molecular formula C9H6Cl2N2O2 B1403703 Methyl 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate CAS No. 1125592-35-9

Methyl 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate

Cat. No.: B1403703
CAS No.: 1125592-35-9
M. Wt: 245.06 g/mol
InChI Key: ATYBAVIVPHNQMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate is a useful research compound. Its molecular formula is C9H6Cl2N2O2 and its molecular weight is 245.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 4,6-dichloropyrrolo[2,3-b]pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N2O2/c1-15-9(14)13-3-2-5-6(10)4-7(11)12-8(5)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATYBAVIVPHNQMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1C=CC2=C1N=C(C=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a plausible and scientifically grounded synthetic pathway for Methyl 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate, a key heterocyclic scaffold with significant potential in medicinal chemistry and drug development. The synthesis of this 7-azaindole derivative is dissected into two primary stages: the construction of the core 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine intermediate and its subsequent N-methoxycarbonylation. This document delves into the mechanistic underpinnings of each synthetic step, provides detailed experimental protocols, and presents comparative data to inform researchers, scientists, and drug development professionals. The proposed pathways are supported by authoritative references from peer-reviewed literature, ensuring scientific integrity and trustworthiness.

Introduction: The Significance of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic motif in medicinal chemistry.[1] Its structural resemblance to indole allows it to act as a bioisostere, often leading to improved pharmacological properties such as enhanced solubility and metabolic stability. Substituted 7-azaindoles are integral components of numerous biologically active compounds, including kinase inhibitors and other therapeutic agents. The target molecule of this guide, this compound, features a dichlorinated pyridine ring and an N-carboxylate group, functional handles that are pivotal for further molecular elaboration and the synthesis of complex drug candidates. The strategic placement of chlorine atoms on the pyridine ring can significantly influence the electronic properties and binding interactions of the molecule with biological targets.

Retrosynthetic Analysis and Proposed Synthetic Strategy

A logical retrosynthetic analysis of this compound suggests a two-stage synthetic approach. The final N-methoxycarbonylation step can be achieved from the 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine intermediate. The synthesis of this dichlorinated core is the more challenging aspect and can be approached in two general ways:

  • Route A: Late-Stage Chlorination. This approach involves the synthesis of a 7-azaindole precursor followed by selective chlorination at the 4 and 6 positions.

  • Route B: Convergent Synthesis. This strategy involves the construction of the pyrrolo[2,3-b]pyridine ring system from a pre-functionalized 2,4-dichloropyridine derivative.

This guide will focus on a plausible pathway derived from Route B, which may offer better control over regioselectivity.

Retrosynthesis Target This compound Intermediate1 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine Target->Intermediate1 N-Methoxycarbonylation StartingMaterial1 2,4-Dichloro-5-aminopyridine Intermediate1->StartingMaterial1 Pyrrole Ring Formation StartingMaterial2 α-Halo Ketone Intermediate1->StartingMaterial2 Pyrrole Ring Formation Bischler-Mohlau_Mechanism cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Intramolecular Cyclization cluster_step3 Step 3: Dehydration A 2,4-dichloro-5-aminopyridine C α-aminoketone intermediate A->C + B α-haloketone B->C D Enol/Enolate form C->D Tautomerization E Cyclized Intermediate D->E Electrophilic Attack F 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine E->F - H₂O N-Acylation_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Elimination A 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine C Azaindole Anion A->C B Base (e.g., NaH) B->C E Tetrahedral Intermediate C->E D Methyl Chloroformate D->E F This compound E->F - Cl⁻

Sources

An In-Depth Technical Guide to Methyl 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

Methyl 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate is a functionalized derivative of the 7-azaindole scaffold, a core heterocyclic structure of significant interest in medicinal chemistry. The 7-azaindole framework is a bioisostere of indole, and its derivatives have been explored for a wide range of therapeutic applications, including as kinase inhibitors in oncology.[1][2] The introduction of chloro substituents at the 4- and 6-positions of the pyridine ring, coupled with the methoxycarbonyl group on the pyrrole nitrogen, offers a unique substitution pattern that can be strategically exploited for the synthesis of more complex molecules. The electron-withdrawing nature of these substituents significantly modulates the electronic properties and reactivity of the 7-azaindole core.

This technical guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, and the expected reactivity of this compound, based on available data and established principles of heterocyclic chemistry. Due to the limited specific experimental data for this compound in the literature, some properties are predicted, and synthetic protocols are inferred from methodologies applied to analogous structures.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. It is important to note that much of this data is predicted and should be used as a guideline for experimental design. For comparative purposes, the properties of the parent compound, 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine, are also included.

PropertyThis compound4,6-dichloro-1H-pyrrolo[2,3-b]pyridine
CAS Number 1125592-35-95912-18-5[3]
Molecular Formula C₉H₆Cl₂N₂O₂C₇H₄Cl₂N₂[3]
Molecular Weight 245.07 g/mol 187.02 g/mol [3]
Boiling Point 350.2 ± 52.0 °C (Predicted)Not Available
pKa 1.49 ± 0.30 (Predicted)Not Available
Density 1.55 ± 0.1 g/cm³ (Predicted)Not Available
LogP 2.95760 (Predicted)2.9 (Computed)[3]
PSA 44.12 Ų28.7 Ų[3]

Proposed Synthesis

Synthetic Workflow

cluster_0 Step 1: Deprotonation cluster_1 Step 2: N-Acylation cluster_2 Step 3: Workup & Purification A 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine C Sodium 4,6-dichloro-1H-pyrrolo[2,3-b]pyridin-1-ide A->C 0 °C to rt B Sodium Hydride (NaH) in anhydrous THF B->C E This compound C->E 0 °C to rt D Methyl Chloroformate D->E F Quench with water, extraction with Ethyl Acetate E->F G Column Chromatography (Silica gel) F->G

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)
  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the starting material under a nitrogen atmosphere.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise over 15 minutes. Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.

  • N-Acylation: Cool the resulting suspension back to 0 °C. Add methyl chloroformate (1.2 eq) dropwise via the dropping funnel. Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, carefully quench the reaction by the slow addition of water at 0 °C. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired this compound.

Spectroscopic Data (Predicted)

While experimental spectra for this compound are not available, the following data can be predicted based on its structure and by analogy to similar N-acylated indole and azaindole derivatives.[4][5]

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 8.2-8.4 (s, 1H, H5)

    • δ 7.6-7.8 (d, J ≈ 3.5 Hz, 1H, H2)

    • δ 6.6-6.8 (d, J ≈ 3.5 Hz, 1H, H3)

    • δ 4.0-4.2 (s, 3H, -OCH₃)

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ 150-152 (C=O)

    • δ 148-150 (C7a)

    • δ 145-147 (C6)

    • δ 142-144 (C4)

    • δ 128-130 (C2)

    • δ 120-122 (C3a)

    • δ 118-120 (C5)

    • δ 102-104 (C3)

    • δ 54-56 (-OCH₃)

  • IR (ATR, cm⁻¹):

    • ~1740-1760 (C=O stretch, ester)

    • ~1580, 1470 (C=C and C=N aromatic stretching)

    • ~1200-1300 (C-O stretch)

    • ~700-800 (C-Cl stretch)

  • Mass Spectrometry (EI):

    • M⁺ at m/z 244 (corresponding to C₉H₆³⁵Cl₂N₂O₂) with characteristic isotopic pattern for two chlorine atoms.

    • Fragment ions corresponding to the loss of -OCH₃ and -COOCH₃.

Reactivity and Synthetic Utility

The chemical reactivity of this compound is dictated by the interplay of the electron-deficient pyridine ring, the N-acylated pyrrole ring, and the two chloro substituents.

Effect of the N-Methoxycarbonyl Group

The methoxycarbonyl group on the pyrrole nitrogen is a strong electron-withdrawing group. This has several important consequences for the reactivity of the molecule:

  • Decreased Nucleophilicity of the Pyrrole Ring: The electron density of the pyrrole ring is significantly reduced, making it less susceptible to electrophilic aromatic substitution at the C3 position compared to the un-acylated parent compound.[6]

  • Increased Acidity of C2-H: The N-acylation enhances the acidity of the proton at the C2 position, facilitating its deprotonation with a strong base (e.g., organolithium reagents). The resulting lithiated species can then be reacted with various electrophiles to introduce substituents at the C2 position.[6]

Reactivity of the Chloro Substituents

The chloro groups at the C4 and C6 positions are on an electron-deficient pyridine ring, making them susceptible to nucleophilic aromatic substitution (SₙAr). The C4 position is generally more activated towards nucleophilic attack than the C6 position in 7-azaindole systems. This allows for the selective introduction of various nucleophiles, such as amines, alkoxides, and thiolates, to build molecular complexity.

Potential Synthetic Transformations

cluster_0 Nucleophilic Aromatic Substitution (SₙAr) at C4 cluster_1 Deprotonation and Electrophilic Quench at C2 cluster_2 Cross-Coupling Reactions A This compound C 4-Amino-6-chloro derivative A->C E 2-Substituted-4,6-dichloro derivative A->E G 4- or 6-Aryl/Alkenyl derivative A->G B Primary/Secondary Amine B->C D 1. Strong Base (e.g., LDA) 2. Electrophile (E+) D->E F Organometallic Reagent (e.g., Boronic acid, Organotin) Pd Catalyst F->G

Caption: Potential synthetic transformations of this compound.

This molecule serves as a versatile intermediate for the synthesis of a variety of substituted 7-azaindoles, which are valuable scaffolds in drug discovery.

Conclusion

This compound is a strategically important building block for the synthesis of complex heterocyclic compounds. While detailed experimental data for this specific molecule is scarce, its chemical properties and reactivity can be reliably inferred from the well-established chemistry of the 7-azaindole core and the influence of its substituents. The presence of two addressable chloro groups and the ability to functionalize the C2 position make this compound a valuable tool for medicinal chemists and researchers in drug development. The proposed synthetic protocol and predicted spectroscopic data provide a solid foundation for its preparation and characterization in a laboratory setting.

References

  • Merour, J-Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo[2,3-b]pyridines). Current Organic Chemistry, 5(5), 471-506.
  • Merour, J-Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo[2,3-b]pyridines). ResearchGate. Available at: [Link]

  • Rainey, M. D., et al. (2020). An ab Initio Study of the Effect of Substituents on the n → π* Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines. The Journal of Physical Chemistry A.
  • Rosales, A. (2015). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 24729594, 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine. Retrieved from [Link].

  • Du, T., et al. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. PubMed Central.
  • Du, T., et al. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source.
  • Savoca, M., et al. (2012). Influence of the N atom and its position on electron photodetachment of deprotonated indole and azaindole. RSC Publishing.
  • Phelan, J. P., et al. (2017). Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases. PubMed Central.
  • Gunanathan, C., & Jackstell, R. (2022). Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. PubMed Central.
  • Larsen, S. D., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PubMed Central.
  • Johnson, T. A., et al. (2020). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central.
  • Polak, J., et al. (2024).
  • Dumitrascu, F., et al. (2014). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones.
  • Shibasaki, M., & Kumagai, N. (2017). Progress in Catalytic Asymmetric Reactions with 7-Azaindoline as the Directing Group. MDPI.
  • Sroor, F. M. (2019). Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds.
  • Li, Z., et al. (2020). The formation of methanol, methyl chloroformate and dimethyl carbonate...
  • Gunda, P., et al. (2021). Azaindole Therapeutic Agents. PubMed Central.
  • Du, T., et al. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source.
  • Chen, Y-L., et al. (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. PubMed Central.
  • Kumar, A., et al. (2022). Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach. PubMed.
  • Collet, J., et al. (2020). Biological activity and material applications of 7-azaindole derivatives.
  • Polak, J., et al. (2024).
  • Štarha, P., et al. (2015). Organometallic Half-Sandwich Dichloridoruthenium(II) Complexes with 7-Azaindoles: Synthesis, Characterization and Elucidation of Their Anticancer Inactivity against A2780 Cell Line. PLOS One.
  • Google Patents. (n.d.). CN1194966C - Methylation of indole compounds using dimethyl carbonate.
  • Alkali Metals. (n.d.). Best 7-Azaindole Manufacturers & Suppliers in USA. Retrieved from [Link]

  • Larock, R. C., & Yum, E. K. (2011).
  • Procter, D. J., et al. (2016). Preparation and Reactions of Indoleninyl Halides: Scaffolds for the Synthesis of Spirocyclic Indole Derivatives.

Sources

An In-Depth Technical Guide to Methyl 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 1125592-35-9

Introduction: The Strategic Importance of a Dichlorinated Pyrrolopyridine Scaffold

In the landscape of contemporary medicinal chemistry, the strategic deployment of halogenated heterocyclic scaffolds is a cornerstone of rational drug design. Among these, Methyl 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate, a member of the 7-azaindole family, has emerged as a pivotal building block for the synthesis of complex, biologically active molecules. Its unique electronic properties and functional group handles make it a versatile intermediate in the development of novel therapeutics, particularly in the realm of kinase inhibitors. This guide provides a comprehensive technical overview of this compound, from its fundamental properties to its synthesis and critical role in the advancement of targeted therapies.

The pyrrolo[2,3-b]pyridine core is a bioisostere of indole, a privileged scaffold in numerous natural products and pharmaceuticals. The introduction of chlorine atoms at the 4 and 6 positions of this core significantly modulates its reactivity and provides key anchor points for further chemical transformations. The methyl carbamate group at the 1-position serves as a protecting group for the pyrrole nitrogen, enhancing stability and influencing the regioselectivity of subsequent reactions.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of this compound is essential for its effective utilization in synthesis and for the characterization of its derivatives.

PropertyValueSource
CAS Number 1125592-35-9[1]
Molecular Formula C₉H₆Cl₂N₂O₂[1]
Molecular Weight 245.06 g/mol [1]
Appearance Solid-
Purity Typically >95%[1]
Predicted Boiling Point 350.2 ± 52.0 °C at 760 mmHg[1]
Predicted Density 1.55 ± 0.1 g/cm³[1]
Predicted pKa 1.49 ± 0.30[1]

Note: Some physical properties are predicted values from chemical databases and may vary from experimentally determined values.

While specific, publicly available spectroscopic data (¹H NMR, ¹³C NMR, MS, IR) for this compound is limited, the expected spectral features can be inferred from its structure and data for similar compounds. For instance, the ¹H NMR spectrum of the parent compound, 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine, has been documented.[2]

Synthesis and Mechanistic Rationale

The synthesis of this compound typically commences with the commercially available precursor, 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine. The key transformation is the protection of the pyrrole nitrogen with a methyl carbamate group.

Experimental Protocol: N-Carbomethoxylation of 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine

Objective: To introduce a methyl carbamate protecting group onto the pyrrole nitrogen of 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine.

Materials:

  • 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine

  • Methyl chloroformate (or a suitable equivalent)

  • A suitable base (e.g., sodium hydride, potassium carbonate)

  • Anhydrous aprotic solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF))

  • Standard laboratory glassware and work-up reagents

Step-by-Step Procedure:

  • Deprotonation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine in the chosen anhydrous solvent. Cool the solution to 0 °C using an ice bath.

  • Slowly add the base (e.g., sodium hydride) portion-wise to the stirred solution. The rationale for this step is to deprotonate the acidic N-H of the pyrrole ring, generating a nucleophilic pyrrolide anion. The choice of a strong, non-nucleophilic base is critical to avoid side reactions.

  • Acylation: Once the deprotonation is complete (indicated by the cessation of hydrogen gas evolution if NaH is used), slowly add methyl chloroformate to the reaction mixture. The pyrrolide anion will attack the electrophilic carbonyl carbon of the methyl chloroformate in a nucleophilic acyl substitution reaction.

  • Reaction Monitoring and Quenching: Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC). Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride to neutralize any unreacted base.

  • Extraction and Purification: Extract the product into a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the desired this compound.

Causality in Experimental Choices:

  • Inert Atmosphere: The use of an inert atmosphere is crucial, especially when employing highly reactive bases like sodium hydride, to prevent quenching by atmospheric moisture.

  • Anhydrous Solvents: Anhydrous conditions are necessary to ensure the efficiency of the deprotonation step and prevent hydrolysis of the methyl chloroformate.

  • Controlled Temperature: The initial cooling to 0 °C helps to control the exothermicity of the deprotonation and acylation reactions, minimizing the formation of byproducts.

Synthesis_Workflow cluster_start Starting Material cluster_reaction Reaction Steps cluster_workup Work-up & Purification cluster_product Final Product Start 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine Deprotonation Deprotonation with Base (e.g., NaH) in Anhydrous Solvent (e.g., THF) Start->Deprotonation Dissolve Acylation Acylation with Methyl Chloroformate Deprotonation->Acylation Formation of Pyrrolide Anion Quench Aqueous Quench Acylation->Quench Reaction Completion Extract Extraction with Organic Solvent Quench->Extract Purify Column Chromatography Extract->Purify Product This compound Purify->Product Kinase_Inhibitor_Synthesis cluster_intermediate Key Intermediate cluster_reactions Key Transformations cluster_product Target Molecule Intermediate This compound Coupling Selective Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) at C4 or C6 Intermediate->Coupling Deprotection Deprotection of N-Carbamate Coupling->Deprotection Further_Func Further Functionalization Deprotection->Further_Func Kinase_Inhibitor Potent and Selective Kinase Inhibitor Further_Func->Kinase_Inhibitor

Caption: General synthetic strategy for kinase inhibitors using the title compound.

Conclusion and Future Perspectives

This compound stands as a testament to the power of strategic halogenation in medicinal chemistry. Its well-defined structure and predictable reactivity provide a robust platform for the synthesis of a diverse array of bioactive molecules. As our understanding of kinase biology continues to expand, the demand for versatile and readily functionalizable scaffolds like this will undoubtedly grow. Future research will likely focus on the development of novel, highly selective cross-coupling methodologies to further enhance the synthetic utility of this important intermediate, paving the way for the discovery of next-generation targeted therapies.

References

  • WO2007012953A2 - Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis.
  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC - PubMed Central.
  • Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxyl
  • 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine(5912-18-5) 1 H NMR - ChemicalBook.
  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC - PubMed Central.
  • 1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 4,6-dichloro-, methyl ester - LookChem.
  • Synthesis and cytotoxic activities of pyrrole[2,3-d]pyridazin-4-one deriv
  • Pyrrole: a resourceful small molecule in key medicinal hetero-arom
  • WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines - Google P
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC - PubMed Central.
  • Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3- b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors - PubMed.
  • United States Patent PYRROLO1,2,3-DE) 63. 38; NEA - Googleapis.com.
  • (S)-TETRAHYDRO-1-METHYL-3,3-DIPHENYL-1H,3H-PYRROLO-[1,2-c]O[3][4][5]XAZABOROLE-BORANE COMPLEX - Organic Syntheses Procedure.

  • Substituted pyrido[3′,4′:4,5]pyrrolo[1,2,3-de]quinoxalines for the treatment of nervous system disorders - P
  • Organic Building Blocks - Sigma-Aldrich.

Sources

An In-depth Technical Guide to Methyl 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of Methyl 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate, a key heterocyclic building block in modern medicinal chemistry. We will begin by clarifying its systematic IUPAC nomenclature, followed by a detailed examination of its physicochemical properties. The core of this guide focuses on a robust and reproducible synthetic protocol, elucidating the mechanistic rationale behind the procedural choices. Furthermore, we explore the compound's critical role as a versatile intermediate in the synthesis of biologically active molecules, particularly kinase inhibitors. This document is intended for researchers, chemists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights to leverage this scaffold in discovery programs.

Introduction and Nomenclature

The heterocyclic core known as pyrrolo[2,3-b]pyridine, or 7-azaindole, is a privileged scaffold in drug discovery. Its structure, being a bioisostere of indole, allows it to form key hydrogen bonding interactions with a multitude of biological targets, most notably the hinge region of protein kinases.[1] The strategic placement of reactive handles, such as chloro-substituents, on this core provides synthetic chemists with the tools to elaborate complex molecular architectures.

The compound of interest, "this compound," is a protected form of the 4,6-dichloro-7-azaindole scaffold. The addition of the methyl carboxylate group to the pyrrole nitrogen serves a dual purpose: it modulates the nucleophilicity of the ring system and can act as a protecting group that can be removed under specific conditions.

IUPAC Name Verification

The commonly used name is descriptive and widely understood. However, for regulatory and publication purposes, adherence to systematic nomenclature is crucial. According to IUPAC rules, the formal name is This compound .[2] This name precisely defines the core bicyclic system (pyrrolo[2,3-b]pyridine), the location of the chloro substituents (positions 4 and 6), and the methyl carboxylate group on the nitrogen at position 1.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental for its effective use in synthesis and process development. The key properties for this compound are summarized below.

PropertyValueSource
CAS Number 1125592-35-9[2][3]
Molecular Formula C₉H₆Cl₂N₂O₂[2][4]
Molecular Weight 245.06 g/mol [2][4]
Appearance Solid[3]
Boiling Point 350.2 ± 52.0 °C (Predicted)[2]
Density 1.55 ± 0.1 g/cm³ (Predicted)[2]
LogP 2.95760 (Predicted)[2]
Purity Typically ≥95%[5]

Synthesis and Mechanistic Considerations

The preparation of this compound is typically achieved through the N-acylation of the corresponding unprotected 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine core. This precursor is a versatile building block for creating 4-substituted 7-azaindole derivatives.[6]

Synthetic Pathway Overview

The logical flow for the synthesis begins with the deprotonation of the pyrrole nitrogen of the starting material, followed by nucleophilic attack on the electrophilic carbonyl carbon of methyl chloroformate.

Synthesis_Pathway SM 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine Base NaH, Anhydrous THF Intermediate Deprotonated Intermediate (Sodium Salt) SM->Intermediate Base->Intermediate Deprotonation Reagent Methyl Chloroformate (ClCO₂Me) Product Methyl 4,6-dichloro-1H- pyrrolo[2,3-b]pyridine-1-carboxylate Intermediate->Product Reagent->Product N-Acylation

Caption: Synthetic pathway for the N-acylation of 4,6-dichloro-7-azaindole.

Detailed Experimental Protocol

This protocol is a self-validating system, incorporating steps for reaction monitoring, workup, purification, and characterization to ensure the integrity of the final product.

Materials and Reagents:

  • 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq)[7]

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Methyl chloroformate (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, add 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq).

  • Solvent Addition: Add anhydrous THF to dissolve the starting material (approx. 10-15 mL per gram of starting material).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise over 10-15 minutes.

    • Causality Insight: NaH is a strong, non-nucleophilic base, ideal for deprotonating the pyrrole NH without competing side reactions. The reaction is performed at 0 °C to control the exothermic reaction and hydrogen gas evolution. Anhydrous conditions are critical as NaH reacts violently with water.

  • Activation: Allow the mixture to stir at 0 °C for 30 minutes. The formation of the sodium salt of the azaindole may result in a slurry.

  • N-Acylation: Add methyl chloroformate (1.1 eq) dropwise via the dropping funnel over 15 minutes, maintaining the temperature at 0 °C.

    • Causality Insight: The deprotonated nitrogen is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of methyl chloroformate. A slight excess of the acylating agent ensures complete conversion of the starting material.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution to destroy any excess NaH.

  • Aqueous Workup: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the organic layer. Wash the organic layer sequentially with water and then saturated brine.

    • Causality Insight: The washes remove inorganic salts and water-soluble impurities. The brine wash helps to break any emulsions and begins the drying process.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: Combine the pure fractions and remove the solvent in vacuo to yield this compound as a solid. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Applications in Drug Discovery

The 4,6-dichloro-7-azaindole scaffold is a cornerstone in the development of targeted therapies. The chloro-substituents serve as versatile synthetic handles for introducing further complexity via cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations.[8]

The title compound, being N-protected, allows for selective reactions at the C4 and C6 positions. The C4-chloro is particularly susceptible to nucleophilic aromatic substitution (SₙAr), while the C6-position can be functionalized through metal-catalyzed cross-coupling.[6] This differential reactivity is invaluable for building libraries of compounds for structure-activity relationship (SAR) studies.

Role as a Kinase Inhibitor Intermediate

Numerous patents and research articles describe the use of this or closely related scaffolds in the synthesis of inhibitors for various kinases, including Colony-Stimulating Factor 1 Receptor (CSF1R), Phosphodiesterase 4B (PDE4B), and others implicated in oncology and inflammatory diseases.[8][9][10] The pyrrolo[2,3-b]pyridine core effectively mimics the purine scaffold of ATP, enabling competitive inhibition at the kinase active site.

Application_Workflow Start Methyl 4,6-dichloro-1H- pyrrolo[2,3-b]pyridine-1-carboxylate Step1 Selective C4 Functionalization (e.g., Buchwald-Hartwig Amination) Start->Step1 Intermediate1 C4-Amine Intermediate Step1->Intermediate1 Step2 Selective C6 Functionalization (e.g., Suzuki Coupling) Intermediate1->Step2 Intermediate2 C4, C6-Disubstituted Intermediate Step2->Intermediate2 Step3 N1-Deprotection (e.g., Saponification) Intermediate2->Step3 Final Biologically Active Target Molecule (e.g., Kinase Inhibitor) Step3->Final

Caption: General workflow for elaborating the scaffold in drug discovery.

Conclusion

This compound is more than just a chemical intermediate; it is an enabling tool for modern drug discovery. Its well-defined structure, predictable reactivity, and robust synthetic accessibility make it a highly valuable building block. This guide has provided a comprehensive technical overview, from its fundamental nomenclature to its strategic application, equipping researchers with the necessary knowledge to confidently incorporate this scaffold into their synthetic and medicinal chemistry programs. The detailed protocol and mechanistic insights serve as a practical foundation for its successful preparation and use.

References

  • This compound. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/chemscene/ciah987ede64]
  • Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate. EvitaChem. [URL: https://www.evitachem.
  • 1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 4,6-dichloro-, methyl ester. LookChem. [URL: https://www.lookchem.com/product_1125592-35-9-1h-pyrrolo-2-3-b-pyridine-1-carboxylic-acid-4-6-dichloro-methyl-ester/]
  • Langer, P. et al. (2007). Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed C-N and C-O Coupling. Synfacts. [URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-2007-986968]
  • 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine. PubChem, National Institutes of Health. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/24729594]
  • Methyl 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate. CymitQuimica. [URL: https://www.cymitquimica.
  • Synthesis of Azaindoles. Chinese Journal of Chemistry. [URL: https://www.cjoc.ac.cn/article/2021/1001-8417/1001-8417-20210331-1.html]
  • Azaindole synthesis. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/azaindole-synthesis.shtm]
  • Ravn, J. et al. (2021). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8398858/]
  • Azaindoles in Medicinal Chemistry. PharmaBlock. [URL: https://www.pharmablock.com/news_and_events/azaindoles-in-medicinal-chemistry.html]
  • Preparation method for 4-substituted-7-azaindole. Google Patents. [URL: https://patents.google.
  • This compound. Abovchem. [URL: https://www.abovchem.com/product/1125592-35-9/]
  • Patil, S. A. et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6857904/]
  • Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. Bioorganic & Medicinal Chemistry Letters. [URL: https://pubmed.ncbi.nlm.nih.gov/31031086/]
  • Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances. [URL: https://pubs.rsc.org/en/content/articlelanding/2015/ra/c4ra15729h]
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. [URL: https://www.mdpi.com/1420-3049/25/22/5450]
  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules. [URL: https://www.mdpi.com/1420-3049/28/19/6797]
  • Novel 1H-pyrrolo[2,3-b]pyridine sulfonamide analogues: Design, synthesis, in-vitro anticancer and molecular docking studies. Journal of Molecular Structure. [URL: https://ouci.dntb.gov.ua/en/works/b1J9XQWB/]

Sources

An In-depth Technical Guide to the Solubility of Methyl 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility of Methyl 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate, a key heterocyclic intermediate in contemporary drug discovery. Designed for researchers, medicinal chemists, and formulation scientists, this document synthesizes known physicochemical data, offers predictive insights based on structural analogy, and details robust experimental protocols for empirical solubility determination.

Introduction: The Significance of a Privileged Scaffold

This compound belongs to the 7-azaindole class of compounds. The 7-azaindole scaffold is considered a "privileged structure" in medicinal chemistry due to its bioisosteric relationship with indole and its ability to form key hydrogen bonding interactions with a multitude of biological targets, particularly protein kinases. The introduction of a nitrogen atom into the indole ring system can favorably modulate physicochemical properties such as aqueous solubility and metabolic stability, making azaindole derivatives highly sought after in modern drug development programs.

The title compound, with its specific substitution pattern of two chlorine atoms and a methyl carboxylate group, serves as a versatile building block for the synthesis of more complex, biologically active molecules. Understanding its solubility is paramount for its effective utilization in various stages of research and development, from reaction setup and purification to the formulation of final compounds for biological screening.

Physicochemical Properties: A Blend of Knowns and Inferences

While specific experimental solubility data for this compound is not extensively reported in the public domain, a combination of predicted values and empirical data from structurally related analogs allows for a well-informed estimation of its solubility profile.

PropertyValue/InformationSource
CAS Number 1125592-35-9[1]
Molecular Formula C₉H₆Cl₂N₂O₂[1]
Molecular Weight 245.06 g/mol [1]
Physical Form Solid
Boiling Point (Predicted) 350.2 ± 52.0 °C at 760 mmHg[2]
LogP (Predicted) 2.95760[2]
pKa (Predicted) 1.49 ± 0.30[2]
Water Solubility No data available[3]
Expert Analysis of Expected Solubility

The predicted LogP of ~2.96 suggests that this compound is a lipophilic molecule, which would generally indicate low aqueous solubility. However, several structural features will influence its behavior in different solvents:

  • The 7-Azaindole Core: The presence of two nitrogen atoms in the bicyclic ring system introduces polarity and the potential for hydrogen bonding, which can enhance solubility in polar solvents compared to the analogous indole derivative. Studies have consistently shown that azaindole-containing compounds exhibit improved aqueous solubility over their indole counterparts.[4][5]

  • Dichlorination: The two chlorine atoms at positions 4 and 6 significantly increase the lipophilicity of the molecule, which is expected to decrease its solubility in aqueous media.

  • Methyl Carboxylate Group: The ester functional group at the 1-position is a hydrogen bond acceptor and can contribute to solubility in polar aprotic solvents. However, it also adds to the overall molecular size and can reduce solubility in highly polar protic solvents like water.

Based on these features, it is anticipated that this compound will exhibit good solubility in common polar aprotic organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF). Its solubility is expected to be moderate in polar protic solvents like methanol and ethanol, and poor in non-polar solvents such as hexanes and toluene. The aqueous solubility is predicted to be low, a common characteristic for many drug-like heterocyclic intermediates.

Experimental Determination of Solubility: Protocols and Rationale

Given the absence of definitive public data, empirical determination of solubility is crucial. The choice between a kinetic and a thermodynamic solubility assay depends on the stage of research. Early-stage discovery often utilizes high-throughput kinetic methods, while lead optimization and pre-formulation studies demand the precision of thermodynamic equilibrium solubility.[6]

Kinetic Solubility Determination (High-Throughput Screening)

This method is designed for rapid assessment and is suitable for comparing a series of analogs. It measures the concentration of a compound in solution at the point of precipitation from a DMSO stock solution.[6]

Workflow for Kinetic Solubility Assay

G A Prepare 10 mM stock solution in DMSO B Dispense stock into aqueous buffer (e.g., PBS, pH 7.4) in a 96-well plate A->B C Incubate at room temperature with shaking (e.g., 2 hours) B->C D Analyze for precipitation using nephelometry (light scattering) or UV-Vis spectroscopy after filtration C->D E Calculate kinetic solubility based on the highest concentration that remains in solution D->E

Caption: Workflow for a typical kinetic solubility assay.

Step-by-Step Protocol:

  • Stock Solution Preparation: Accurately weigh the compound and dissolve it in 100% DMSO to create a stock solution of known high concentration (e.g., 10 mM).

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution with the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4).

  • Incubation: Seal the plate and incubate at a controlled temperature (e.g., 25 °C) with gentle shaking for a defined period (typically 1-2 hours). This allows for the system to approach, but not necessarily reach, thermodynamic equilibrium.

  • Precipitation Detection: Quantify the amount of dissolved compound. This can be done by:

    • Nephelometry: Measuring the turbidity of the solution caused by precipitated particles.

    • UV-Vis Spectroscopy: After filtering the solutions through a filter plate to remove any precipitate, the concentration of the dissolved compound in the filtrate is determined by measuring its UV absorbance and comparing it to a standard curve.

  • Data Analysis: The kinetic solubility is reported as the highest concentration at which no significant precipitation is observed.

Causality: The use of a DMSO stock solution mimics how compounds are often handled in high-throughput biological screening assays. This method is rapid but can sometimes overestimate solubility as it may lead to the formation of supersaturated solutions.

Thermodynamic Solubility Determination (Shake-Flask Method)

This "gold standard" method measures the equilibrium concentration of a compound in a saturated solution and is essential for lead optimization and pre-formulation.

Workflow for Thermodynamic Solubility Assay

G A Add excess solid compound to a known volume of solvent in a sealed vial B Agitate at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) A->B C Allow undissolved solid to settle B->C F Confirm equilibrium by taking samples at multiple time points (e.g., 24h and 48h) B->F D Withdraw a sample of the supernatant and filter through a 0.45 µm filter C->D E Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV, LC-MS) D->E F->E

Caption: Workflow for the shake-flask thermodynamic solubility assay.

Step-by-Step Protocol:

  • Sample Preparation: Add an excess amount of the solid compound to a vial containing a precise volume of the solvent of interest (e.g., water, buffer at a specific pH, or organic solvent). The excess solid is crucial to ensure that a saturated solution is formed.

  • Equilibration: Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient time to reach equilibrium (typically 24 to 48 hours).

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Alternatively, centrifuge the vials at a moderate speed.

  • Sampling and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the sample through a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining undissolved solid.

  • Quantification: Analyze the concentration of the compound in the filtrate using a validated and sensitive analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS). A standard curve of the compound in the same solvent should be prepared for accurate quantification.

  • Equilibrium Confirmation: To ensure that equilibrium has been reached, it is best practice to take samples at multiple time points (e.g., 24 and 48 hours). The solubility is considered to be at equilibrium when the concentration values from consecutive time points are consistent.

Trustworthiness: This method is self-validating because the presence of excess solid ensures saturation, and sampling at multiple time points confirms that a true equilibrium has been achieved.

Implications for Research and Drug Development

A thorough understanding of the solubility of this compound is critical for its successful application:

  • Synthetic Chemistry: Knowledge of its solubility in various organic solvents is essential for selecting appropriate reaction media, ensuring complete dissolution of reactants, and for developing effective purification strategies such as crystallization or chromatography.

  • Biological Screening: For compounds derived from this intermediate, poor aqueous solubility can lead to inaccurate results in in-vitro assays due to precipitation in the assay medium. Understanding the solubility limits is crucial for designing reliable biological experiments.

  • Formulation Development: For any downstream drug candidate, solubility is a key determinant of bioavailability. If a potent compound has poor aqueous solubility, it may require formulation strategies such as salt formation, co-solvents, or amorphous solid dispersions to achieve adequate exposure in vivo.

Conclusion

While specific experimental solubility data for this compound remains to be published, its structural characteristics and the behavior of related 7-azaindole analogs suggest good solubility in polar aprotic organic solvents and limited solubility in aqueous media. This guide provides a framework for both estimating its solubility and for obtaining precise experimental data through robust, validated protocols. Such empirical data is indispensable for accelerating research and making informed decisions throughout the drug discovery and development pipeline.

References

  • LookChem. 1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 4,6-dichloro-, methyl ester. Available from: [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 42717.
  • Tai, H. T., et al. (2018).
  • World Health Organization. (2018). Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. Available from: [Link]

  • S. K. Singh, "SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT," Indo American Journal of Pharmaceutical Research, vol. 3, no. 2, pp. 2251-2263, 2013.
  • Baka, E., Comer, J., & Takács-Novák, K. (2008). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. Combinatorial chemistry & high throughput screening, 11(4), 302–310.

Sources

A Technical Guide to Methyl 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate: A Privileged Scaffold for Modern Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-pyrrolo[2,3-b]pyridine, commonly known as the 7-azaindole scaffold, has emerged as a cornerstone in medicinal chemistry, particularly in the rational design of kinase inhibitors.[1][2] Its unique structure, which acts as a bioisostere for natural purines, allows it to function as an exceptional "hinge-binding" motif, mimicking the interaction of adenine in ATP with the kinase hinge region.[2][3] This guide provides an in-depth technical overview of Methyl 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate , a highly versatile and strategically designed starting material. We will explore its synthesis, regioselective functionalization, and application in the development of next-generation kinase inhibitors, offering field-proven insights into the causality behind experimental choices and protocols.

The 7-Azaindole Core: A Privileged Structure in Kinase Inhibition

The strategic advantage of the 7-azaindole core lies in its fusion of a pyridine and a pyrrole ring. This arrangement accomplishes several critical objectives in drug design:

  • ATP Mimicry: The pyridine nitrogen and the pyrrole N-H group are perfectly positioned to form two crucial hydrogen bonds with the kinase hinge region, the anchor point for the natural substrate, ATP. This bidentate interaction provides a strong foundation for high-affinity binding.[2][3]

  • Bioisosterism and Physicochemical Tuning: As a bioisostere of indole and purine, the 7-azaindole scaffold allows chemists to finely modulate critical drug-like properties. The introduction of the pyridine nitrogen alters pKa, lipophilicity, and solubility, often improving the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of the final compound compared to its indole counterpart.[1]

  • Vectors for Chemical Diversity: The scaffold provides multiple positions for substitution, allowing for the exploration of chemical space to achieve potency and selectivity.

The subject of this guide, This compound , is an advanced intermediate engineered for this purpose. The substituents are not arbitrary; they serve distinct and complementary roles:

  • Dichloro Substitution (C4 & C6): The two chlorine atoms are excellent leaving groups for transition-metal-catalyzed cross-coupling reactions. Their distinct electronic environments allow for regioselective functionalization, enabling a programmed and controlled synthesis of complex molecules.

  • N1-Carboxylate Protecting Group: The methyl carboxylate group serves to protect the pyrrole nitrogen. This is often a necessary step as the unprotected N-H can interfere with certain cross-coupling reactions. Critically, this group can be easily removed in a final step to reveal the N-H, which is frequently essential for the hydrogen bonding to the kinase hinge.[4][5]

Physicochemical Properties of the Starting Material
PropertyValueReference
CAS Number 1125592-35-9[6]
Molecular Formula C₉H₆Cl₂N₂O₂[6]
Molecular Weight 245.07 g/mol [6]
Boiling Point 350.2±52.0 °C (Predicted)[6]
Density 1.55±0.1 g/cm³ (Predicted)[6]
LogP 2.958 (Predicted)[6]

Synthesis and Strategic Functionalization

The power of this starting material lies in its capacity for controlled, sequential diversification. The differential reactivity of the C4 and C6 positions is the key to building molecular complexity in a predictable manner.

General Synthetic Approach

While multiple routes exist, a common strategy for synthesizing the 7-azaindole core involves constructing the pyrrole ring onto a pre-functionalized pyridine precursor, followed by chlorination and protection steps.

Synthesis_Workflow A Substituted 2-Aminopyridine B Cyclization to form Pyrrolo[2,3-b]pyridine Core A->B C Regioselective Chlorination (e.g., NCS, SOCl2) B->C D N-Protection with Methyl Chloroformate C->D E This compound D->E Functionalization_Strategy cluster_c4 Functionalization at C4 (more reactive) cluster_c6 Functionalization at C6 Start Methyl 4,6-dichloro-1H- pyrrolo[2,3-b]pyridine-1-carboxylate SNAr SNAr (e.g., R-NH2, heat) Start->SNAr C-N bond Suzuki_C4 Suzuki Coupling (e.g., Ar-B(OH)2, Pd catalyst) Start->Suzuki_C4 C-C bond Buchwald_C4 Buchwald-Hartwig (e.g., R-NH2, Pd/ligand) Start->Buchwald_C4 C-N bond Suzuki_C6 Suzuki Coupling (e.g., Ar'-B(OH)2, Pd catalyst) SNAr->Suzuki_C6 Buchwald_C6 Buchwald-Hartwig (e.g., R'-NH2, Pd/ligand) Suzuki_C4->Buchwald_C6 Buchwald_C4->Suzuki_C6 Deprotection Final Deprotection (e.g., LiOH or NaOH) Suzuki_C6->Deprotection Buchwald_C6->Deprotection Final Potent Kinase Inhibitor Deprotection->Final

Caption: Regioselective functionalization pathways for inhibitor synthesis.

Field-Proven Experimental Protocols

Trustworthiness in synthesis relies on robust and reproducible protocols. The following are representative procedures for the key transformations.

A. Suzuki-Miyaura Coupling (C-C Bond Formation)

This reaction is paramount for installing aryl or heteroaryl moieties that can probe deep into the ATP pocket or interact with solvent-facing regions.

  • Objective: To couple an arylboronic acid to the C4 or C6 position.

  • Protocol:

    • To a degassed solution of this compound (1.0 equiv) in a 4:1 mixture of 1,4-dioxane and water, add the desired (hetero)arylboronic acid (1.2 equiv) and potassium carbonate (K₂CO₃, 3.0 equiv).

    • Spatially degas the mixture again with nitrogen or argon for 10-15 minutes.

    • Add the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 equiv) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv). [7] 4. Heat the reaction mixture at 80-100 °C for 2-12 hours, monitoring by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

B. Buchwald-Hartwig Amination (C-N Bond Formation)

This reaction is essential for introducing primary or secondary amines, which are often critical for establishing key interactions with the kinase.

  • Objective: To couple a primary or secondary amine to the C4 or C6 position.

  • Protocol:

    • In an oven-dried flask under an inert atmosphere (argon or nitrogen), combine the chlorinated 7-azaindole substrate (1.0 equiv), the desired amine (1.5 equiv), a strong base such as sodium tert-butoxide (NaOtBu, 2.0 equiv), and a palladium catalyst/ligand system. Common choices include Pd₂(dba)₃ with a specialized ligand like XPhos or RuPhos. [7] 2. Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).

    • Heat the mixture to 90-110 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.

    • After cooling, quench the reaction carefully with saturated aqueous ammonium chloride solution.

    • Extract the product with an organic solvent like ethyl acetate or dichloromethane.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify by flash column chromatography.

C. N1-Deprotection (Pyrrole N-H Unmasking)

This final step is often crucial for restoring the hinge-binding capability of the scaffold.

  • Objective: To hydrolyze the methyl carboxylate protecting group.

  • Protocol:

    • Dissolve the protected 7-azaindole intermediate in a mixture of methanol (or THF) and water.

    • Add an excess of a base, typically lithium hydroxide (LiOH, 3-5 equiv) or sodium hydroxide (NaOH).

    • Stir the mixture at room temperature or with gentle heating (40-50 °C) for 1-6 hours.

    • Monitor the reaction for the disappearance of the starting material.

    • Upon completion, carefully neutralize the mixture with aqueous HCl (e.g., 1N HCl) to pH ~7.

    • Extract the product with a suitable organic solvent.

    • Dry, concentrate, and purify as needed.

Application in Kinase Inhibitor Design: Case Studies

The versatility of the 4,6-dichloro-7-azaindole scaffold is demonstrated by its application across a wide range of kinase targets implicated in diseases like cancer and inflammation.

Target Family: Receptor Tyrosine Kinases (e.g., FGFR, CSF1R)
  • Significance: Dysregulation of receptor tyrosine kinases is a common driver of cancer cell proliferation and angiogenesis. [8]* Design Strategy: Inhibitors often feature an arylamine at the C4 position to interact with the hinge, and a substituted aryl group at C6 that extends into the solvent-exposed region, allowing for selectivity tuning. For example, derivatives of 1H-pyrrolo[2,3-b]pyridine have shown potent activity against Fibroblast Growth Factor Receptors (FGFRs). [9]Similarly, the scaffold has been used to develop inhibitors of Colony-Stimulating Factor 1 Receptor (CSF1R). [7][10]

Target Family: PI3K/AKT/mTOR Pathway Kinases
  • Significance: This pathway is a central regulator of cell growth, survival, and metabolism, and its hyperactivation is a hallmark of many cancers.

  • Design Strategy: The 7-azaindole core has been successfully employed to develop potent PI3K inhibitors. [11]X-ray crystallography has confirmed that the scaffold forms two hydrogen bonds with the hinge residue Val882 in PI3Kγ. [11]SAR studies revealed that aromatic substitutions at the 3-position were well-tolerated and could significantly enhance potency. [11]

Target Family: Janus Kinases (JAKs)
  • Significance: JAKs are critical mediators of cytokine signaling and are key targets for autoimmune and inflammatory diseases.

  • Design Strategy: Selective JAK1 inhibitors have been developed using the 1H-pyrrolo[2,3-b]pyridine core. [12]By analyzing binding modes, researchers designed N-alkyl-substituted carboxamides where the core provides the essential hinge-binding, and substitutions at other positions confer selectivity over other JAK isoforms. [12]

Sources

The Biological Ascendancy of the 7-Azaindole Core: From Privileged Scaffold to Clinical Powerhouse

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 7-azaindole core, a heterocyclic scaffold also known as 1H-pyrrolo[2,3-b]pyridine, has solidified its position as a "privileged structure" in modern medicinal chemistry.[1][2] Its strategic incorporation of a nitrogen atom at the 7-position of the indole ring system confers a unique combination of physicochemical and biological properties that have proven instrumental in the development of numerous successful therapeutics.[1] This guide provides a comprehensive exploration of the 7-azaindole core's biological significance, detailing its mechanism of action, diverse therapeutic applications, and the key structure-activity relationships that govern its efficacy.

First synthesized in 1955, the 7-azaindole scaffold has evolved from a chemical curiosity into a cornerstone of drug design, particularly in the field of kinase inhibition.[3] Azaindoles are bioisosteres of the naturally occurring indole and purine systems, meaning they share similar spatial and electronic properties.[2][4] The addition of the nitrogen atom, however, can modulate a compound's potency, selectivity, and pharmacokinetic properties, such as enhancing aqueous solubility and providing an additional hydrogen bond acceptor, which are critical for oral bioavailability and target engagement.[1][4][5]

Pillar of Kinase Inhibition: The Hinge-Binding Virtuoso

The most prominent role of the 7-azaindole scaffold is as a highly effective inhibitor of protein kinases, a critical class of enzymes often dysregulated in diseases like cancer.[1][2] The majority of 7-azaindole-based inhibitors function as ATP-competitive agents, binding to the ATP-binding pocket of the kinase.[6]

The core's remarkable success stems from its function as a superior "hinge-binding" motif.[1][7] The kinase hinge region is a flexible segment that connects the N- and C-lobes of the enzyme, and interaction with this region is crucial for the stabilization of inhibitors. The 7-azaindole core expertly mimics the adenine portion of ATP, forming two critical hydrogen bonds with the kinase hinge:

  • The nitrogen atom at position 7 (N7) acts as a hydrogen bond acceptor .[6]

  • The pyrrole nitrogen's hydrogen (N1-H) serves as a hydrogen bond donor .[6]

This bidentate hydrogen bond interaction anchors the molecule firmly within the active site, blocking ATP from binding and preventing the subsequent phosphorylation of substrate proteins.[6] X-ray crystallography studies have revealed that the 7-azaindole moiety can adopt different binding modes within the kinase active site, commonly classified as "normal," "flipped" (rotated 180°), and "non-hinge" binding, further highlighting its conformational versatility.[8]

G Diagram 1: 7-Azaindole Interaction with Kinase Hinge cluster_0 Kinase Hinge Region cluster_1 Hydrogen Bonding hinge_backbone Peptide Backbone (e.g., Valine, Alanine) h_bond_donor H-Bond Donor (from Hinge NH) h_bond_acceptor H-Bond Acceptor (from Hinge C=O) azaindole N-H N7 azaindole:f0->h_bond_acceptor H-bond (donor) h_bond_donor->azaindole:f1 H-bond (acceptor)

Diagram 1: Bidentate hydrogen bonding of the 7-azaindole core. (Within 100 characters)

The versatility of this scaffold has led to the development of numerous FDA-approved drugs targeting a wide array of kinases.

Drug Name (Brand)Primary Kinase Target(s)Therapeutic Area
Vemurafenib (Zelboraf)BRAFV600EMelanoma[4][7][9]
Pexidartinib (Turalio)CSF1RTenosynovial Giant Cell Tumor[10][11]
Ruxolitinib (Jakafi)JAK1, JAK2Myelofibrosis, Polycythemia Vera[9]
Tofacitinib (Xeljanz)JAK familyRheumatoid Arthritis, Psoriatic Arthritis[9]
AZD6738 (Ceralasertib)ATROncology (Clinical Candidate)[8][10]

Beyond Kinases: A Scaffold for Diverse Biological Targets

While renowned for kinase inhibition, the 7-azaindole framework is a versatile platform for designing agents against a broad spectrum of biological targets, demonstrating its wide-ranging therapeutic potential.[10][12]

  • Antiviral Agents: 7-azaindole derivatives have shown potent activity against various viruses. This includes inhibitors of the influenza virus polymerase PB2 subunit, non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV, and compounds that block the SARS-CoV-2 spike protein's interaction with the human ACE2 receptor.[10][13][14][15]

  • Neurodegenerative and Inflammatory Diseases: The scaffold has been utilized to develop neuroprotective and anti-inflammatory compounds, such as inhibitors of Mixed Lineage Kinase 3 (MLK3) and Leucine-Rich Repeat Kinase 2 (LRRK2) for conditions like HIV-associated neurocognitive disorders.[10] Additionally, derivatives have been designed as antagonists for the CC-chemokine receptor-2 (CCR2) and inhibitors of the Orai calcium channel, which are implicated in inflammatory conditions like asthma and rheumatoid arthritis.[10]

  • Novel Anticancer Mechanisms: Beyond kinase inhibition, 7-azaindole is a core component of inhibitors for other cancer targets. These include inhibitors of Poly (ADP-ribose) polymerase (PARP-1), the DEAD-box helicase DDX3, and histone deacetylase 6 (HDAC6), showcasing its adaptability in oncology drug discovery.[10][16][17]

G Diagram 2: Therapeutic Landscape of 7-Azaindole cluster_oncology cluster_virology cluster_inflammation cluster_neuro core 7-Azaindole Core oncology Oncology core->oncology virology Virology core->virology inflammation Inflammation core->inflammation neuro Neurology core->neuro kinase Kinase Inhibitors (BRAF, JAK, etc.) oncology->kinase parp PARP Inhibitors oncology->parp hiv HIV (NNRTI) virology->hiv flu Influenza (PB2) virology->flu ccr2 CCR2 Antagonists inflammation->ccr2 mlk3 MLK3/LRRK2 Inhibitors neuro->mlk3

Diagram 2: Diverse therapeutic areas targeted by 7-azaindole derivatives. (Within 100 characters)

Structure-Activity Relationship (SAR) and Experimental Protocols

The biological activity of 7-azaindole derivatives can be finely tuned through chemical modification. Structure-activity relationship (SAR) studies have shown that positions 1, 3, and 5 of the ring are the most active sites for substitution.[16][18][19] Common modifications include the addition of alkyl groups, aryl carboxamides, and various heterocyclic rings, which can enhance potency, improve selectivity, and optimize pharmacokinetic profiles.[16][18][19]

Representative Experimental Protocols

1. General Synthesis of a C3-Arylated 7-Azaindole via Suzuki Coupling

This protocol outlines a common method for functionalizing the 7-azaindole core, a critical step in exploring SAR.

Workflow:

G Diagram 3: Suzuki Coupling Workflow start Start: 3-Iodo-7-azaindole protect Step 1: N-Protection (e.g., with benzenesulfonyl chloride) start->protect couple Step 2: Suzuki Coupling (Aryl boronic acid, Pd catalyst, Base) protect->couple deprotect Step 3: N-Deprotection (e.g., with NaOH) couple->deprotect purify Step 4: Purification (Column Chromatography) deprotect->purify end End: C3-Arylated 7-Azaindole purify->end

Diagram 3: Synthetic workflow for C3-arylation of 7-azaindole. (Within 100 characters)

Methodology:

  • Protection: To a solution of 3-iodo-7-azaindole in a suitable solvent (e.g., THF), add a base (e.g., NaH) followed by a protecting group reagent (e.g., benzenesulfonyl chloride). Stir at room temperature until the reaction is complete as monitored by TLC.

  • Suzuki Coupling: In a reaction vessel, combine the N-protected 3-iodo-7-azaindole, the desired aryl boronic acid (1.2 eq), a palladium catalyst (e.g., Pd(dppf)Cl2, 0.1 eq), and a base (e.g., K2CO3, 2.0 eq). Add a solvent mixture (e.g., Dioxane/Water). Degas the mixture and heat under an inert atmosphere (e.g., 90 °C) for several hours.

  • Deprotection: After cooling, treat the reaction mixture with an aqueous base (e.g., NaOH solution) and heat to remove the N-sulfonyl protecting group.

  • Work-up and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the final C3-arylated 7-azaindole.

2. Cell-Based Antiproliferative MTT Assay

This assay is fundamental for evaluating the cytotoxic effects of newly synthesized 7-azaindole compounds on cancer cell lines.[17]

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the 7-azaindole test compound in cell culture medium. Replace the old medium with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate the cell viability as a percentage relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).[17]

Conclusion and Future Perspectives

The 7-azaindole scaffold is a powerful and versatile tool in the medicinal chemist's arsenal.[1] Its unique ability to act as a bioisostere for natural purines and indoles, coupled with its exceptional capacity for hinge-binding in kinases, has cemented its role in modern drug discovery.[1][4] The continued exploration of this privileged core, through the synthesis of novel derivatives and their evaluation against a widening array of biological targets, promises to deliver the next generation of potent and selective therapeutics for treating cancer, viral infections, and other debilitating diseases.

References

Sources

The Dichloropyrrolopyridine Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The dichloropyrrolopyridine core has emerged as a significant pharmacophore in medicinal chemistry, particularly in the design of targeted therapies. This technical guide provides an in-depth analysis of the synthesis, biological activity, and structure-activity relationships (SAR) of dichloropyrrolopyridine derivatives. We will explore their primary role as kinase inhibitors and delve into the critical influence of the chlorine substituents on their pharmacological profiles. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to facilitate further exploration and application of this versatile scaffold.

Introduction: The Rise of the Dichloropyrrolopyridine Scaffold

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, with nitrogen-containing scaffolds being particularly prominent. Among these, the pyrrolopyridine framework has garnered substantial attention as a "privileged structure" due to its ability to interact with a wide range of biological targets. The structural resemblance of the pyrrolopyridine nucleus to the purine ring of ATP allows for the design of potent kinase inhibitors.

The introduction of two chlorine atoms onto this scaffold, creating the dichloropyrrolopyridine core, has proven to be a pivotal strategy in enhancing the therapeutic potential of these molecules. The presence of these halogen atoms can significantly modulate a compound's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to target proteins.[1][2] This guide will provide a comprehensive overview of the critical role dichloropyrrolopyridines play in the development of novel therapeutics.

Synthetic Strategies for Dichloropyrrolopyridine Derivatives

The synthesis of dichloropyrrolopyridine derivatives can be approached through various routes, often involving the initial construction of the pyrrolopyridine core followed by chlorination, or the use of pre-chlorinated starting materials. A common strategy involves the use of dichloropyridine precursors.

General Synthetic Approach

A representative synthetic route to a dichlorinated pyrrolopyridine derivative, specifically a 1H-pyrrolo[2,3-b]pyridine-2-carboxamide with a 3,4-dichlorophenyl moiety, is outlined below. This multi-step synthesis highlights key chemical transformations utilized in the construction of these complex molecules.

Synthesis_Workflow A 2,3-Dichloropyridine B Pyrrolopyridine Core Formation A->B Multi-step Cyclization C Functionalization (e.g., Carboxylation) B->C Regioselective Reaction D Amide Coupling with Dichloroaniline C->D Coupling Reagents E Final Dichloropyrrolopyridine Derivative D->E Purification

Caption: Generalized workflow for the synthesis of dichloropyrrolopyridine derivatives.

Detailed Experimental Protocol: Synthesis of a 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide Derivative

The following protocol is adapted from methodologies described for the synthesis of similar 1H-pyrrolo[2,3-b]pyridine derivatives.[3]

Step 1: Synthesis of the Pyrrolopyridine Core (Illustrative)

  • A suitable dichloropyridine starting material is subjected to a series of reactions, such as Sonogashira coupling followed by cyclization, to construct the fused pyrrole ring. The specific reagents and conditions will depend on the desired substitution pattern of the final molecule.

Step 2: Functionalization of the Pyrrolopyridine Core

  • The formed pyrrolopyridine core is then functionalized, for example, through carboxylation at the 2-position of the pyrrole ring. This can be achieved using a strong base like n-butyllithium followed by quenching with carbon dioxide.

Step 3: Amide Coupling

  • Activation of the Carboxylic Acid: The carboxylic acid derivative from Step 2 (1 equivalent) is dissolved in an anhydrous aprotic solvent such as dimethylformamide (DMF). A coupling agent, for instance, HATU (1.1 equivalents), and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2 equivalents) are added, and the mixture is stirred at room temperature for 15 minutes.

  • Addition of the Amine: The desired 3,4-dichloroaniline (1.2 equivalents) is then added to the reaction mixture.

  • Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until completion (typically 2-4 hours).

  • Work-up and Purification: Upon completion, the reaction mixture is diluted with ethyl acetate and washed sequentially with saturated aqueous sodium bicarbonate solution, water, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the final 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivative.

Biological Activities and Therapeutic Targets

Dichloropyrrolopyridine derivatives have demonstrated a broad range of biological activities, with their most prominent role being in the inhibition of protein kinases.[4]

Kinase Inhibition

Protein kinases are a large family of enzymes that play crucial roles in cellular signaling pathways.[5] Dysregulation of kinase activity is a hallmark of many diseases, including cancer.[5] The dichloropyrrolopyridine scaffold, by mimicking the ATP-binding site, can effectively block the activity of various kinases.

Kinase_Inhibition_Pathway cluster_0 Cell Signaling Pathway Kinase Kinase (e.g., EGFR, VEGFR) Substrate Substrate Protein Kinase->Substrate Phosphorylation ATP ATP ATP->Kinase PhosphoSubstrate Phosphorylated Substrate Protein Downstream Downstream Signaling (Proliferation, Angiogenesis) PhosphoSubstrate->Downstream DCPP Dichloropyrrolopyridine Inhibitor DCPP->Kinase Competitive Inhibition

Caption: Dichloropyrrolopyridines act as competitive inhibitors at the ATP-binding site of kinases.

Other Biological Activities

Beyond kinase inhibition, derivatives of the broader pyrrolopyridine class have shown potential as:

  • Phosphodiesterase 4B (PDE4B) inhibitors , with potential applications in central nervous system (CNS) disorders.[3]

  • Antiviral agents , by targeting host-cell kinases required for viral replication.

  • Antimicrobial and anti-inflammatory agents .[6]

Structure-Activity Relationship (SAR) of Dichloropyrrolopyridines

The biological activity of dichloropyrrolopyridine derivatives is highly dependent on the nature and position of substituents on the core scaffold. The chlorine atoms themselves play a crucial role in defining the SAR.

The Impact of Chlorine Substitution

The introduction of chlorine atoms can influence the activity of pyrrolopyridine derivatives in several ways:[1][2]

  • Increased Lipophilicity: Chlorine atoms generally increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach intracellular targets.

  • Modulation of Electronic Properties: The electron-withdrawing nature of chlorine can alter the electron density of the aromatic rings, influencing binding interactions with the target protein.

  • Steric Effects: The size of the chlorine atoms can provide crucial steric bulk that directs the orientation of the molecule within the binding pocket, leading to enhanced potency and selectivity.

  • Metabolic Stability: Chlorination can block sites of metabolism, leading to a longer half-life and improved pharmacokinetic profile.

SAR of Dichloropyrrolopyridine-based Kinase Inhibitors

For kinase inhibitors, the dichloropyrrolopyridine core often serves as the "hinge-binding" motif, forming hydrogen bonds with the kinase hinge region. The substituents on the core are then designed to occupy specific pockets within the ATP-binding site.

Compound Series Target Kinase(s) Key SAR Findings Reference
1H-Pyrrolo[2,3-b]pyridine-2-carboxamidesPDE4BThe 3,4-dichlorophenyl moiety was found to be optimal for activity. The nature of the amide substituent significantly impacted potency and selectivity.[3]
Halogenated Pyrrolo[2,3-d]pyrimidinesEGFR, Her2, VEGFR2, CDK2Halogen substitution, including chlorine, on the benzylidene ring enhanced cytotoxic and kinase inhibitory activity.[4][4]
7-Substituted Pyrrolo-pyrimidinesHCKThe basicity of the amine nitrogen, influenced by substituents, was critical for inhibitory activity.[7][7]

Pharmacokinetics, Metabolism, and Toxicity (ADME-Tox)

A favorable ADME-Tox profile is essential for the successful development of any drug candidate. While specific data for dichloropyrrolopyridine derivatives is limited in the public domain, general principles for kinase inhibitors and halogenated compounds apply.[8]

Absorption, Distribution, Metabolism, and Excretion (ADME)
  • Absorption: Oral bioavailability can be influenced by factors such as solubility and permeability. The increased lipophilicity from chlorine atoms may improve absorption, but high lipophilicity can also lead to poor solubility.[2]

  • Distribution: Dichloropyrrolopyridine derivatives are likely to exhibit moderate to high plasma protein binding. Their distribution to tissues will depend on their overall physicochemical properties.

  • Metabolism: The primary routes of metabolism for such compounds are often oxidation by cytochrome P450 enzymes. The position of the chlorine atoms can be strategically chosen to block metabolic hotspots.

  • Excretion: Metabolites are typically excreted via the kidneys or in the feces.

Toxicity

The toxicity of dichloropyrrolopyridines needs to be carefully evaluated. Safety data for related dichloropyridines indicate potential for skin and eye irritation, and toxicity if swallowed.[9][10][11] Preclinical toxicology studies are crucial to identify any potential liabilities, such as off-target effects or organ toxicity.[12]

Clinical Development and Future Perspectives

The future of dichloropyrrolopyridine-based drug discovery lies in the rational design of next-generation inhibitors with improved selectivity and safety profiles. The continued exploration of this privileged scaffold, coupled with a deeper understanding of its SAR and ADME-Tox properties, will undoubtedly lead to the development of novel and effective therapies for a range of diseases.

References

  • 2,6-Dichloropyridine Safety Data Sheet. Jubilant Ingrevia Limited. (URL not provided in search results)
  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters. (URL: [Link])

  • 4-Amino-3,5-dichloropyridine Safety Data Sheet. Jubilant Ingrevia Limited. (URL not provided in search results)
  • 2,3-Dichloropyridine Safety Data Sheet. Jubilant Ingrevia. (URL not provided in search results)
  • NTP Technical Report on the Toxicity Studies of o-Chloropyridine (CASRN 109-09-1) Administered Dermally and in Drinking Water to F344/N Rats and B6C3F1/N Mice. National Toxicology Program. (URL: [Link])

  • Late-stage chlorination of kinase inhibitors to elucidate metabolic pathways and explore isosteric motifs. American Chemical Society. (URL: [Link])

  • 3,5-Dichloro-2,4,6-trifluoropyridine. PubChem. (URL: [Link])

  • The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. International Journal of Molecular Sciences. (URL: [Link])

  • How chlorine in molecules affects biological activity. Eurochlor. (URL: [Link])

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules. (URL: [Link])

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules. (URL: [Link])

  • Effect of “magic chlorine” in drug discovery: an in silico approach. Journal of Biomolecular Structure and Dynamics. (URL: [Link])

  • Synthesis and pharmacological evaluation of perhydropyrrolo [3,4-c]pyridine derivatives. Il Farmaco. (URL: [Link])

  • Synthesis of pyrrolo [2, 3 - b] pyridines.
  • A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015. PLoS One. (URL: [Link])

  • An Update on the Synthesis of Pyrrolo[9][11]benzodiazepines. Molecules. (URL: [Link])

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. (URL: [Link])

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules. (URL: [Link])

  • Novel pyrrolopyrimidine derivatives: design, synthesis, molecular docking, molecular simulations and biological evaluations as antioxidant and anti-inflammatory agents. Journal of Biomolecular Structure and Dynamics. (URL: [Link])

  • Activity cliff for 7-substituted pyrrolo-pyrimidine inhibitors of HCK explained in terms of predicted basicity of the amine nitrogen. Bioorganic & Medicinal Chemistry Letters. (URL: [Link])

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals. (URL: [Link])

  • Recent advances of pyrrolopyridines derivatives: a patent and literature review. Expert Opinion on Therapeutic Patents. (URL: [Link])

  • Effect of Pyridorin in Patients With Diabetic Nephropathy. ClinicalTrials.gov. (URL: [Link])

  • Pyrrolopyridine or Pyrazolopyridine Derivatives. ACS Medicinal Chemistry Letters. (URL: [Link])

  • Method for preparing 2,3-dihydro-1H-pyrrolo pyridine hydrochloride.
  • Pyrrole synthesis. Organic Chemistry Portal. (URL: [Link])

  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. (URL: [Link])

  • New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. Molecules. (URL: [Link])

  • Synthesis and biological evaluation of pyrrolo[2,3-b]pyridine analogues as antiproliferative agents and their interaction with calf thymus DNA. European Journal of Medicinal Chemistry. (URL: [Link])

  • Discovery of PD-L1 inhibitors featuring novel indole and pyrrolopyridine scaffolds with PD-L1 degradation activity in vivo. Bioorganic Chemistry. (URL: [Link])

  • Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerisation inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. (URL: [Link])

  • Regioselective halogenation of aminopyrimidinyl-pyrrole carboxylic acid derivatives. ResearchGate. (URL: [Link])

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. (URL: [Link])

Sources

Methodological & Application

Application Notes & Protocols: Strategic Synthesis of Pyrrolo[2,3-b]pyridine Derivatives from a Versatile Dichloro-Substituted Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged heterocyclic motif in medicinal chemistry. Its structural resemblance to indole, coupled with the pyridine nitrogen's ability to act as a hydrogen bond acceptor, imparts unique physicochemical properties that are highly sought after in drug design.[1] Derivatives of this core structure have demonstrated a wide spectrum of biological activities, including roles as kinase inhibitors, anticancer agents, and neuroprotective compounds.[1][2][3][4][5]

This guide provides a comprehensive overview of the synthetic utility of Methyl 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate , a highly versatile and strategically functionalized starting material for the synthesis of a diverse library of pyrrolo[2,3-b]pyridine derivatives. The presence of two distinct chlorine atoms at the C4 and C6 positions, along with an N1-carboxylate protecting group, allows for a range of selective and sequential functionalization reactions.

Physicochemical Properties and Handling of Starting Material

A summary of the key properties of this compound is provided below.

PropertyValue
Molecular Formula C9H6Cl2N2O2
Molecular Weight 261.07 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in most organic solvents (e.g., DCM, THF, DMF)
Stability Stable under standard laboratory conditions. Avoid strong oxidizing agents and strong bases.

Safety Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Synthetic Protocols: A Gateway to Diverse Chemical Space

The strategic placement of the chloro-substituents and the N1-protecting group on the pyrrolo[2,3-b]pyridine core enables a variety of powerful synthetic transformations. The following protocols detail key reactions for the selective functionalization of this scaffold.

Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-nitrogen bonds. The differential reactivity of the C4 and C6 positions can often be exploited for selective functionalization.

The Suzuki-Miyaura coupling is a robust method for installing aryl, heteroaryl, or alkyl groups. The choice of catalyst, ligand, and reaction conditions can influence the regioselectivity of the coupling.[6][7][8][9]

Reaction Principle: A palladium(0) catalyst undergoes oxidative addition into the C-Cl bond. The resulting palladium(II) species then undergoes transmetalation with a boronic acid or ester, followed by reductive elimination to form the C-C bond and regenerate the catalyst.

Diagram: Suzuki-Miyaura Coupling

Suzuki_Coupling start This compound product Methyl 4-aryl-6-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate start->product Suzuki Coupling reagents Ar-B(OH)2 Pd Catalyst Base

Caption: General scheme for Suzuki-Miyaura coupling.

Detailed Protocol: Selective C4-Arylation

  • Reagents and Materials:

    • This compound (1.0 eq)

    • Arylboronic acid (1.2 eq)

    • Pd(PPh₃)₄ (0.05 eq)

    • K₂CO₃ (3.0 eq)

    • 1,4-Dioxane/H₂O (4:1 mixture)

  • Procedure:

    • To a flame-dried Schlenk flask, add this compound, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add the degassed 1,4-dioxane/H₂O solvent mixture via syringe.

    • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

  • Work-up and Purification:

    • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

  • Key Considerations:

    • The C4 position is generally more reactive towards Suzuki coupling than the C6 position.

    • A variety of palladium catalysts and ligands can be screened to optimize yield and selectivity.[9]

    • Anhydrous and degassed solvents are crucial for optimal catalyst performance.

The Buchwald-Hartwig amination allows for the direct formation of C-N bonds, providing access to a wide range of substituted anilines and related compounds.[10][11][12][13][14]

Reaction Principle: Similar to the Suzuki coupling, a palladium catalyst facilitates the coupling of an amine with the aryl halide. A strong base is required to deprotonate the amine, allowing it to coordinate to the palladium center.

Diagram: Buchwald-Hartwig Amination

Buchwald_Hartwig start This compound product Methyl 4-(dialkylamino)-6-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate start->product Buchwald-Hartwig reagents R2NH Pd Catalyst Base

Caption: General scheme for Buchwald-Hartwig amination.

Detailed Protocol: Selective C4-Amination

  • Reagents and Materials:

    • This compound (1.0 eq)

    • Amine (1.5 eq)

    • Pd₂(dba)₃ (0.02 eq)

    • XPhos (0.08 eq)

    • NaOtBu (2.0 eq)

    • Toluene

  • Procedure:

    • In a glovebox, combine this compound, NaOtBu, Pd₂(dba)₃, and XPhos in a Schlenk tube.

    • Add toluene, followed by the amine.

    • Seal the tube and heat to 100 °C for 16-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over MgSO₄, filter, and concentrate.

    • Purify by flash column chromatography.

  • Key Considerations:

    • The choice of ligand is critical for successful Buchwald-Hartwig aminations.[12] Sterically hindered biarylphosphine ligands like XPhos are often effective.

    • The reaction is sensitive to air and moisture; strict inert atmosphere techniques are necessary.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring in the 7-azaindole system facilitates nucleophilic aromatic substitution (SNAr), particularly at the C4 and C6 positions.[15][16][17][18][19]

Reaction Principle: The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient carbon bearing a leaving group (in this case, chlorine), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequent loss of the chloride ion restores aromaticity and yields the substituted product.

Diagram: SNAr Reaction

SNAr start This compound product Methyl 4-Nu-6-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate start->product SNAr reagents Nu-H Base

Caption: General scheme for Nucleophilic Aromatic Substitution.

Detailed Protocol: C4-Alkoxylation

  • Reagents and Materials:

    • This compound (1.0 eq)

    • Sodium methoxide (2.0 eq, 25% solution in methanol)

    • N,N-Dimethylformamide (DMF)

  • Procedure:

    • Dissolve this compound in DMF in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Add the sodium methoxide solution dropwise over 15 minutes.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of water.

    • Extract the product with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

    • Purify by flash column chromatography.

  • Key Considerations:

    • The C4 position is generally more activated towards SNAr than the C6 position due to the electronic influence of the fused pyrrole ring.

    • A wide range of nucleophiles, including alkoxides, thiolates, and amines, can be employed.

    • For less reactive nucleophiles, heating may be required.

Deprotection of the N1-Carboxylate Group

The N1-carboxylate group serves as a useful protecting group that can be removed under various conditions to yield the free N-H pyrrolo[2,3-b]pyridine.[20][21][22][23][24]

Reaction Principle: The methyl carbamate can be hydrolyzed under basic or acidic conditions. The choice of deprotection strategy will depend on the stability of other functional groups in the molecule.

Diagram: N1-Deprotection Workflow

Deprotection start N1-Protected Pyrrolo[2,3-b]pyridine product N-H Pyrrolo[2,3-b]pyridine start->product Deprotection reagents Base (e.g., LiOH) or Acid (e.g., TFA)

Caption: General workflow for N1-deprotection.

Detailed Protocol: Basic Hydrolysis

  • Reagents and Materials:

    • N1-protected pyrrolo[2,3-b]pyridine derivative (1.0 eq)

    • Lithium hydroxide (LiOH) (3.0 eq)

    • Tetrahydrofuran (THF)/Methanol/Water (2:1:1 mixture)

  • Procedure:

    • Dissolve the N1-protected pyrrolo[2,3-b]pyridine in the THF/Methanol/Water solvent mixture.

    • Add LiOH and stir the reaction at room temperature for 2-4 hours.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification:

    • Neutralize the reaction mixture with 1N HCl.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to afford the deprotected product.

  • Key Considerations:

    • Acid-labile groups may not be compatible with acidic deprotection conditions.

    • Ester functionalities elsewhere in the molecule may be susceptible to hydrolysis under basic conditions.

Applications in Drug Discovery

The synthetic versatility of this compound has positioned it as a key building block in the discovery of novel therapeutics. For instance, the functionalization of the C4 and C6 positions has been instrumental in developing potent inhibitors of various kinases, which are critical targets in oncology.[2][3] The ability to systematically modify these positions allows for the fine-tuning of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.

Conclusion

This compound is a powerful and versatile starting material for the synthesis of a wide array of substituted 7-azaindoles. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemical space accessible from this key intermediate. The strategic application of modern synthetic methodologies, such as palladium-catalyzed cross-coupling and nucleophilic aromatic substitution, enables the efficient construction of complex molecules with significant potential in drug discovery and development.

References

  • Hilmy, K. M. H., et al. (2023). NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. Bulletin of the Chemical Society of Ethiopia, 37(4), 979-992. [Link]

  • Narva, S., et al. (2016). Synthesis and biological evaluation of pyrrolo[2,3-b]pyridine analogues as antiproliferative agents and their interaction with calf thymus DNA. European Journal of Medicinal Chemistry, 114, 220-231. [Link]

  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(34), 20835-20847. [Link]

  • Abdel-Maksoud, M. S., et al. (2020). Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF. Bioorganic & Medicinal Chemistry, 28(12), 115493. [Link]

  • Li, J., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Molecules, 24(18), 3299. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. In Wikipedia. Retrieved January 19, 2026, from [Link]

  • Liu, X., et al. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry, 65(18), 12186-12205. [Link]

  • Voloshchuk, V. V., & Ivonin, S. P. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry, 22(1), 34-52. [Link]

  • Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? [Link]

  • Kumar, A., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(52), 31251-31257. [Link]

  • Proietto, M., et al. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Catalysts, 12(12), 1480. [Link]

  • Arborpharm. (n.d.). Cas No. 5912-18-5 4,6-Dichloro-7-azaindole. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • ResearchGate. (2017). A mild and selective method for N-Boc deprotection. [Link]

  • Garg, N. K., et al. (2014). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Accounts of chemical research, 47(2), 467–478. [Link]

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]

  • ResearchGate. (2023). Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. [Link]

  • Semantic Scholar. (2022). Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis. [Link]

  • Smith, A. M., et al. (2017). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 139(29), 9946–9955. [Link]

  • PubMed Central. (2018). Concerted Nucleophilic Aromatic Substitution Reactions. [Link]

  • YouTube. (2018). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. [Link]

  • MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]

  • National Institutes of Health. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]

  • National Institutes of Health. (2010). One-pot Double Suzuki Couplings of Dichloropyrimidines. [Link]

  • Semantic Scholar. (2018). Concerted Nucleophilic Aromatic Substitution Reactions. [Link]

  • Beilstein Journal of Organic Chemistry. (2017). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

  • Organic Chemistry Portal. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. [Link]

  • PubChem. (n.d.). 3-Acetyl-4,6-dichloro-7-azaindole. [Link]

  • ResearchGate. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]

  • MDPI. (2022). Progress in Catalytic Asymmetric Reactions with 7-Azaindoline as the Directing Group. [Link]

  • PubMed Central. (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. [Link]

Sources

Application Notes and Protocols for Suzuki Coupling Reactions with Methyl 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

The 7-azaindole (pyrrolo[2,3-b]pyridine) framework is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds, including kinase inhibitors.[1] The targeted functionalization of this scaffold is paramount for the exploration of structure-activity relationships (SAR) and the development of novel therapeutics. "Methyl 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate" is a key intermediate, offering two distinct reactive handles—the chlorine atoms at the C4 and C6 positions—for diversification through cross-coupling chemistry.

This guide provides a comprehensive overview and detailed protocols for the selective Suzuki-Miyaura cross-coupling of this versatile building block. As a Senior Application Scientist, the following notes are synthesized from established principles of heterocyclic chemistry and field-proven insights to ensure robust and reproducible outcomes for researchers in drug discovery and process development. The strategic choices behind each experimental parameter are explained to provide a deeper understanding of the reaction's intricacies.

Mechanistic Considerations and Regioselectivity

The Suzuki-Miyaura reaction is a powerful palladium-catalyzed process that forms a carbon-carbon bond between an organohalide and an organoboron compound.[2][3] The catalytic cycle is generally understood to involve three key steps: oxidative addition of the palladium(0) catalyst to the carbon-halogen bond, transmetalation of the organic moiety from the boron species to the palladium(II) complex, and reductive elimination to form the desired product and regenerate the active Pd(0) catalyst.[3][4][5]

Diagram of the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-X PdII_Aryl R-Pd(II)-X(L_n) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation R'-B(OR)₂ + Base PdII_Aryl_Boron R-Pd(II)-R'(L_n) Transmetalation->PdII_Aryl_Boron RedElim Reductive Elimination PdII_Aryl_Boron->RedElim R-R' RedElim->Pd0

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

A critical consideration for "this compound" is the regioselectivity of the coupling. In dihalogenated pyridines, the C2 and C6 positions are generally more electrophilic and thus more reactive towards oxidative addition than the C3 and C5 positions.[6][7] For 4,6-dichloropyridines, coupling is expected to preferentially occur at the C6 position. However, the fused pyrrole ring and the electron-withdrawing methyl carboxylate protecting group on the pyrrole nitrogen can modulate the electronic landscape of the heterocyclic system. The N-1 protecting group, in particular, can influence the steric accessibility of the C6 position and the overall electron density of the pyridine ring. It has been noted in related pyrrolo[2,3-d]pyrimidine systems that an N-Boc group can decrease the regioselectivity of Suzuki couplings.[8]

Optimized Protocol for Selective Mon-Arylation

This protocol is designed to favor the selective mono-arylation at the more reactive C6 position, leveraging insights from Suzuki couplings of electron-deficient heterocyclic chlorides.

Key Experimental Parameters and Their Rationale
ParameterRecommended ChoiceRationale
Palladium Precatalyst Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))A reliable Pd(0) source that often provides high catalytic activity.[1]
Ligand XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)A bulky, electron-rich Buchwald ligand that promotes the challenging oxidative addition of aryl chlorides and enhances catalyst stability.[9]
Base K₃PO₄ (Potassium Phosphate)A moderately strong base that is effective in promoting transmetalation without causing significant hydrolysis of the ester functionality. Often used in anhydrous conditions with a small amount of water to facilitate the reaction.
Solvent 1,4-Dioxane / Water (10:1)A common solvent system for Suzuki couplings, providing good solubility for both organic and inorganic reagents. The presence of water is often crucial for the activation of the boronic acid.
Temperature 90-100 °CElevated temperatures are typically required to drive the oxidative addition of the less reactive chloro-substituents.
Atmosphere Inert (Nitrogen or Argon)Essential to prevent the oxidation and deactivation of the Pd(0) catalyst.
Step-by-Step Experimental Procedure

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • XPhos (0.04 equiv)

  • K₃PO₄ (3.0 equiv)

  • Anhydrous, degassed 1,4-Dioxane

  • Degassed deionized water

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure the removal of oxygen.

  • Catalyst Addition: Under a positive pressure of the inert gas, add Pd₂(dba)₃ and XPhos.

  • Solvent Addition: Add the degassed 1,4-dioxane and degassed water via syringe.

  • Reaction: Place the sealed reaction vessel in a preheated oil bath at 90-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired mono-arylated product.

Experimental Workflow Diagram

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Combine Reactants: - Dichloropyrrolopyridine - Boronic Acid - K₃PO₄ B 2. Inert Atmosphere: Evacuate & backfill with N₂/Ar (3x) A->B C 3. Add Catalyst & Ligand: - Pd₂(dba)₃ - XPhos B->C D 4. Add Solvents: - Degassed Dioxane - Degassed Water C->D E 5. Heat & Stir: 90-100 °C, 4-12 h D->E F 6. Monitor Progress: TLC or LC-MS E->F G 7. Cool & Quench: Add EtOAc & Water F->G H 8. Extraction & Drying G->H I 9. Concentrate H->I J 10. Column Chromatography I->J

Caption: A step-by-step workflow for the Suzuki coupling reaction.

Troubleshooting and Considerations

  • Low Conversion: If the reaction stalls, consider increasing the catalyst loading or employing a pre-catalyst system like XPhos Pd G3. Ensure all reagents and solvents are thoroughly degassed.[10]

  • Formation of Di-substituted Product: To minimize the formation of the 4,6-di-arylated product, use a slight excess (1.1-1.2 equivalents) of the boronic acid and monitor the reaction closely to stop it upon consumption of the starting material.

  • Protodeboronation: The decomposition of the boronic acid can be a significant side reaction.[10] If this is observed, consider using the corresponding boronate ester (e.g., pinacol ester) which can be more stable under the reaction conditions.

  • Dehalogenation: The reduction of the C-Cl bond to a C-H bond can occur. This may be mitigated by ensuring a strictly anaerobic environment and potentially lowering the reaction temperature.

Conclusion

The Suzuki-Miyaura cross-coupling of "this compound" is a highly effective method for generating structural diversity from a privileged heterocyclic core. By carefully selecting a robust catalyst system, such as Pd₂(dba)₃/XPhos, and optimizing reaction conditions, researchers can achieve selective mono-arylation, paving the way for the synthesis of novel compounds for drug discovery and development. The protocols and insights provided herein are intended to serve as a reliable starting point for the successful implementation of this critical transformation.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • ChemRxiv. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. Retrieved from [Link]

  • The Organic Chemist. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. [Link]

  • MDPI. (2017, May 9). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Retrieved from [Link]

  • MDPI. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions. Retrieved from [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved from [Link]

  • Spivey, A. C., & Gripton, C. J. G. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6426-6442. [Link]

  • National Institutes of Health. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Retrieved from [Link]

  • MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Retrieved from [Link]

  • MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Retrieved from [Link]

  • National Institutes of Health. (n.d.). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Retrieved from [Link]

  • ResearchGate. (n.d.). Influence of the N-protecting group. [Image]. Retrieved from [Link]

  • ACS Publications. (n.d.). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]

  • MDPI. (2019, February 26). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Retrieved from [Link]

Sources

Application Notes and Protocols: Regioselective Functionalization of Methyl 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its presence in numerous biologically active compounds and approved pharmaceuticals.[1][2] Its ability to mimic the indole structure while offering unique hydrogen bonding capabilities and metabolic profiles makes it a highly sought-after building block in drug discovery. The targeted introduction of substituents onto this core is crucial for modulating pharmacological properties. This guide focuses on the regioselective functionalization of a key intermediate, Methyl 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate , providing detailed insights and protocols for researchers in synthetic and medicinal chemistry.

The presence of two distinct chlorine atoms at the C4 and C6 positions, along with an N1-methoxycarbonyl protecting group, presents both a challenge and an opportunity for selective chemical modification. Understanding the differential reactivity of these positions is paramount for the strategic synthesis of complex derivatives. This document will explore key regioselective transformations, including palladium-catalyzed cross-coupling reactions and halogen-metal exchange, offering experimentally grounded protocols to navigate the synthetic landscape of this versatile scaffold.

Core Principles of Regioselectivity: C4 vs. C6 Reactivity

The pyridine ring of the 7-azaindole nucleus is electron-deficient, a characteristic that is further amplified by the two electronegative chlorine substituents. The key to regioselective functionalization lies in exploiting the subtle electronic and steric differences between the C4 and C6 positions.

The choice of catalyst, ligand, base, and solvent can further influence this inherent selectivity, allowing for a "tunable" approach to derivatization.[5]

Strategic Functionalization Pathways

The following sections detail protocols for the primary methods of regioselective functionalization of the title compound. The general workflow for sequential functionalization is depicted below.

G start This compound c4_func Selective C4 Functionalization (e.g., Suzuki, Buchwald-Hartwig) start->c4_func Favored Reactivity c4_prod 4-Substituted-6-chloro intermediate c4_func->c4_prod c6_func C6 Functionalization final_prod 4,6-Disubstituted Product c6_func->final_prod c4_prod->c6_func

Caption: General workflow for the sequential functionalization of the title compound.

Part 1: Regioselective Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust and versatile method for the formation of carbon-carbon bonds. By carefully selecting the reaction conditions, it is possible to achieve selective coupling at the more reactive C4 position.

Protocol 1: Selective Monofunctionalization at C4

This protocol is designed to favor the substitution of the C4-chloro group.

Reaction Scheme:

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2-3 equivalents)

  • Solvent (e.g., 1,4-dioxane/water, toluene/water)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq), the boronic acid (1.2 eq), and the base (2.5 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1).

  • Add the palladium catalyst under a positive flow of inert gas.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by flash column chromatography on silica gel to afford the C4-arylated product.

Catalyst/LigandBaseSolventTemp (°C)Typical Yield of C4-monoarylationReference
Pd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O9070-90%[6]
PdCl₂(dppf)Cs₂CO₃1,4-Dioxane/H₂O10075-95%[7]
Protocol 2: Sequential Di-functionalization (C4 then C6)

Following the successful monofunctionalization at C4, the remaining C6-chloro group can be targeted under more forcing conditions or with a different catalyst system.

Reaction Scheme:

Procedure:

  • Starting with the purified 4-aryl-6-chloro-7-azaindole derivative from Protocol 1.

  • Employ a more active catalyst system (e.g., Pd₂(dba)₃ with a bulky phosphine ligand like SPhos or XPhos) and a stronger base if necessary.

  • Follow a similar procedure as outlined in Protocol 1, often requiring higher temperatures (100-120 °C) and longer reaction times.

Catalyst/LigandBaseSolventTemp (°C)Typical Yield of C6-arylationReference
Pd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O11060-85%[3][8]

Part 2: Regioselective Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of C-N bonds, a crucial transformation in the synthesis of many pharmaceuticals. Similar to the Suzuki coupling, regioselectivity favoring the C4 position can be achieved.

Protocol 3: Selective Mono-amination at C4

Reaction Scheme:

Materials:

  • This compound

  • Primary or secondary amine (1.2 - 2.0 equivalents)

  • Palladium precatalyst (e.g., [Pd(allyl)Cl]₂) with a suitable ligand (e.g., XPhos, RuPhos) (1-3 mol%)[9]

  • Strong base (e.g., NaOtBu, K₃PO₄) (1.5 - 2.5 equivalents)

  • Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under a strict inert atmosphere, combine the palladium precatalyst and the ligand in a dry Schlenk flask.

  • Add the solvent, followed by the base, this compound, and the amine.

  • Seal the flask and heat the mixture to the appropriate temperature (typically 80-110 °C).

  • Monitor the reaction progress by LC-MS.

  • After completion, cool the reaction mixture, dilute with a suitable solvent like ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Catalyst/LigandBaseSolventTemp (°C)Typical Yield of C4-monoaminationReference
Pd₂(dba)₃ / XPhosNaOtBuToluene10070-90%[10]
Pd(OAc)₂ / BINAPCs₂CO₃1,4-Dioxane11065-85%[6]

Part 3: Functionalization via Halogen-Metal Exchange

For the introduction of a wider range of functional groups, a halogen-metal exchange followed by quenching with an electrophile is a powerful strategy. The regioselectivity of this process is highly dependent on the reaction conditions, particularly temperature.

Protocol 4: Selective Halogen-Lithium Exchange at C4

The C4-chloro group is expected to undergo halogen-metal exchange more readily at low temperatures.

Reaction Scheme:

Procedure:

  • Dissolve this compound in a dry, ethereal solvent (e.g., THF, diethyl ether) in a flame-dried flask under an inert atmosphere.

  • Cool the solution to a low temperature (typically -78 °C).

  • Slowly add a solution of an alkyllithium reagent (e.g., n-BuLi, sec-BuLi) (1.0-1.1 equivalents).

  • Stir the mixture at -78 °C for a short period (e.g., 15-30 minutes).

  • Add the desired electrophile (e.g., an aldehyde, ketone, CO₂, iodine) and allow the reaction to slowly warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purify by column chromatography.

Note: Careful control of temperature and stoichiometry is crucial to avoid competing reactions and over-functionalization.

G start This compound suzuki Suzuki Coupling (Pd catalyst, Boronic Acid, Base) start->suzuki buchwald Buchwald-Hartwig Amination (Pd catalyst, Amine, Base) start->buchwald metal_exchange Halogen-Metal Exchange (Alkyllithium, -78°C) start->metal_exchange c4_aryl 4-Aryl-6-chloro derivative suzuki->c4_aryl c4_amino 4-Amino-6-chloro derivative buchwald->c4_amino c4_functionalized 4-Functionalized-6-chloro derivative metal_exchange->c4_functionalized

Caption: Key regioselective functionalization pathways at the C4 position.

Synthesis of the Starting Material

The starting material, this compound, can be prepared from commercially available 7-azaindole through a multi-step sequence involving N-protection, oxidation, and chlorination. A plausible synthetic route is outlined below, adapted from procedures for similar compounds.[11][12]

  • N-protection: React 7-azaindole with methyl chloroformate in the presence of a base like triethylamine or sodium hydride to yield Methyl 1H-pyrrolo[2,3-b]pyridine-1-carboxylate.

  • N-Oxidation: Treat the N-protected 7-azaindole with an oxidizing agent such as m-chloroperoxybenzoic acid (mCPBA) to form the corresponding N-oxide.

  • Dichlorination: React the N-oxide with a chlorinating agent like phosphorus oxychloride (POCl₃) to introduce the two chlorine atoms at the C4 and C6 positions.

Conclusion and Future Outlook

The regioselective functionalization of this compound provides a versatile platform for the synthesis of a diverse library of 7-azaindole derivatives. The protocols detailed herein offer a strategic approach to selectively modify the C4 and C6 positions, primarily leveraging the enhanced reactivity of the C4-chloro substituent in palladium-catalyzed cross-coupling reactions. Further optimization of reaction conditions, including the exploration of novel catalyst systems and ligands, will undoubtedly expand the scope and efficiency of these transformations. The ability to orthogonally functionalize this scaffold opens up new avenues for the development of novel therapeutics and chemical probes.

References

Sources

Application Notes and Protocols for the Use of Methyl 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate in Cancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Kinase Inhibitor Synthesis

In the landscape of modern oncology, the quest for targeted therapies has led to an intense focus on the inhibition of protein kinases, enzymes that are frequently dysregulated in cancer. The 1H-pyrrolo[2,3-b]pyridine core, a privileged scaffold in medicinal chemistry, has emerged as a foundational structure for the development of potent and selective kinase inhibitors.[1][2][3] This is due to its structural resemblance to the purine core of ATP, allowing derivatives to act as competitive inhibitors in the ATP-binding pocket of various kinases.[1] Methyl 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate serves as a key starting material in the synthesis of this important class of compounds, offering multiple reaction sites for chemical modification and optimization of biological activity.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in the discovery of novel cancer therapeutics. We will delve into its synthetic utility, highlight its application in targeting key cancer-related kinases such as Fibroblast Growth Factor Receptors (FGFR) and Ataxia-Telangiectasia Mutated (ATM) kinase, and provide detailed protocols for the biological evaluation of its derivatives.

Chemical Properties and Synthetic Utility

This compound is a halogenated heterocyclic compound with the molecular formula C₉H₆Cl₂N₂O₂. The dichloro substitutions at the 4 and 6 positions of the pyrrolopyridine ring system are key to its utility as a synthetic intermediate. These chlorine atoms can be selectively displaced through various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, allowing for the introduction of a diverse range of substituents to explore the chemical space around the core scaffold.[4][5]

The methyl carboxylate group at the 1-position acts as a protecting group for the pyrrole nitrogen, which can be removed under basic conditions later in the synthetic sequence if required. This strategic placement of reactive sites and protecting groups makes it an ideal starting point for the construction of complex molecules with tailored pharmacological properties.

Representative Synthetic Scheme: From Core to Kinase Inhibitor

The following scheme illustrates a generalized approach to synthesizing potent kinase inhibitors starting from this compound. This process typically involves sequential, site-selective functionalization of the dichlorinated core.

G A This compound B Step 1: Selective C6 Functionalization (e.g., Suzuki or Buchwald-Hartwig Coupling) A->B Arylboronic acid or Amine, Pd catalyst C Monosubstituted Intermediate B->C D Step 2: C4 Functionalization (e.g., Nucleophilic Aromatic Substitution) C->D Amine, Heat E Disubstituted Pyrrolopyridine Core D->E F Step 3: Deprotection/Further Modification (Optional) E->F Base/Acid G Final Kinase Inhibitor F->G

Caption: Generalized synthetic workflow for kinase inhibitor development.

Targeting Key Cancer Pathways

Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have demonstrated potent inhibitory activity against several key kinases implicated in tumor growth, proliferation, and survival.

Fibroblast Growth Factor Receptor (FGFR) Inhibition

The FGFR signaling pathway is frequently amplified in various solid tumors, including breast, bladder, and lung cancers, making it a prime target for therapeutic intervention.[1] Several 1H-pyrrolo[2,3-b]pyridine derivatives have been synthesized and shown to be potent inhibitors of FGFR1, 2, and 3.[1]

FGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR RAS RAS FGFR->RAS Activates PI3K PI3K FGFR->PI3K FGF FGF Ligand FGF->FGFR Binds Inhibitor Pyrrolopyridine Derivative Inhibitor->FGFR Inhibits (ATP-competitive) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation ATM_Pathway cluster_downstream Downstream Effectors DNA_Damage DNA Double-Strand Breaks (e.g., from Chemotherapy) ATM_inactive Inactive ATM DNA_Damage->ATM_inactive Activates ATM_active Active ATM ATM_inactive->ATM_active p53 p53 ATM_active->p53 CHK2 CHK2 ATM_active->CHK2 BRCA1 BRCA1 ATM_active->BRCA1 Apoptosis Apoptosis ATM_active->Apoptosis Promotes (when repair fails) Inhibitor Pyrrolopyridine Derivative Inhibitor->ATM_active Inhibits Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest CHK2->Cell_Cycle_Arrest DNA_Repair DNA Repair BRCA1->DNA_Repair Cell_Survival Cell Survival Cell_Cycle_Arrest->Cell_Survival DNA_Repair->Cell_Survival

Caption: ATM kinase inhibition sensitizes cancer cells to DNA damage.

Experimental Protocols

The following protocols provide a framework for the synthesis and biological evaluation of kinase inhibitors derived from this compound.

Protocol 1: Synthesis of a 4-Anilino-6-aryl-1H-pyrrolo[2,3-b]pyridine Derivative

This protocol is a representative example of a Suzuki coupling followed by a nucleophilic aromatic substitution.

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Substituted aniline (e.g., 4-chloroaniline)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvents (e.g., DMF, Isopropanol)

  • Concentrated HCl

Procedure:

  • Suzuki Coupling (C6 position): a. To a solution of this compound (1.0 eq) in DMF, add the arylboronic acid (1.2 eq), K₂CO₃ (2.0 eq), and Pd(PPh₃)₄ (0.05 eq). b. Degas the mixture with nitrogen or argon for 15 minutes. c. Heat the reaction mixture at 100 °C for 3 hours, or until TLC/LC-MS analysis indicates consumption of the starting material. d. Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. e. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. f. Purify the crude product by flash column chromatography to yield the C6-arylated intermediate.

  • Nucleophilic Aromatic Substitution (C4 position): a. Dissolve the C6-arylated intermediate (1.0 eq) and the desired aniline (1.5 eq) in isopropanol. b. Add a few drops of concentrated HCl. c. Reflux the mixture until the reaction is complete as monitored by TLC/LC-MS. [3] d. Cool the reaction mixture, and collect the precipitated product by filtration. e. Wash the solid with cold isopropanol and dry under vacuum to obtain the final product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay determines the IC₅₀ value of a compound by measuring ATP consumption during the kinase reaction.

Materials:

  • Recombinant kinase (e.g., FGFR1 or ATM)

  • Kinase-specific substrate

  • Synthesized inhibitor compound

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • White, opaque 96- or 384-well plates

  • Multimode plate reader with luminescence detection

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the inhibitor in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilution) in DMSO.

  • Assay Setup: a. In a 384-well plate, add the test compound dilutions, a positive control (known inhibitor), and a negative control (DMSO). b. Prepare a master mix containing the kinase reaction buffer, recombinant kinase, and substrate. c. Add the master mix to all wells. d. Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration should be at or near the Kₘ for the specific kinase.

  • Incubation: Incubate the plate at 30 °C for 60 minutes.

  • Detection: a. Allow the Kinase-Glo® reagent to equilibrate to room temperature. b. Add an equal volume of Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent signal. c. Incubate in the dark at room temperature for 10 minutes to stabilize the signal.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: a. The luminescent signal is inversely proportional to kinase activity (as active kinase depletes ATP). b. Normalize the data using the negative control (0% inhibition) and positive control (100% inhibition). c. Plot the normalized percent inhibition against the logarithm of the inhibitor concentration. d. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Compound ExampleTarget KinaseIC₅₀ (nM)Reference
Derivative 4h FGFR17[1]
Derivative 4h FGFR29[1]
Derivative 4h FGFR325[1]
Compound 25a ATM(Selective >700-fold over other PIKKs)[2]

Table 1: Example inhibitory activities of 1H-pyrrolo[2,3-b]pyridine derivatives.

Protocol 3: Cellular Proliferation Assay (MTT Assay)

This assay assesses the cytotoxic or cytostatic effect of the synthesized compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., NCI-H1581 for FGFR1 amplification, HCT116 for ATM inhibition studies)

  • Cell culture medium (e.g., RPMI-1640) with 10% FBS

  • Synthesized inhibitor compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (prepared by serial dilution from a DMSO stock) and incubate for an additional 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37 °C, allowing viable cells to form formazan crystals.

  • Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the GI₅₀ (concentration for 50% growth inhibition) value by plotting viability against compound concentration.

Protocol 4: Western Blotting for Target Engagement

This protocol confirms that the inhibitor engages its target in a cellular context by assessing the phosphorylation status of the kinase or its downstream substrates.

Materials:

  • Cancer cell line of interest

  • Synthesized inhibitor compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (e.g., anti-phospho-FGFR, anti-total-FGFR, anti-phospho-CHK2, anti-total-CHK2)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and blotting apparatus

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere. Treat the cells with the inhibitor compound at various concentrations (e.g., 0.1x, 1x, and 10x the GI₅₀ value) for a specified time (e.g., 2-24 hours). Include a DMSO vehicle control. For some pathways, stimulation with a growth factor (e.g., FGF for the FGFR pathway) may be necessary.

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: a. Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer. b. Separate the proteins by SDS-PAGE. c. Transfer the proteins to a nitrocellulose or PVDF membrane. [6]5. Immunoblotting: a. Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. b. Incubate the membrane with the primary antibody (e.g., anti-phospho-protein) overnight at 4 °C. [6] c. Wash the membrane three times with TBST. d. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again three times with TBST.

  • Detection: Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the target protein or a housekeeping protein like β-actin or GAPDH. [7]

Troubleshooting and Scientific Integrity

  • Assay Interference: Some compounds may interfere with assay readouts (e.g., fluorescence quenching or aggregation). It is crucial to run controls, such as a "no enzyme" control, to identify such artifacts. [8]* ATP Concentration: In kinase assays, using an ATP concentration close to the Kₘ of the enzyme is critical for accurately determining the potency of ATP-competitive inhibitors. [8][9]* Cell-based vs. Biochemical Assays: A discrepancy between biochemical potency (IC₅₀) and cellular activity (GI₅₀) is common. This can be due to factors like cell permeability, efflux pumps, or off-target effects. Cell-based assays provide more physiologically relevant data. [10]* Antibody Specificity: In Western blotting, ensure the specificity of phospho-antibodies by including appropriate controls, such as phosphatase-treated lysates or cells treated with upstream activators and inhibitors. [7]

Conclusion

This compound is a valuable and versatile starting material for the synthesis of novel kinase inhibitors in cancer drug discovery. Its amenability to a variety of chemical transformations allows for the generation of diverse compound libraries targeting critical oncogenic pathways like FGFR and ATM. The protocols outlined in this guide provide a robust framework for the synthesis, in vitro characterization, and cellular evaluation of these compounds, enabling researchers to efficiently identify and optimize new lead candidates for the next generation of targeted cancer therapies.

References

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]

  • Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Pharmaceuticals, 14(8), 807.
  • Cell Signaling Technology. (2021, November 4). Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments. Retrieved from [Link]

  • Hartsough, S. J., et al. (2018). A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. Frontiers in Oncology, 8, 43.
  • Martens, S. (2024, May 31). In vitro kinase assay. Protocols.io. [Link]

  • Shah, A. N., & Lahiri, D. K. (2017). Protocols for Characterization of Cdk5 Kinase Activity. Current protocols in chemical biology, 9(4), 281–302.
  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(35), 21566-21577.
  • Guo, T., et al. (2025). Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Journal of Medicinal Chemistry.
  • ResearchGate. (n.d.). Abstract 4040: A cell-based screening assay to identify novel kinase inhibitors. Retrieved from [Link]

  • ResearchGate. (2016, September 29). Why does my inhibitor not work in an in vitro kinase assay?. Retrieved from [Link]

  • Brameld, K. A., et al. (2017). Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors. Journal of Medicinal Chemistry, 60(11), 4867-4881.
  • Fabbri, M., et al. (2021). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Molecules, 26(21), 6649.
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Lee, K., et al. (2024). Discovery of novel FGFR4 inhibitors through a build-up fragment strategy. Bioorganic & Medicinal Chemistry Letters, 108, 129828.
  • Turnbull, A. P., et al. (2021). From Fragment to Lead: De Novo Design and Development toward a Selective FGFR2 Inhibitor. Journal of Medicinal Chemistry, 64(23), 17346-17364.
  • Scorah, N., et al. (2011). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(10), 2971-2975.
  • ResearchGate. (n.d.). Discovery of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Retrieved from [Link]

  • Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(20), 14792-14829.
  • Semantic Scholar. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Retrieved from [Link]

  • Gangjee, A., et al. (2011). N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry, 19(1), 34-43.
  • Al-Blewi, F. F., et al. (2023). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules, 28(14), 5410.
  • Google Patents. (n.d.). WO2013114113A1 - 1h-pyrrolo[2,3-b] pyridine derivatives and their use as kinase inhibitors.
  • Google Patents. (n.d.). WO2018234953A1 - DIHYDRO-PYRROLO-PYRIDINE DERIVATIVES.
  • Google Patents. (n.d.). US20140171432A1 - SUBSTITUTED 1H-PYRROLO [2,3-B]PYRIDINE AND 1H-PYRAZOLO [3, 4-B]PYRIDINE DERIVATIVES AS SALT INDUCIBLE KINASE 2 (SIK2) INHIBITORS.
  • Google Patents. (n.d.). WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
  • PubChem. (n.d.). Substituted pyrido[3′,4′:4,5]pyrrolo[1,2,3-de]quinoxalines for the treatment of nervous system disorders - Patent US-9371324-B2. Retrieved from [Link]

  • Li, Y., et al. (2024). Discovery of a Meisoindigo-Derived PROTAC as the ATM Degrader: Revolutionizing Colorectal Cancer Therapy via Synthetic Lethality with ATR Inhibitors. Journal of Medicinal Chemistry, 67(10), 8344-8362.
  • Barlaam, B., et al. (2018). The Identification of Potent, Selective, and Orally Available Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase: The Discovery of AZD0156 (8-{6-[3-(Dimethylamino)propoxy]pyridin-3-yl}-3-methyl-1-(tetrahydro-2H-pyran-4-yl)-1,3-dihydro-2H-imidazo[4,5-c]quinolin-2-one). Journal of Medicinal Chemistry, 61(9), 4227-4243.
  • Wang, D., et al. (2022). Recent advances in ATM inhibitors as potential therapeutic agents. European Journal of Medicinal Chemistry, 244, 114845.

Sources

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of Dichloropyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Dichloropyridines in Modern Chemistry

Substituted pyridines are a cornerstone of modern drug discovery and materials science, with the pyridine scaffold appearing in numerous FDA-approved drugs.[1][2][3][4] Dichloropyridines, as readily available and cost-effective starting materials, offer a versatile platform for the synthesis of complex, functionalized pyridine derivatives.[5][6][7] The two chlorine atoms provide reactive handles for sequential and selective functionalization through palladium-catalyzed cross-coupling reactions. These reactions, which form carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-sulfur (C-S) bonds, are indispensable tools for medicinal chemists.[8][9]

However, the selective functionalization of dichloropyridines presents a significant challenge: controlling the regioselectivity of the coupling reaction. The electronic properties of the pyridine ring, with the nitrogen atom's electron-withdrawing nature, activate the C2 and C6 positions towards nucleophilic attack and oxidative addition.[5] This inherent reactivity can be both an advantage and a hurdle. This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions of dichloropyridines, offering not just protocols, but the underlying principles and practical insights to empower researchers to navigate the subtleties of these powerful transformations.

The Catalytic Heart: Understanding the Palladium Cross-Coupling Cycle

At the core of these transformations lies a catalytic cycle involving palladium, which shuttles between its Pd(0) and Pd(II) oxidation states.[10][11][12] A general understanding of this cycle is crucial for troubleshooting and optimizing reactions.

The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine (C-Cl) bond of the dichloropyridine. This is often the rate-limiting step, particularly for less reactive aryl chlorides.[13]

  • Transmetalation: The organic group from an organometallic reagent (e.g., organoboron in Suzuki coupling, organotin in Stille coupling) is transferred to the palladium center, displacing the halide.[14][15]

  • Reductive Elimination: The two organic partners on the palladium complex couple and are expelled, forming the desired product and regenerating the Pd(0) catalyst, which re-enters the cycle.[11]

Palladium Cross-Coupling Cycle cluster_reactants Reactants & Products Pd(0)Ln Pd(0)Ln Ar-Pd(II)(L)n-Cl Ar-Pd(II)(L)n-Cl Pd(0)Ln->Ar-Pd(II)(L)n-Cl Oxidative Addition (Ar-Cl) Ar-Pd(II)(L)n-R Ar-Pd(II)(L)n-R Ar-Pd(II)(L)n-Cl->Ar-Pd(II)(L)n-R Transmetalation (R-M) Ar-Pd(II)(L)n-R->Pd(0)Ln Reductive Elimination (Ar-R) Ar-R Coupled Product Ar-Cl Dichloropyridine R-M Organometallic Reagent

Caption: The catalytic cycle of palladium-catalyzed cross-coupling.

Controlling the Outcome: The Critical Role of Reaction Components

The success and selectivity of a cross-coupling reaction with dichloropyridines are dictated by a careful interplay of several factors.

Palladium Precursors: The Source of Catalytic Power

The active Pd(0) species is typically generated in situ from a more stable Pd(II) precatalyst.[16] The choice of precursor can impact reaction efficiency and reproducibility.[17]

Palladium PrecursorCommon NameTypical ApplicationsKey Considerations
Pd(OAc)₂Palladium(II) AcetateVersatile for many couplings, often used with phosphine ligands.Requires in-situ reduction to Pd(0).
Pd₂(dba)₃Tris(dibenzylideneacetone)dipalladium(0)A common Pd(0) source, useful for generating active catalysts.[16]Can be sensitive to air and light.
PdCl₂(PPh₃)₂Bis(triphenylphosphine)palladium(II) ChlorideUsed directly in some couplings like Sonogashira.The presence of PPh₃ can influence the reaction.
Pd(PPh₃)₄Tetrakis(triphenylphosphine)palladium(0)A widely used Pd(0) catalyst, particularly in Suzuki and Stille reactions.[12]Can be sensitive to air and may require careful handling.
Ligands: The Architects of Selectivity and Reactivity

Ligands play a pivotal role in stabilizing the palladium catalyst, enhancing its reactivity, and, most importantly, directing the regioselectivity of the coupling.[10][18] Electron-rich and sterically hindered phosphine ligands and N-heterocyclic carbenes (NHCs) are particularly effective for coupling less reactive aryl chlorides.[19]

Ligand TypeExamplesKey Features & Applications
Monodentate Phosphines PPh₃, PCy₃, P(tBu)₃Simple, but can be less effective for challenging substrates.
Bidentate Phosphines BINAP, dppf, XantphosOften provide more stable catalytic complexes and can influence selectivity.[20][21][22]
Buchwald Ligands SPhos, XPhos, RuPhosSterically demanding biaryl phosphines, highly effective for C-N and C-C couplings of aryl chlorides.[21]
N-Heterocyclic Carbenes (NHCs) IPr, SIPrStrong σ-donors, excellent for activating Pd and promoting coupling of unreactive chlorides.[19][23]
Bases and Solvents: The Reaction Environment

The choice of base and solvent is critical for the success of the reaction. The base is often required to activate the organometallic reagent in Suzuki couplings or to neutralize the acid generated in Buchwald-Hartwig and Sonogashira reactions.[12][24] The solvent must be able to dissolve the reactants and catalyst and is often chosen based on the reaction temperature and the specific coupling reaction.

Navigating Regioselectivity: The Art of Site-Selective Functionalization

The primary challenge in the cross-coupling of dichloropyridines is controlling which chlorine atom reacts. The inherent electronic properties of the pyridine ring generally favor reaction at the C2 and C6 positions.[25][26] However, this innate selectivity can be overridden by judicious choice of reaction conditions.

  • 2,4-Dichloropyridine: Conventionally, coupling occurs at the C2 position. However, C4-selective coupling can be achieved using sterically hindered NHC ligands like IPr.[19] Interestingly, ligand-free "Jeffery" conditions can also lead to high C4 selectivity.[19] For Buchwald-Hartwig amination, specific ligands like Xantphos can favor C2 amination.[13][27][28]

  • 2,5-Dichloropyridine: The C2 position is generally more reactive.[7][24] However, recent advances have shown that C5-selective couplings are possible under ligand-free conditions.[19][24]

  • 2,6-Dichloropyridine: Due to symmetry, mono-functionalization is straightforward, yielding 2-substituted-6-chloropyridines, which can then undergo a second coupling reaction.[5][6]

  • 3,5-Dichloropyridine: This isomer is often used to synthesize 3,5-diarylpyridines, which are of interest in drug discovery.[29]

Experimental Protocols: A Practical Guide

The following protocols are intended as a starting point and may require optimization for specific substrates. Always perform reactions under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

General Experimental Workflow

Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Weigh Reagents: Dichloropyridine, Coupling Partner, Base D Assemble Reaction (Inert Atmosphere) A->D B Prepare Catalyst System: Pd Precursor, Ligand B->D C Add Degassed Solvent C->D E Heat & Stir D->E F Monitor Progress (TLC, LC-MS) E->F G Quench Reaction F->G Reaction Complete H Extraction G->H I Drying & Concentration H->I J Purification (Chromatography) I->J K Characterization (NMR, MS) J->K

Caption: A typical workflow for palladium-catalyzed cross-coupling reactions.[30]

Protocol 1: Suzuki-Miyaura Coupling of 2,5-Dichloropyridine (C2-Selective)

This protocol is a general procedure for the C2-selective arylation of 2,5-dichloropyridine.[24]

Materials:

  • 2,5-Dichloropyridine (1.0 mmol, 1.0 equiv.)

  • Arylboronic acid (1.2 mmol, 1.2 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv.)

  • Anhydrous 1,4-dioxane (10 mL)

  • Degassed water (2 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 2,5-dichloropyridine, the arylboronic acid, and potassium phosphate.

  • In a separate vial, prepare the catalyst premix by dissolving palladium(II) acetate and SPhos in 2 mL of anhydrous 1,4-dioxane.

  • Add 8 mL of anhydrous 1,4-dioxane and 2 mL of degassed water to the Schlenk flask containing the reagents.

  • Add the catalyst premix to the reaction mixture via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of 2,4-Dichloropyridine (C2-Selective)

This protocol describes a highly regioselective C2-amination of 2,4-dichloropyridine.[28][31]

Materials:

  • 2,4-Dichloropyridine (1.0 mmol, 1.0 equiv.)

  • Aniline or other amine (1.1 mmol, 1.1 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • Xantphos (0.03 mmol, 3 mol%)

  • Cesium carbonate (Cs₂CO₃) (1.4 mmol, 1.4 equiv.)

  • Anhydrous dioxane (5 mL)

Procedure:

  • In a glovebox or under a stream of inert gas, add palladium(II) acetate, Xantphos, and cesium carbonate to a dry Schlenk tube.

  • Add 2,4-dichloropyridine and anhydrous dioxane.

  • Add the amine via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture, dilute with a suitable organic solvent, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify by column chromatography.

Protocol 3: Sonogashira Coupling of 2,6-Dichloropyridine

This protocol provides a general method for the Sonogashira coupling of 2,6-dichloropyridine.[6]

Materials:

  • 2,6-Dichloropyridine (1.0 mmol, 1.0 equiv.)

  • Terminal alkyne (1.2 mmol, 1.2 equiv.)

  • PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%)

  • Copper(I) iodide (CuI) (0.06 mmol, 6 mol%)

  • Triethylamine (Et₃N) (3.0 mmol, 3.0 equiv.)

  • Anhydrous THF or DMF (10 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 2,6-dichloropyridine, PdCl₂(PPh₃)₂, and CuI.

  • Add the anhydrous solvent and triethylamine.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture to remove the amine salt, and concentrate the filtrate.

  • Dissolve the residue in an organic solvent, wash with water, and dry.

  • Purify the product by column chromatography.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently anhydrous conditions- Poorly soluble reagents- Unreactive C-Cl bond- Use a fresh palladium precursor and ligand.- Ensure all glassware is oven-dried and solvents are anhydrous.[13]- Try a different solvent or solvent mixture.- Use a more active catalyst system (e.g., with a Buchwald ligand or NHC).
Poor Regioselectivity - Inappropriate ligand- Reaction temperature too high- Screen a panel of ligands to find the optimal one for the desired selectivity.[27]- Try running the reaction at a lower temperature.
Hydrodehalogenation - Presence of water or other proton sources- Reductive elimination is slow- Use scrupulously dried reagents and solvents.[13]- Choose a ligand that promotes faster reductive elimination.[13]
Catalyst Decomposition (formation of palladium black) - Reaction temperature too high- Ligand degradation- Lower the reaction temperature.- Use a more robust ligand.

Conclusion: Unlocking Chemical Diversity

Palladium-catalyzed cross-coupling of dichloropyridines is a powerful and versatile strategy for the synthesis of functionalized pyridine derivatives. While challenges such as regioselectivity exist, a thorough understanding of the reaction mechanism and the roles of the various components allows for rational optimization and control. The protocols and insights provided in this guide are intended to equip researchers with the knowledge to successfully employ these reactions in their synthetic endeavors, ultimately contributing to the advancement of drug discovery and materials science.[4]

References

  • Neufeldt, S. R., & Sanford, M. S. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. National Institutes of Health. [Link]

  • Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. NobelPrize.org. [Link]

  • Johnson Matthey. (n.d.). Palladium precursor products. Johnson Matthey. [Link]

  • National Institutes of Health. (2014). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH. [Link]

  • Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. Fiveable. [Link]

  • Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]

  • Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. Chemistry LibreTexts. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Pyridine Intermediates in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • MDPI. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]

  • National Institutes of Health. (2011). Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. NIH. [Link]

  • ResearchGate. (2013). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. ResearchGate. [Link]

  • National Institutes of Health. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. NIH. [Link]

  • American Chemical Society. (2017). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. ACS Publications. [Link]

  • Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. RSC Publishing. [Link]

  • American Chemical Society. (2025). C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. ACS Fall 2025. [Link]

  • PubMed Central. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. NIH. [Link]

  • American Chemical Society. (2022). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. ACS Publications. [Link]

  • University of Windsor. (n.d.). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Scholar.uwindsor.ca. [Link]

  • National Institutes of Health. (2020). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. NIH. [Link]

  • ResearchGate. (2013). ChemInform Abstract: Highly Regioselective Buchwald-Hartwig Amination at C-2 of 2,4-Dichloropyridine Enabling a Novel Approach to 2,4-Bisanilinopyridine (BAPyd) Libraries. ResearchGate. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Organic Syntheses. (n.d.). PALLADIUM-CATALYZED AMINATION OF 2,3-DICHLOROPYRIDINE: 2-ANILINO-3-CHLOROPYRIDINE. Organic Syntheses. [Link]

  • ResearchGate. (2023). Pyridines and Imidazaopyridines With Medicinal Significance. ResearchGate. [Link]

  • MDPI. (2023). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. MDPI. [Link]

Sources

Application Note & Protocol: Achieving C-4 Selectivity in the Arylation of Dichloropyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge and Importance of C-4 Arylated Pyridines

The pyridine scaffold is a cornerstone in modern chemistry, forming the structural core of countless FDA-approved drugs, agrochemicals, and functional materials.[1][2][3] The strategic introduction of aryl groups onto this heterocycle can profoundly influence a molecule's biological activity, pharmacokinetic properties, and material characteristics. Of the possible substitution patterns, C-4 arylated pyridines are particularly valuable synthetic targets. However, achieving site-selectivity in pyridine functionalization is a persistent challenge.[4] The inherent electronic properties of the pyridine ring—an electron-deficient system with a powerful coordinating nitrogen atom—often lead to preferential reactions at the C-2 and C-6 positions.[5][6][7]

Directing reactions to the C-4 position of dichloropyridines, such as 2,4- or 2,6-dichloropyridine, requires overcoming these intrinsic reactivity patterns. This guide provides a detailed experimental protocol for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction specifically optimized for the selective arylation at the C-4 position. We will delve into the mechanistic rationale for achieving this selectivity, provide a step-by-step workflow, and offer insights into troubleshooting and optimization, grounding our discussion in authoritative literature.

Mechanistic Rationale: Ligand Control in Palladium Catalysis

The Suzuki-Miyaura cross-coupling is a powerful and versatile method for forming carbon-carbon bonds. The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key to achieving C-4 selectivity in the arylation of dichloropyridines lies in controlling the initial, often rate-determining, step: oxidative addition .

In the case of a substrate like 2,4-dichloropyridine, the palladium(0) catalyst can oxidatively add into either the C2-Cl or the C4-Cl bond. Conventionally, the C-2 position is more electronically activated and often reacts preferentially. However, we can invert this natural selectivity through the strategic choice of ligands coordinated to the palladium center.[8][9]

The Role of Sterically Hindered Ligands:

The use of sterically demanding ancillary ligands is a cornerstone of modern cross-coupling chemistry.[10][11] Bulky ligands, such as large N-heterocyclic carbenes (NHCs) or trialkylphosphines, create a sterically congested environment around the palladium atom.[9][10] This steric bulk preferentially hinders the catalyst's approach to the more crowded C-2 position, which is flanked by the nitrogen atom. Consequently, the oxidative addition is directed to the less sterically encumbered C-4 position, leading to the desired product.[9] The subsequent steps of transmetalation (where the aryl group is transferred from the boron reagent to palladium) and reductive elimination (which forms the final C-C bond and regenerates the Pd(0) catalyst) then proceed to furnish the C-4 arylated product.

Below is a diagram illustrating the catalytic cycle tailored for this selective transformation.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oa_ts Oxidative Addition (C-4 Selective) pd0->oa_ts pd_complex Ar¹-Pd(II)L₂(Cl) (Aryl Palladium Complex) oa_ts->pd_complex trans_ts Transmetalation pd_complex->trans_ts pd_aryl_boronate Ar¹-Pd(II)L₂(Ar²) (Diaryl Palladium Complex) trans_ts->pd_aryl_boronate boronate_waste Cl-B(OR)₂ + Base-H⁺ trans_ts->boronate_waste re_ts Reductive Elimination pd_aryl_boronate->re_ts re_ts->pd0 Regenerates Catalyst product 4-Aryl-2-chloropyridine re_ts->product substrate 2,4-Dichloropyridine substrate->oa_ts Steric bias from Ligand (L) boronic_acid Ar²-B(OR)₂ boronic_acid->trans_ts base Base (e.g., K₂CO₃) base->trans_ts

Caption: Suzuki-Miyaura cycle for selective C-4 arylation.

Experimental Protocol: C-4 Selective Suzuki-Miyaura Coupling

This protocol is adapted from established methodologies for the ligand-controlled selective arylation of 2,4-dichloropyridines.[9][12]

Materials and Reagents:

  • Substrate: 2,4-Dichloropyridine (98%+)

  • Coupling Partner: Arylboronic acid or ester (e.g., Phenylboronic acid, 1.1 equiv.)

  • Palladium Precatalyst: Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Ligand: A sterically hindered phosphine or N-heterocyclic carbene ligand, such as Tri-tert-butylphosphine (P(t-Bu)₃, 4 mol%) or IPr·HCl (1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride, 4 mol%)

  • Base: Potassium carbonate (K₂CO₃, anhydrous powder, 2.5 equiv.)

  • Solvent: 1,4-Dioxane (anhydrous, <50 ppm H₂O)

  • Standard Reagents: Ethyl acetate, deionized water, brine, anhydrous sodium sulfate (Na₂SO₄), silica gel for chromatography.

Equipment:

  • Oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer and heating mantle with temperature control

  • Inert atmosphere setup (Schlenk line or glovebox with Nitrogen or Argon)

  • Standard laboratory glassware for work-up and purification

  • Rotary evaporator

  • Flash chromatography system

Step-by-Step Methodology

Workflow cluster_prep 1. Reaction Setup (Inert Atmosphere) cluster_reaction 2. Reagent Loading & Reaction cluster_workup 3. Work-up & Isolation cluster_purify 4. Purification prep1 Oven-dry glassware prep2 Assemble flask & condenser prep1->prep2 prep3 Purge with N₂/Ar for 15 min prep2->prep3 reac1 Add solids: 2,4-Dichloropyridine (1 equiv) Arylboronic acid (1.1 equiv) Base (2.5 equiv) Pd(OAc)₂ (2 mol%) Ligand (4 mol%) prep3->reac1 reac2 Add anhydrous, degassed 1,4-Dioxane reac1->reac2 reac3 Heat to 80-100 °C reac2->reac3 reac4 Stir for 12-24 h (Monitor by TLC/GC-MS) reac3->reac4 work1 Cool to room temp reac4->work1 work2 Dilute with Ethyl Acetate work1->work2 work3 Filter through Celite work2->work3 work4 Wash with H₂O & Brine work3->work4 work5 Dry organic layer (Na₂SO₄) work4->work5 work6 Concentrate in vacuo work5->work6 purify1 Purify crude product via flash column chromatography work6->purify1 purify2 Characterize pure product (NMR, MS) purify1->purify2

Caption: Experimental workflow for C-4 selective arylation.

  • Reaction Setup: Place an oven-dried round-bottom flask containing a magnetic stir bar under an inert atmosphere of nitrogen or argon. This is crucial as palladium catalysts can be sensitive to oxygen.

  • Reagent Addition: To the flask, add 2,4-dichloropyridine (1.0 equiv), the arylboronic acid (1.1 equiv), potassium carbonate (2.5 equiv), palladium(II) acetate (0.02 equiv), and the sterically hindered ligand (0.04 equiv).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe to achieve a substrate concentration of approximately 0.1-0.2 M. Degassing the solvent (e.g., by sparging with argon for 20-30 minutes) is recommended to remove dissolved oxygen.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction's progress by periodically taking aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter it through a pad of Celite to remove the base and palladium residues. Transfer the filtrate to a separatory funnel and wash sequentially with deionized water and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure 4-aryl-2-chloropyridine product.

Data Summary and Optimization

The choice of reaction components is critical for achieving high yield and selectivity. The following table summarizes the impact of various parameters based on literature findings.[9][12]

ParameterVariationTypical C4:C2 SelectivityYieldRationale & Notes
Palladium Source Pd(OAc)₂, Pd₂(dba)₃HighGoodCommon, effective Pd(0) precursors when combined with a ligand.
Ligand P(t-Bu)₃, IPr >10:1 Good Steric bulk is key to directing the reaction to C-4. [9]
PPh₃, dppf<1:5ModerateLess bulky ligands often favor the electronically preferred C-2 position.[8]
None ("Jeffery" conditions)Potentially >99:1VariableCan surprisingly give very high C-4 selectivity, but scope may be limited.[9]
Base K₂CO₃, Cs₂CO₃, K₃PO₄HighGoodStrong, non-nucleophilic inorganic bases are required for the transmetalation step.
Solvent 1,4-Dioxane, Toluene, THFHighGoodAnhydrous, non-protic solvents are essential for Suzuki couplings.
Temperature 80-110 °CHighGoodSufficient thermal energy is needed to drive the catalytic cycle, especially oxidative addition.

Troubleshooting and Field-Proven Insights

  • Low Selectivity (Significant C-2 Product): The primary cause is an insufficiently bulky ligand. Ensure the ligand is of high purity and consider switching to a more sterically demanding one like IPr or RuPhos. The Pd:Ligand ratio can also be tuned; a 1:2 ratio is a good starting point.

  • Low or No Conversion: This often points to catalyst deactivation. Ensure all reagents and solvents are scrupulously dried and that the reaction is maintained under a positive pressure of inert gas. If using a boronic acid, check its quality, as they can degrade over time (trimerize to boroxines).

  • Formation of Dehalogenated Byproduct: If you observe significant amounts of 2-chloropyridine, it may indicate a protodeboronation side reaction of the boronic acid, followed by reduction. Using a slightly higher excess of the boronic acid (e.g., 1.2-1.3 equiv) can sometimes help.

  • Subsequent Functionalization: The 4-aryl-2-chloropyridine product is a valuable intermediate. The remaining C2-Cl bond can be targeted in a subsequent reaction, such as a Buchwald-Hartwig amination or another cross-coupling, to build molecular complexity and access 2,4-disubstituted pyridine libraries.[12][13][14]

Conclusion

The selective C-4 arylation of dichloropyridines is a challenging but achievable transformation that unlocks access to valuable chemical space for drug discovery and materials science. By leveraging the principles of ligand-controlled palladium catalysis, specifically the use of sterically demanding ligands to override the intrinsic electronic preferences of the pyridine ring, researchers can reliably synthesize 4-aryl-2-chloropyridines. The protocol detailed herein provides a robust and well-referenced starting point for achieving this important synthetic goal.

References

  • Maity, S., Bera, A., Bhattacharjya, A., & Maity, P. (2023). C–H Functionalization of Pyridines. Organic & Biomolecular Chemistry, 21(28), 5671-5690. [Link]

  • Maity, S., Bera, A., Bhattacharjya, A., & Maity, P. (2023). C-H Functionalization of Pyridines. ResearchGate. [Link]

  • Besset, T., & Knoepfel, T. (2023). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journal of Organic Chemistry. [Link]

  • Maity, S., Bera, A., Bhattacharjya, A., & Maity, P. (2023). C-H functionalization of pyridines. PubMed. [Link]

  • Singh, H., Sharma, A., & Kumar, V. (2025). Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity. Chemistry – A European Journal. [Link]

  • Gryko, D. (2025). Challenges in the functionalization of pyridines. ResearchGate. [Link]

  • Daugulis, O., et al. (2012). C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring. Angewandte Chemie International Edition. [Link]

  • Farina, V., & Hossain, A. (2013). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. ResearchGate. [Link]

  • Oreate AI. (2026). Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems. Oreate AI Blog. [Link]

  • Wang, X., et al. (2024). Unified ionic and radical C-4 alkylation and arylation of pyridines. National Institutes of Health. [Link]

  • HKUST Research Portal. (2023). meta-Selective C−H Functionalization of Pyridines. HKUST. [Link]

  • Daugulis, O. (2016). Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. National Institutes of Health. [Link]

  • Yang, B., et al. (2020). Palladium-Catalyzed C-4 Selective Coupling of 2,4-Dichloropyridines and Synthesis of Pyridine-Based Dyes for Live-Cell Imaging. The Journal of Organic Chemistry. [Link]

  • Wang, X., et al. (2024). Unified ionic and radical C-4 alkylation and arylation of pyridines. RSC Publishing. [Link]

  • Maji, A. (2022). N-Functionalized Pyridinium Salts: A New Chapter for Site-Selective Pyridine C-H Functionalization via Radical-Based Processes under Visible Light Irradiation. PubMed. [Link]

  • Byers, J. A. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]

  • Glorius, F., et al. (2023). Pd-catalyzed electrophilic cross-coupling of pyridylphosphonium salts with arylthianthrenium salts to access C4-arylated pyridines. Chemical Communications. [Link]

  • Kim, K., et al. (2023). Nucleophilic C4-selective (hetero) arylation of pyridines for facile synthesis of heterobiaryls. Frontiers in Chemistry. [Link]

  • Kim, K., et al. (2023). Nucleophilic C4-selective (hetero) arylation of pyridines for facile synthesis of heterobiaryls. National Institutes of Health. [Link]

  • Nolan, S. P. (2025). ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. ResearchGate. [Link]

  • Kapadiya, K. M., et al. (2021). Privileged ligands for palladium-catalyzed cross-coupling reactions. ResearchGate. [Link]

  • Farina, V., & Hossain, A. (2025). ChemInform Abstract: Highly Regioselective Buchwald-Hartwig Amination at C-2 of 2,4-Dichloropyridine Enabling a Novel Approach to 2,4-Bisanilinopyridine (BAPyd) Libraries. ResearchGate. [Link]

  • Campos, K. R., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]

  • Anderson, J. C., & Handy, S. T. (2025). Synthesis of 4-Aryl and Unsymmetrical 4,6-Diarylpyrimidines by the Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate. [Link]

  • Kim, K., et al. (2023). Nucleophilic C4-selective (hetero) arylation of pyridines for facile synthesis of heterobiaryls. Frontiers Media S.A.. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Chen, G., & Daugulis, O. (2017). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research. [Link]

  • Al-Masoudi, N. A., et al. (2014). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules. [Link]

  • Chen, G., & Daugulis, O. (2017). Proposed mechanism of secondary C(sp³)−H arylation using pyridine directing group. ResearchGate. [Link]

  • Hartwig, J. F., et al. (2012). Mechanistic Studies on Direct Arylation of Pyridine N-Oxide: Evidence for Cooperative Catalysis between Two Distinct Palladium Centers. The Hartwig Group. [Link]

  • Krchnak, V., et al. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules. [Link]

  • Daugulis, O. (2011). Pd(II)–Catalyzed C3-selective arylation of pyridine with (hetero)arenes. Organic Letters. [Link]

  • Hazari, N., et al. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. ACS Catalysis. [Link]

  • Besson, T., et al. (2016). Access and Regioselective Transformations of 6-Substituted 4-Aryl-2,8-dichloropyrido[3,2-d]pyrimidine Compounds. ACS Publications. [Link]

  • Liu, L., et al. (2026). Iridium-Catalyzed B–H/C–H Dehydrogenative Coupling to Enable Boron–Nitrogen-Embedded Polycyclic Aromatic Hydrocarbons. Journal of the American Chemical Society. [Link]

  • Andersson, P. G. (2005). Selective 4-arylation of pyridines by a nonmetalloorganic process. Organic Letters. [Link]

  • Song, J., et al. (2020). Visible-Light-Promoted C2 Selective Arylation of Quinoline and Pyridine N-Oxides with Diaryliodonium Tetrafluoroborate. The Journal of Organic Chemistry. [Link]

  • Gonzalez, F. J., et al. (2021). New Experimental Conditions for Diels–Alder and Friedel-Crafts Alquilation Reactions with Thiophene: A New Selenocyanate with Potent Activity against Cancer. Molecules. [Link]

  • Kappe, C. O. (2025). Arylation of Pyridines via Suzuki-Miyaura Cross-Coupling and Pyridine-Directed C-H Activation Using a Continuous-Flow Approach. ResearchGate. [Link]

Sources

Application Notes & Protocols: Pyrrolopyridine Derivatives as Potent Inhibitors of the Innate Immune Checkpoint ENPP1

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting ENPP1, A Gatekeeper of Anti-Tumor Immunity

Ectonucleotide pyrophosphatse/phosphodiesterase 1 (ENPP1) is a type II transmembrane glycoprotein that has garnered significant attention as a critical regulator of extracellular nucleotide metabolism.[1][2] Initially characterized for its role in hydrolyzing ATP to generate inorganic pyrophosphate (PPi), a key inhibitor of tissue mineralization, ENPP1 is now understood to have a much broader physiological and pathological significance.[3][4][5] It is centrally involved in purinergic signaling, insulin response, and, most critically for oncology, the modulation of innate immunity.[3][6]

Recent groundbreaking research has identified ENPP1 as a primary negative regulator of the cGAS-STING (cyclic GMP-AMP Synthase-Stimulator of Interferon Genes) pathway.[1][7][8] The cGAS-STING pathway is a fundamental component of the innate immune system, responsible for detecting cytosolic DNA from pathogens or damaged cancer cells.[7] This detection triggers the synthesis of the second messenger 2'3'-cyclic GMP-AMP (cGAMP), which binds to and activates STING, culminating in the production of type I interferons (IFNs) and a robust anti-tumor immune response.[1][6] ENPP1 functions as a critical innate immune checkpoint by hydrolyzing and inactivating extracellular cGAMP, effectively dampening this anti-cancer signaling cascade.[6][9] High ENPP1 expression in tumors correlates with poor prognosis and an immunosuppressive tumor microenvironment, making it a compelling target for cancer immunotherapy.[6][9][10]

The inhibition of ENPP1 presents a novel therapeutic strategy to restore and amplify STING-mediated anti-tumor immunity. By preventing cGAMP degradation, ENPP1 inhibitors can increase the local concentration of this potent immunostimulatory molecule, turning immunologically "cold" tumors into "hot" tumors that are responsive to immune attack.[11][12] This guide focuses on a promising class of small molecules—pyrrolopyridine derivatives—which have been designed and synthesized as potent and selective ENPP1 inhibitors, providing researchers with the foundational knowledge and detailed protocols to investigate their therapeutic potential.[7][11][13]

The ENPP1-STING Signaling Axis: Mechanism of Immunosuppression

ENPP1 exerts its immunosuppressive effects through two primary mechanisms within the tumor microenvironment (TME).

  • Primary Role: cGAMP Hydrolysis: Cancer cells can release cGAMP into the extracellular space, where it can act in a paracrine manner to activate STING in adjacent immune cells, such as dendritic cells (DCs).[9][14] ENPP1, expressed on the surface of tumor cells, is the principal hydrolase for this extracellular cGAMP.[7][11] By degrading cGAMP, ENPP1 prevents it from reaching and activating STING on immune cells, thereby shutting down the downstream production of Type I interferons and other inflammatory cytokines necessary for T cell recruitment and activation.[1][6]

  • Secondary Role: Adenosine Production: ENPP1 also hydrolyzes extracellular ATP to produce AMP.[1][4] This AMP is then converted by another ecto-enzyme, CD73, into adenosine.[1] Adenosine is a well-established potent immunosuppressive molecule in the TME, further contributing to an environment that fosters tumor growth and immune evasion.[1][10][15]

Therefore, inhibiting ENPP1 offers a dual benefit: the direct potentiation of the cGAMP-STING pathway and the reduction of adenosine-mediated immunosuppression.

ENPP1_STING_Pathway cluster_TumorCell Tumor Cell cluster_TME Tumor Microenvironment cluster_ImmuneCell Immune Cell (e.g., Dendritic Cell) cGAS cGAS cGAMP_intra 2'3'-cGAMP (intracellular) cGAS->cGAMP_intra synthesizes cGAMP_extra 2'3'-cGAMP (extracellular) cGAMP_intra->cGAMP_extra exported dsDNA Cytosolic dsDNA dsDNA->cGAS senses ENPP1 ENPP1 AMP_extra AMP (extracellular) ENPP1->AMP_extra hydrolyzes ENPP1->cGAMP_extra hydrolyzes ATP_extra ATP (extracellular) ATP_extra->ENPP1 STING STING cGAMP_extra->STING activates Inhibitor Pyrrolopyridine Inhibitor Inhibitor->ENPP1 BLOCKS TBK1 TBK1/IRF3 STING->TBK1 Type1_IFN Type I IFN Production TBK1->Type1_IFN Immune_Response Anti-Tumor Immune Response Type1_IFN->Immune_Response promotes

Caption: The ENPP1-STING signaling axis in the tumor microenvironment.

Pyrrolopyridine Derivatives: A Novel Scaffold for Potent ENPP1 Inhibition

In the search for novel, non-nucleotide-derived ENPP1 inhibitors, researchers have designed and synthesized derivatives based on pyrrolopyrimidine and pyrrolopyridine core scaffolds.[7][11] These efforts have led to the identification of highly potent compounds, demonstrating the viability of this chemical class for therapeutic development.[11][13]

A key study identified compound 18p , a derivative with a pyrrolopyrimidine core, as a highly potent ENPP1 inhibitor.[11][13] This compound and its analogs provide a framework for understanding the structure-activity relationship (SAR) of this class.

CompoundCore ScaffoldR GroupENPP1 IC₅₀ (nM)Reference
18p Pyrrolopyrimidine4-fluorophenylpiperidine sulfamide25.0[11][13]
QS1 Quinazoline(Structure not shown)1.6[11]
4 (Structure not shown)(Structure not shown)9.0[11]

This table summarizes representative data to illustrate the potency achieved with related scaffolds. The development of pyrrolopyridine derivatives builds upon these foundational findings.

The pyrrolopyridine scaffold is attractive due to its synthetic tractability and the ability to introduce diverse substituents to optimize potency, selectivity, and pharmacokinetic properties.[16][17] The goal is to develop compounds with high potency against ENPP1, excellent selectivity over other phosphodiesterases, and favorable drug-like properties, such as oral bioavailability and metabolic stability, to ensure effective systemic administration and target engagement in vivo.[11][18]

Experimental Protocols

The following protocols provide a validated framework for characterizing pyrrolopyridine-based ENPP1 inhibitors, from initial biochemical screening to in vivo efficacy studies.

Protocol 1: In Vitro Biochemical Assay for ENPP1 Inhibition

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against recombinant human ENPP1. This protocol is based on the widely used Transcreener® AMP²/GMP² Assay, which directly measures the AMP produced from ATP hydrolysis.[19]

Protocol1_Workflow start Start prep_reagents Prepare Reagents: - Recombinant hENPP1 - ATP Substrate - Test Compound Dilutions start->prep_reagents dispense Dispense Compound and ENPP1 to 384-well plate prep_reagents->dispense pre_incubate Pre-incubate (15 min, RT) dispense->pre_incubate initiate_reaction Initiate Reaction: Add ATP Substrate pre_incubate->initiate_reaction reaction Enzymatic Reaction (60 min, RT) initiate_reaction->reaction stop_detect Stop & Detect: Add Transcreener® AMP²/GMP² Detection Mix reaction->stop_detect read_plate Read Plate (Fluorescence Polarization) stop_detect->read_plate analyze Analyze Data: Calculate % Inhibition and determine IC₅₀ read_plate->analyze end End analyze->end

Caption: Workflow for the in vitro biochemical ENPP1 inhibition assay.

Materials:

  • Recombinant human ENPP1 enzyme

  • Test compounds (pyrrolopyridine derivatives) dissolved in DMSO

  • ATP (substrate)

  • Transcreener® AMP²/GMP² FP Assay Kit (contains AMP²/GMP² Antibody, FP Tracer)[19]

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Low-volume 384-well black assay plates

  • Plate reader capable of measuring fluorescence polarization (FP)

Methodology:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, serially diluted to create an 11-point dose-response curve. Further dilute these in Assay Buffer.

  • Assay Plate Setup:

    • Add 2.5 µL of diluted test compound or DMSO (for positive and negative controls) to the appropriate wells of a 384-well plate.

    • Add 5 µL of ENPP1 enzyme diluted in Assay Buffer to all wells except the "no enzyme" negative controls.

    • Add 2.5 µL of Assay Buffer.

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

  • Reaction Initiation: Add 5 µL of ATP substrate (at a concentration near its Km for ENPP1) to all wells to start the reaction. The final reaction volume is 15 µL.

  • Enzymatic Reaction: Incubate the plate for 60 minutes at room temperature. The incubation time should be optimized to ensure the reaction is in the linear range (typically <20% substrate conversion).

  • Detection: Stop the reaction by adding 5 µL of the Transcreener® Detection Mix (containing antibody and tracer).

  • Final Incubation & Reading: Incubate for an additional 60 minutes at room temperature to allow the detection reagents to reach equilibrium. Read the plate on a plate reader equipped for FP.

  • Data Analysis: Convert the mP (millipolarization) values to AMP produced using a standard curve. Calculate the percent inhibition for each compound concentration relative to controls and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cell-Based STING Pathway Activation Assay

Objective: To functionally validate that ENPP1 inhibition by a pyrrolopyridine derivative enhances cGAMP-mediated STING activation in a cellular context. This protocol utilizes THP-1 Dual™ reporter cells, which express an interferon-stimulated response element (ISRE)-inducible secreted embryonic alkaline phosphatase (SEAP) reporter.[11][20]

Protocol2_Workflow start Start seed_cells Seed THP-1 Dual™ Reporter Cells in a 96-well plate start->seed_cells treat_cells Treat Cells: - Test Compound - 2'3'-cGAMP seed_cells->treat_cells incubate Incubate for 24 hours at 37°C, 5% CO₂ treat_cells->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant add_reagent Add QUANTI-Blue™ Detection Reagent collect_supernatant->add_reagent incubate_detect Incubate (1-3 hours) add_reagent->incubate_detect read_absorbance Read Absorbance at 620-650 nm incubate_detect->read_absorbance analyze Analyze Data: Determine Fold-Induction of ISRE Activity read_absorbance->analyze end End analyze->end

Caption: Workflow for the cell-based STING activation reporter assay.

Materials:

  • THP-1 Dual™ Reporter Cells

  • Cell culture medium (e.g., RPMI 1640, 10% FBS, Pen-Strep, Normocin™, Zeocin™)

  • Test compound (pyrrolopyridine derivative)

  • 2'3'-cGAMP

  • QUANTI-Blue™ Solution (SEAP detection reagent)

  • 96-well cell culture plates

  • Spectrophotometer

Methodology:

  • Cell Seeding: Seed THP-1 Dual™ cells at a density of ~100,000 cells per well in a 96-well plate and incubate overnight.

  • Compound and Stimulant Preparation: Prepare dilutions of the test compound in cell culture medium. Prepare a solution of 2'3'-cGAMP in medium. Rationale: THP-1 cells do not efficiently internalize cGAMP, but the low level of uptake is sufficient to activate STING. The presence of extracellular ENPP1 activity will degrade the cGAMP, and an effective inhibitor will protect it, leading to a stronger signal.

  • Cell Treatment:

    • Add the test compound to the cells at various concentrations.

    • Immediately add a fixed, sub-maximal concentration of 2'3'-cGAMP to the wells.

    • Include appropriate controls: untreated cells, cells with cGAMP only, and cells with the test compound only.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • SEAP Detection:

    • Warm QUANTI-Blue™ Solution to 37°C.

    • Transfer 20 µL of cell culture supernatant from each well of the treatment plate to a new 96-well flat-bottom plate.

    • Add 180 µL of QUANTI-Blue™ Solution to each well.

  • Incubation and Reading: Incubate the detection plate at 37°C for 1-3 hours and monitor the color change. Read the absorbance at 620-650 nm using a spectrophotometer.

  • Data Analysis: Calculate the fold-induction of ISRE activity compared to the cGAMP-only control. A potent ENPP1 inhibitor will show a dose-dependent increase in SEAP activity in the presence of cGAMP.

Protocol 3: In Vivo Efficacy in a Syngeneic Mouse Model

Objective: To evaluate the anti-tumor efficacy of a pyrrolopyridine-based ENPP1 inhibitor in an immunocompetent mouse model. The 4T1 (breast cancer) or CT26 (colon carcinoma) syngeneic models are commonly used.[11][13][20]

Protocol3_Workflow start Start implant_tumors Implant Tumor Cells (e.g., 4T1) into BALB/c mice start->implant_tumors monitor_growth Monitor Tumor Growth implant_tumors->monitor_growth randomize Randomize Mice into Treatment Groups when Tumors reach ~100 mm³ monitor_growth->randomize treat_animals Administer Treatment: - Vehicle Control - Test Compound (e.g., oral gavage) randomize->treat_animals measure_tumors Measure Tumor Volume (2-3 times per week) treat_animals->measure_tumors endpoint Endpoint Reached (e.g., tumor size limit) measure_tumors->endpoint collect_tissues Collect Tumors and Spleens for Analysis (e.g., Flow Cytometry) endpoint->collect_tissues analyze Analyze Data: - Tumor Growth Inhibition (TGI) - Immune Cell Infiltration collect_tissues->analyze end End analyze->end

Caption: Workflow for an in vivo anti-tumor efficacy study.

Materials:

  • Female BALB/c mice (6-8 weeks old)

  • 4T1 murine breast cancer cells

  • Test compound formulated in an appropriate vehicle (e.g., 0.5% methylcellulose)

  • Calipers for tumor measurement

  • Dosing equipment (e.g., oral gavage needles)

Methodology:

  • Tumor Implantation: Subcutaneously inject 1 x 10⁵ 4T1 cells in 100 µL of PBS into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to establish and grow. Begin measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Randomization and Treatment: When tumors reach an average volume of approximately 100 mm³, randomize the mice into treatment groups (n=8-10 mice per group).

    • Group 1: Vehicle control

    • Group 2: Test Compound (e.g., 50 mg/kg, administered once daily by oral gavage)

  • Efficacy Assessment: Continue daily treatment and tumor volume measurements for the duration of the study (typically 21-28 days or until tumors in the control group reach the predetermined endpoint). Monitor animal body weight as an indicator of toxicity.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors.

    • Tumor Growth Inhibition (TGI): Calculate TGI as a primary measure of efficacy.

    • Pharmacodynamic Analysis (Optional): A subset of tumors can be harvested at an earlier time point (e.g., 24 hours after the last dose) to analyze changes in the tumor microenvironment. This can include flow cytometry to quantify tumor-infiltrating lymphocytes (TILs) such as CD8+ T cells and NK cells, or qPCR to measure the expression of STING-pathway-related genes (e.g., Ifnb1, Cxcl10).

  • Data Analysis: Plot the mean tumor volume ± SEM for each group over time. Perform statistical analysis (e.g., two-way ANOVA) to determine the significance of the anti-tumor effect.

Conclusion and Future Perspectives

Pyrrolopyridine derivatives represent a highly promising class of small molecule ENPP1 inhibitors. The protocols outlined in this guide provide a robust framework for their preclinical evaluation. By potently inhibiting ENPP1, these compounds can effectively block a key innate immune checkpoint, preventing the degradation of the immunotransmitter cGAMP and unleashing a powerful, STING-dependent anti-tumor immune response.[11][13][14] Several ENPP1 inhibitors are now advancing into clinical trials, highlighting the significant therapeutic potential of this strategy.[18][21][22] The continued development and characterization of novel scaffolds like the pyrrolopyridines will be crucial in realizing the full potential of ENPP1 inhibition as a cornerstone of next-generation cancer immunotherapy.

References

  • Role of ENPP1 in cancer pathogenesis: Mechanisms and clinical implications (Review). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHcM8Xx4Oobp1jMFXudOQ9eakSUlUCu49BePyO1Mo9YvHsUAPIv0xa1sRHWXa2hjlH69MpxXJW1Q2aEhHvPmvhTZxt8aP6-RJ0BwCtwV1jKcDo3OoibuSZknhUghjUb5eGFOyvn5C-x88-_54T4]
  • What ENPP1 inhibitors are in clinical trials currently? - Patsnap Synapse. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGybNYDLZzoGiRmBuYKgn3ycTCwR3TQ2NMxzc63CqzEWI-4x8uegjyBhlbHQmTnIxDCcXPu19mZBxhgxq8yvQmtB_XgL5xTfCJDbBboJ-5dvQrDlYEL7lobxlo3ztYMwFagscwJzhyEtS9TBYailFnNfWPb9Jm6nGaVtn2zzSS5MEqKgF2WHVSR5JOCx81Klx1-re51dQ==]
  • Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9459702/]
  • ENPP1 Immunobiology as a Therapeutic Target | Clinical Cancer Research. [URL: https://aacrjournals.org/clincancerres/article/29/1/14/712399/ENPP1-Immunobiology-as-a-Therapeutic-Target]
  • Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/36054170/]
  • New Activity Assays for ENPP1 with Physiological Substrates ATP and ADP. [URL: https://www.jove.
  • Full article: Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors - Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/full/10.1080/14756366.2022.2119566]
  • Application Notes and Protocols for ENPP1 Inhibitor Studies - Benchchem. [URL: https://www.benchchem.
  • An In-depth Technical Guide on the Mechanism of Action of ENPP1 Inhibition - Benchchem. [URL: https://www.benchchem.com/application-notes/mechanism-of-action-of-enpp1-inhibition]
  • ENPP1, an Old Enzyme with New Functions, and Small Molecule Inhibitors—A STING in the Tale of ENPP1 - MDPI. [URL: https://www.mdpi.com/1420-3049/24/22/4192]
  • ENPP1 is an innate immune checkpoint of the anticancer cGAMP–STING pathway in breast cancer | PNAS. [URL: https://www.pnas.org/doi/10.1073/pnas.2216148120]
  • ENPP1 Assay | ENPP1 Inhibitor Screening Kit - BellBrook Labs. [URL: https://bellbrooklabs.com/transcreener-biochemical-assays/enpp1-assay/]
  • ENPP1 gene: MedlinePlus Genetics. [URL: https://medlineplus.gov/genetics/gene/enpp1/]
  • ENPP1, an Old Enzyme with New Functions, and Small Molecule Inhibitors—A STING in the Tale of ENPP1 - ResearchGate. [URL: https://www.researchgate.net/publication/337397751_ENPP1_an_Old_Enzyme_with_New_Functions_and_Small_Molecule_Inhibitors-A_STING_in_the_Tale_of_ENPP1]
  • (PDF) Role of ENPP1 in cancer pathogenesis: Mechanisms and clinical implications (Review) - ResearchGate. [URL: https://www.researchgate.
  • ENPP1, an Old Enzyme with New Functions, and Small Molecule Inhibitors—A STING in the Tale of ENPP1 - ProQuest. [URL: https://www.proquest.com/openview/6226c6d26829158bf3767c9c223c834a/1?pq-origsite=gscholar&cbl=2043232]
  • ENPP1, an Old Enzyme with New Functions, and Small Molecule Inhibitors-A STING in the Tale of ENPP1 - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/31752288/]
  • Improving the Pharmacodynamics and In Vivo Activity of ENPP1‐Fc Through Protein and Glycosylation Engineering - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7370313/]
  • New activity assays for ENPP1 with physiological substrates ATP and ADP - PubMed - NIH. [URL: https://pubmed.ncbi.nlm.nih.gov/29912192/]
  • Clinical Trials Using ENPP1 Inhibitor RBS2418 - NCI - National Cancer Institute. [URL: https://www.cancer.gov/about-cancer/treatment/clinical-trials/intervention/enpp1-inhibitor-rbs2418]
  • Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors - Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/abs/10.1080/14756366.2022.2119566]
  • Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors - DSpace at KIST. [URL: https://pubs.kist.re.kr/handle/201004/114270]
  • Application Notes and Protocols for ENPP1 Activity Assay Using Enpp-1-IN-4 - Benchchem. [URL: https://www.benchchem.com/application-notes/enpp1-activity-assay-using-enpp-1-in-4]
  • What are ENPP1 inhibitors and how do they work? - Patsnap Synapse. [URL: https://www.patsnap.com/synapse/analytics/ask-ai/what-are-enpp1-inhibitors-and-how-do-they-work-240621]
  • (a) Representative ENPP1 inhibitors. (b) Design of novel ENPP1 inhibitors possessing pyrrolopyrimidines and pyrrolopyridines core scaffolds. - ResearchGate. [URL: https://www.researchgate.net/figure/a-Representative-ENPP1-inhibitors-b-Design-of-novel-ENPP1-inhibitors-possessing_fig1_363236081]
  • ENPP1/ENPP3 Cell-Based Activity Assay Kit - Cayman Chemical. [URL: https://www.caymanchem.com/product/701140/enpp1-enpp3-cell-based-activity-assay-kit]
  • Stanford Researchers Develop Novel ENPP1 Inhibitor STF-1623 to Transform Cold Tumors into Immunologically Active Targets - MedPath.
  • ENPP1/ENPP3 Cell-Based Activity Assay Kit - Cayman Chemical. [URL: https://www.caymanchem.com/product/701140]
  • IND clearance from FDA for ISM5939, an oral ENPP1 inhibitor treating solid tumours. [URL: https://www.europeanpharmaceuticalreview.
  • Abstract CT161: First-in-human study of ENPP1 inhibitor, SR-8541A, for the treatment of solid tumors - AACR Journals. [URL: https://aacrjournals.org/cancerres/article/84/7_Supplement/CT161/741164/Abstract-CT161-First-in-human-study-of-ENPP1]
  • A Comparative Guide to the Pharmacokinetic Profiles of Emerging ENPP1 Inhibitors - Benchchem. [URL: https://www.benchchem.com/application-notes/pharmacokinetic-profiles-of-enpp1-inhibitors]
  • What are the therapeutic applications for ENPP1 inhibitors? - Patsnap Synapse. [URL: https://www.patsnap.
  • Abstract 702: A novel small molecule inhibitor of ENPP1 promotes T and NK cell activation and enhances anti-tumor efficacy in combination with immune checkpoint blockade therapy | Cancer Research - AACR Journals. [URL: https://aacrjournals.org/cancerres/article/83/7_Supplement/702/717835/Abstract-702-A-novel-small-molecule-inhibitor-of]
  • Identification of pyrrolo-pyridine derivatives as novel class of antibacterials - ResearchGate. [URL: https://www.researchgate.
  • Impact of the ENPP1 mutation on bone mineralization and ectopic calcification: evidence from in vitro and in vivo models - Frontiers. [URL: https://www.frontiersin.org/journals/endocrinology/articles/10.3389/fendo.2023.1199344/full]
  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. [URL: https://www.mdpi.com/1420-3049/28/19/6842]
  • The Structure-Activity Relationship of Enpp-1-IN-5: A Technical Guide to a Novel Class of ENPP1 Inhibitors - Benchchem. [URL: https://www.benchchem.
  • Structure-aided development of small molecule inhibitors of ENPP1, the extracellular phosphodiesterase of the immunotransmitter cGAMP - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8524141/]
  • Development of a cell-impermeable ENPP1 inhibitor to enhance... - ResearchGate. [URL: https://www.researchgate.net/figure/Development-of-a-cell-impermeable-ENPP1-inhibitor-to-enhance-extracellular-cGAMP_fig1_349386377]
  • (PDF) Synthesis, Characterization and Biological Evaluation of Some Novel Pyrrolopyrimidine Analogues - ResearchGate. [URL: https://www.researchgate.net/publication/374218865_Synthesis_Characterization_and_Biological_Evaluation_of_Some_Novel_Pyrrolopyrimidine_Analogues]
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ra/d1ra05391c]
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7915579/]
  • ENPP1 inhibitor with ultralong drug-target residence time as an innate immune checkpoint blockade cancer therapy - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/39282305/]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Substituted Pyrrolopyridines

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of substituted pyrrolopyridines, also known as azaindoles. This guide is designed to provide practical, in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered in the laboratory. As Senior Application Scientists, we understand that synthesizing these valuable heterocyclic scaffolds, which are crucial in medicinal chemistry, can be fraught with difficulties ranging from poor yields to complex purification.[1] This resource aims to equip you with the knowledge to diagnose and solve these issues effectively.

I. Frequently Asked Questions (FAQs)

This section addresses some of the most common overarching questions related to pyrrolopyridine synthesis.

Q1: Why are yields often low in classical pyrrolopyridine syntheses like the Fischer indole synthesis?

A1: The electron-deficient nature of the pyridine ring in the precursors is a primary reason for low yields in many classical indole synthesis reactions.[2] This electron deficiency can impede key reaction steps, such as the sigmatropic rearrangement in the Fischer indole synthesis. Consequently, these reactions often necessitate harsh conditions, which can lead to decomposition and the formation of side products, further diminishing the yield.[2]

Q2: How does the substitution pattern on the starting pyridine affect the outcome of the synthesis?

A2: The electronic and steric properties of substituents on the pyridine ring play a critical role in the success of the synthesis. For instance, in the Fischer indole synthesis, pyridylhydrazines bearing electron-donating groups can lead to significantly improved yields for 4- and 6-azaindoles.[2] In the Bartoli indole synthesis, the presence of a halogen at the α- or 4-position of the pyridine ring is associated with a notable increase in yield.[2] Similarly, larger substituents adjacent to a nitro group can also enhance yields.[2]

Q3: What are the most common side reactions observed during pyrrolopyridine synthesis?

A3: Competing side reactions are a frequent source of low yields and purification challenges.[2] Common side reactions include:

  • Intermolecular Reactions: Starting materials can react with each other, leading to the formation of dimers or polymers, especially at higher concentrations.[2]

  • Incomplete Cyclization: The reaction may stall after an initial step, resulting in a mixture of intermediates and starting material.[2]

  • Formation of Positional Isomers: Depending on the synthetic route and substrates, the formation of other azaindole isomers is possible.[2]

  • Dimerization of Picoline Intermediates: In syntheses starting from picolines, the lithiated intermediate can act as a nucleophile and attack another molecule of the starting picoline, leading to dimer formation.[3]

II. Troubleshooting Guides

This section provides detailed troubleshooting for specific challenges you may encounter during your experiments.

Issue 1: Poor Regioselectivity in the Synthesis of Substituted Pyrrolopyridines

Question: My reaction is producing a mixture of regioisomers. How can I improve the selectivity for the desired isomer?

Answer: Achieving high regioselectivity is a common challenge, particularly with unsymmetrical starting materials. The outcome is often dictated by a subtle interplay of steric and electronic effects.

Causality and Troubleshooting Strategies:
  • Steric Hindrance: Bulky substituents can direct the reaction to the less sterically hindered position.[4] If you are using a multicomponent reaction like the Hantzsch synthesis with an unsymmetrical β-keto ester, consider using a more sterically demanding aldehyde to influence the cyclization.[4]

  • Electronic Effects: The electronic nature of substituents can influence the reactivity of different positions on the pyridine ring. Electron-withdrawing groups can activate a position towards nucleophilic attack, while electron-donating groups can favor electrophilic substitution at other positions.

  • Reaction Conditions:

    • Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the thermodynamically more stable product.

    • Catalyst/Reagent Choice: In transition metal-catalyzed reactions, the choice of ligand can significantly impact regioselectivity. Experiment with different phosphine ligands (e.g., XPhos, RuPhos) in palladium-catalyzed cross-coupling reactions.[1]

    • Solvent: The polarity of the solvent can influence the transition state energies of competing pathways. A systematic screen of different solvents is often beneficial.

Workflow for Optimizing Regioselectivity:

Caption: Decision tree for troubleshooting poor regioselectivity.

Issue 2: Low Yields in Palladium-Catalyzed Cross-Coupling Reactions

Question: I am attempting a Suzuki-Miyaura or Buchwald-Hartwig coupling to introduce a substituent onto the pyrrolopyridine core, but the yield is consistently low.

Answer: Palladium-catalyzed cross-coupling reactions are powerful tools for functionalizing pyrrolopyridines.[5] However, their success is highly dependent on the reaction conditions and the stability of the starting materials and intermediates.

Causality and Troubleshooting Strategies:
  • Catalyst Deactivation: The palladium catalyst can be deactivated by impurities in the starting materials or solvents. Ensure all reagents and solvents are pure and anhydrous.

  • Ligand Choice: The choice of ligand is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. For challenging couplings, consider using more advanced ligands like Buchwald's biaryl phosphine ligands.

  • Base Selection: The base plays a critical role in the transmetalation step (Suzuki) or the deprotonation of the amine (Buchwald-Hartwig). The strength and solubility of the base can significantly impact the reaction rate and yield. A screen of bases such as Cs₂CO₃, K₃PO₄, and NaOt-Bu is recommended.[5][6]

  • Protecting Groups: The pyrrole nitrogen often requires protection to prevent side reactions. The choice of protecting group is critical, as some can interfere with the catalytic cycle or be difficult to remove. The SEM (2-(trimethylsilyl)ethoxymethyl) group is commonly used, but its removal can be challenging.[3][6]

Data Summary: Common Conditions for Cross-Coupling on Pyrrolopyridines
Reaction TypeCatalystLigandBaseSolventTemperature (°C)
Suzuki-MiyauraPd(dppf)₂Cl₂dppfNa₂CO₃EtOH/H₂O90
Buchwald-HartwigPd(OAc)₂BINAPCs₂CO₃Dioxane110
Buchwald-HartwigPd(OAc)₂RuPhosNaOt-But-BuOH85

This table provides examples of reported conditions and should be used as a starting point for optimization.[5][6]

Issue 3: Difficulties with Protecting Group Removal

Question: I am having trouble removing the SEM protecting group from the pyrrole nitrogen without affecting other functional groups in my molecule.

Answer: The removal of protecting groups is a common final step in a multi-step synthesis and can be a source of significant yield loss.[3][6]

Causality and Troubleshooting Strategies:
  • Harsh Deprotection Conditions: Many standard deprotection protocols for groups like SEM involve strong acids (e.g., TFA) or fluoride sources (e.g., TBAF), which can be incompatible with other sensitive functional groups in the molecule.

  • Side Reactions: The release of formaldehyde during SEM deprotection can lead to unwanted side reactions, such as the formation of dimers or tricyclic structures.[1]

Experimental Protocol: Optimized SEM Deprotection

This protocol aims to minimize side reactions by carefully controlling the reaction conditions.

  • Dissolve the SEM-protected pyrrolopyridine in a suitable solvent such as dichloromethane (DCM) or acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Add a Lewis acid such as BF₃·OEt₂ dropwise. The choice of Lewis acid and the number of equivalents may need to be optimized.

  • Monitor the reaction closely by TLC or LC-MS.

  • Upon completion, quench the reaction by carefully adding a saturated aqueous solution of NaHCO₃.

  • Extract the product with an appropriate organic solvent, dry the organic layer over Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Issue 4: Challenges in Purification of Final Products

Question: My final pyrrolopyridine product is difficult to purify, and I am seeing persistent impurities in my NMR spectrum.

Answer: Purification can be challenging due to the polar nature of the pyrrolopyridine core and the potential for closely related byproducts.

Causality and Troubleshooting Strategies:
  • Formation of Isomers: As discussed earlier, the formation of positional isomers can make purification by standard chromatography difficult.

  • Persistent Starting Material or Intermediates: Incomplete reactions will lead to a mixture of compounds that may have similar polarities.

  • Byproducts from Side Reactions: Dimerization or other side reactions can generate impurities that are challenging to separate from the desired product.

Purification Workflow:

Sources

Technical Support Center: Synthesis of Methyl 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side reactions encountered during the synthesis of this important heterocyclic scaffold. As a Senior Application Scientist, I have compiled this resource based on established chemical principles and field-proven insights to ensure your synthetic efforts are both efficient and successful.

Introduction: The Synthetic Challenge

The target molecule, this compound, is typically synthesized by the N-acylation of 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine with methyl chloroformate. While this reaction appears straightforward, the electronic nature of the 7-azaindole core presents several challenges, primarily concerning regioselectivity and the stability of both reactants and products. This guide will address the most frequently encountered side products and provide actionable solutions.

Troubleshooting Guide & FAQs

This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.

FAQ 1: My reaction is yielding a significant amount of an isomeric byproduct. How can I identify and minimize it?

Question: After performing the N-acylation of 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine with methyl chloroformate, I've isolated my desired N-acylated product, but I also have a significant amount of a byproduct with the same mass. What is this side product and how can I prevent its formation?

Answer:

The most probable isomeric byproduct is the C-3 acylated regioisomer: Methyl 4,6-dichloro-3-(methoxycarbonyl)-1H-pyrrolo[2,3-b]pyridine .

Causality: The pyrrole ring of the 7-azaindole nucleus is electron-rich and susceptible to electrophilic substitution. The C-3 position is particularly reactive towards electrophiles like the acylating agent.[1] This leads to a competitive reaction where the methoxycarbonyl group is added to the C-3 position instead of the desired N-1 position. The reaction is further complicated by the fact that the N-acylated product can also undergo subsequent C-3 acylation, leading to a di-acylated byproduct, although this is less common when using one equivalent of the acylating agent.

Troubleshooting & Optimization:

The key to minimizing C-3 acylation lies in carefully controlling the reaction conditions to favor the kinetically preferred N-acylation over the thermodynamically favored C-acylation.

  • Choice of Base: The selection of a suitable base is critical. A strong, non-nucleophilic base is recommended to deprotonate the pyrrole nitrogen, increasing its nucleophilicity and promoting N-acylation. The choice of base can significantly influence the regioselectivity of the acylation.[2]

    • Recommended Bases: Sodium hydride (NaH), Potassium tert-butoxide (KOtBu), Lithium diisopropylamide (LDA).

    • Bases to Avoid: Triethylamine (Et3N) and pyridine are often not strong enough to fully deprotonate the pyrrole nitrogen, leading to a higher proportion of C-acylation.

  • Reaction Temperature: Lowering the reaction temperature can enhance the selectivity for N-acylation.

    • Protocol: Perform the deprotonation step at 0 °C or even -78 °C (for very strong bases like LDA), followed by the slow, dropwise addition of methyl chloroformate at the same low temperature. Allow the reaction to slowly warm to room temperature.

  • Order of Addition: The order in which you add your reagents matters.

    • Correct Order: Add the base to a solution of the 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine in an anhydrous aprotic solvent (e.g., THF, DMF). Once the deprotonation is complete, add the methyl chloroformate slowly.

    • Incorrect Order: Adding the 7-azaindole to a mixture of the base and acylating agent can lead to undesired side reactions.

Purification Strategy:

If you have already formed a mixture of N- and C-acylated isomers, they can typically be separated by column chromatography on silica gel.[3][4][5][6] A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, should allow for the separation of the two isomers. The N-acylated product is generally less polar than the C-acylated isomer.

FAQ 2: My reaction yield is low, and I'm recovering a lot of my starting material. What's happening?

Question: My reaction is not going to completion, and upon workup, I am isolating a significant amount of the starting 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine. What are the likely causes and how can I improve the conversion?

Answer:

There are two primary reasons for recovering unreacted starting material: incomplete reaction or hydrolysis of the product during workup.

Causality & Troubleshooting:

  • Incomplete Deprotonation: The N-H of the pyrrole in 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine is acidic, but requires a sufficiently strong base for complete deprotonation. If the base is not strong enough or is used in insufficient quantity, a significant portion of the starting material will remain unreacted.

    • Solution: Ensure you are using at least one equivalent of a strong base like NaH or KOtBu. If you suspect your base has degraded, use a freshly opened bottle or titrate it before use.

  • Hydrolysis of Methyl Chloroformate: Methyl chloroformate is highly susceptible to hydrolysis, especially in the presence of moisture. If your reaction conditions are not strictly anhydrous, the acylating agent will be consumed by water, leaving the deprotonated 7-azaindole to be quenched back to the starting material during workup.

    • Solution: Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure all glassware is thoroughly dried before use.

  • Hydrolysis of the N-acylated Product: The N-methoxycarbonyl group is a carbamate, which can be susceptible to hydrolysis under either acidic or basic conditions, especially with heating.[7][8][9] If your workup procedure involves prolonged exposure to strong acids or bases, you may be cleaving your desired product back to the starting material.

    • Solution: Use a mild aqueous workup. A quick wash with a saturated solution of sodium bicarbonate to neutralize any remaining acid, followed by a brine wash, is generally sufficient. Avoid prolonged stirring with aqueous acidic or basic solutions.

FAQ 3: I'm observing a dark, insoluble material in my reaction flask. What is it and how can I avoid it?

Question: During my reaction or workup, a dark, tar-like, insoluble material is forming. What is this and what can I do to prevent it?

Answer:

The formation of a dark, insoluble material is likely due to the polymerization of the 7-azaindole starting material or product.

Causality: Pyrroles and their derivatives can be sensitive to acidic conditions, which can catalyze polymerization. If methyl chloroformate hydrolyzes, it can generate hydrochloric acid (HCl) in situ. This acid can trigger the polymerization of the electron-rich pyrrole ring.

Troubleshooting & Optimization:

  • Strictly Anhydrous Conditions: As mentioned previously, preventing the hydrolysis of methyl chloroformate is key to avoiding the formation of HCl.

  • Use of a Non-nucleophilic Base: A strong, non-nucleophilic base will efficiently deprotonate the starting material, and any excess base can neutralize any adventitious acid that may form.

  • Temperature Control: Running the reaction at a lower temperature can help to control exothermic events and minimize side reactions, including polymerization.

  • Proper Quenching: At the end of the reaction, quench any remaining reactive species by slowly adding a proton source, such as a saturated aqueous solution of ammonium chloride, at a low temperature before warming to room temperature for workup.

Experimental Protocols

Recommended Protocol for the Synthesis of this compound

This protocol is designed to maximize the yield of the desired N-acylated product while minimizing the formation of side products.

Materials:

  • 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine

  • Sodium hydride (60% dispersion in mineral oil)

  • Methyl chloroformate

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq).

  • Dissolution: Add anhydrous THF to dissolve the starting material.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise. Caution: Hydrogen gas is evolved. Stir the mixture at 0 °C for 30-60 minutes, or until the gas evolution ceases.

  • Acylation: Slowly add methyl chloroformate (1.05 eq) dropwise to the cooled suspension, maintaining the internal temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-3 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quenching: Cool the reaction mixture back to 0 °C and slowly add saturated aqueous NH₄Cl solution to quench the excess NaH.

  • Workup: Add water and extract the product with ethyl acetate. Wash the combined organic layers with saturated aqueous NaHCO₃ solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

Visualizing Reaction Pathways

To better understand the chemistry at play, the following diagrams illustrate the desired reaction pathway and the primary competing side reaction.

cluster_desired Desired Reaction Pathway SM 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine Anion Deprotonated 7-azaindole SM->Anion Deprotonation Base Base (e.g., NaH) Base->Anion Product This compound (Desired Product) Anion->Product N-Acylation AcylatingAgent Methyl Chloroformate AcylatingAgent->Product

Caption: Desired N-acylation pathway.

cluster_side_reaction Competing Side Reaction SM 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine SideProduct C-3 Acylated Isomer (Side Product) SM->SideProduct C-3 Acylation (Electrophilic Attack) AcylatingAgent Methyl Chloroformate AcylatingAgent->SideProduct

Caption: Competing C-3 acylation side reaction.

Summary of Potential Side Products and Solutions

Side Product/IssueCausePreventative MeasuresPurification Strategy
C-3 Acylated Isomer Electrophilic attack at the electron-rich C-3 position.Use a strong, non-nucleophilic base; low reaction temperature; slow addition of acylating agent.Column chromatography on silica gel.
Starting Material Incomplete reaction or hydrolysis of the product.Use sufficient strong base; strictly anhydrous conditions; mild workup.Recoverable by column chromatography.
Polymerization Acid-catalyzed polymerization from in situ HCl generation.Strictly anhydrous conditions; use of a base to neutralize any acid.Insoluble, typically removed by filtration.
Di-acylated Product Acylation at both N-1 and C-3 positions.Use of stoichiometric amounts of acylating agent.Column chromatography on silica gel.

This technical support guide provides a comprehensive overview of the potential side products and challenges in the synthesis of this compound derivatives. By understanding the underlying chemical principles and implementing the recommended troubleshooting strategies, researchers can significantly improve the yield and purity of their target compounds. For further assistance, please do not hesitate to contact our technical support team.

References

  • Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. The Royal Society of Chemistry. Available at: [Link]

  • 7-Azaindole N-Oxide (7-AINO) Mediated Cu-Catalyzed N-Arylation: Mechanistic Investigation into the Role of Fluoride Ions. ACS Catalysis. Available at: [Link]

  • Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. PubMed Central. Available at: [Link]

  • Site-selective azaindole arylation at the azine and azole rings via N-oxide activation. PubMed. Available at: [Link]

  • Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. MDPI. Available at: [Link]

  • Site-Selective Azaindole Arylation at the Azine and Azole Rings via N-Oxide Activation. ACS Publications. Available at: [Link]

  • The Copper-Catalyzed N-Arylation of Indoles. AWS. Available at: [Link]

  • A kinetic study of the hydrolysis of the N-tosylalanine ester of 3-hydroxy-5-phenylpyrrole and related compounds by human leukocyte elastase. PubMed. Available at: [Link]

  • Separation of Indole on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • Separation of simple indole derivatives by thin layer chromatography. PubMed. Available at: [Link]

  • Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. PubMed Central. Available at: [Link]

  • (PDF) Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. ResearchGate. Available at: [Link]

  • Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. PubMed Central. Available at: [Link]

  • Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Longdom Publishing. Available at: [Link]

  • Separation of Indole-3-carboxylic acid on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • Preparation method of 2-methyl-7-azaindole. Google Patents.
  • Azaindole synthesis. Organic Chemistry Portal. Available at: [Link]

Sources

Technical Support Center: Controlling Regioselectivity in the Functionalization of Dichloropyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the regioselective functionalization of dichloropyridines. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and answers to frequently asked questions (FAQs) concerning the chemical modification of these critical heterocyclic scaffolds.

Introduction: The Challenge of Selectivity

Dichloropyridines are versatile building blocks in medicinal chemistry and materials science. Their two reactive chlorine atoms offer the potential for sequential, divergent synthesis, allowing for the rapid creation of molecular libraries. However, the core challenge lies in controlling which chlorine atom reacts first. The inherent electronic and steric properties of the pyridine ring often lead to mixtures of regioisomers, complicating purification and reducing yields. This guide provides a framework for understanding and controlling these reactions to achieve desired synthetic outcomes.

Understanding the Fundamentals of Reactivity

The regioselectivity of dichloropyridine functionalization is governed by a combination of electronic and steric factors.

  • Electronic Effects : The pyridine nitrogen is electron-withdrawing, which activates the ring towards nucleophilic attack and influences the stability of reaction intermediates. Positions alpha (C2, C6) and gamma (C4) to the nitrogen are the most electron-deficient. In Nucleophilic Aromatic Substitution (SNAr) , attack at the C4 position is often favored because the negative charge of the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom, providing greater stabilization.[1] For palladium-catalyzed cross-coupling reactions , the oxidative addition step is typically favored at the more electrophilic carbon, which is often the C2 or C6 position adjacent to the nitrogen.[2][3]

  • Steric Effects : The steric environment around each chlorine atom plays a crucial role. Bulky ligands on a palladium catalyst or bulky substituents on the pyridine ring itself can block access to a specific position, thereby directing the reaction to a less hindered site.[4][5]

Frequently Asked Questions (FAQs)

Q1: Which position on 2,4-dichloropyridine is generally more reactive?

A: It depends on the reaction type. For classical SNAr reactions, the C4 position is typically more susceptible to nucleophilic attack due to better stabilization of the reaction intermediate.[1] However, for many palladium-catalyzed cross-coupling reactions like Buchwald-Hartwig amination, the C2 position is intrinsically more reactive and is often functionalized preferentially under standard conditions.[1][6]

Q2: Why is 3,5-dichloropyridine so unreactive in SNAr reactions?

A: The chlorine atoms in 3,5-dichloropyridine are at positions meta to the ring nitrogen. The electron-withdrawing effect of the nitrogen does not effectively activate these positions for nucleophilic attack, as the negative charge in the Meisenheimer intermediate cannot be delocalized onto the nitrogen. Consequently, forcing conditions such as high temperatures, strong nucleophiles, and polar aprotic solvents are required to achieve substitution.[2]

Q3: Can I achieve C4-selectivity in a Suzuki coupling of 2,4-dichloropyridine?

A: Yes, while C2 is the conventionally favored site, C4-selectivity can be achieved. Using very sterically hindered N-heterocyclic carbene (NHC) ligands, such as IPr, has been shown to promote high selectivity for the C4 position.[5][7] Additionally, ligand-free "Jeffery" conditions can also dramatically enhance C4-selectivity.[7]

Q4: How can I functionalize the C4 position of 3,5-dichloropyridine?

A: The most effective method is through Directed ortho-Metalation (DoM), specifically lithiation. The C4 proton is the most acidic due to the inductive effects of the flanking chlorine atoms.[8] Using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) at very low temperatures (-78 °C) allows for selective deprotonation at C4, creating a lithiated intermediate that can be quenched with various electrophiles.[2][8]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions in a question-and-answer format.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

Problem: My cross-coupling reaction on a dichloropyridine is yielding a mixture of regioisomers, or reacting at the wrong position.

Potential Cause Explanation & Solution
Inappropriate Ligand Choice The ligand is the primary controller of regioselectivity. The "innate" electronic preference of the pyridine can be overridden by the steric and electronic properties of the ligand.[2] Solution: To target the C4 position of 2,4-dichloropyridine, use a sterically bulky ligand like IPr or other hindered NHCs.[5][7] To favor the C2 position in a Buchwald-Hartwig amination, a ligand like Xantphos is often effective.[2][6]
Incorrect Palladium Catalyst Speciation The ratio of ligand to palladium can influence the active catalyst species (mononuclear vs. cluster/nanoparticle), which can invert selectivity. For 2,4-dibromopyridine, PPh₃:Pd ratios of ≤2.5:1 favor C4 coupling, while ratios ≥3:1 favor C2.[5][9] Solution: Carefully control the ligand-to-metal ratio. If unexpected selectivity is observed, consider that catalyst aggregation may be occurring.[10]
Sub-optimal Base or Solvent The base and solvent system can influence reaction rates at different positions and affect ligand performance. For instance, certain cations from the base can impact the transmetalation step and alter site-selectivity.[10][11] Solution: Screen different bases (e.g., K₃PO₄, Cs₂CO₃, NaOtBu) and solvents (e.g., Dioxane, Toluene, DMF). For Suzuki couplings on 2,4-dichloropyrimidine, alcoholic solvent mixtures have been shown to improve reactivity.[12]

Problem: My Buchwald-Hartwig amination of 2,4-dichloropyridine is not selective for the C2 position.

Potential Cause Explanation & Solution
Reaction Conditions Too Harsh While C2 amination is often favored kinetically, higher temperatures can provide enough energy to overcome the activation barrier for the C4 position, leading to mixtures or the thermodynamically favored product. Solution: A highly regioselective method involves using a palladium(II) acetate catalyst with a Xantphos ligand and cesium carbonate as the base in dioxane at a moderate temperature (e.g., 80-100 °C).[1][6] This system reliably favors C2 amination.
Steric Hindrance A very bulky amine nucleophile might disfavor reaction at the C2 position, which is flanked by the nitrogen and the C3-proton. Solution: If the amine is particularly large, you may need to re-evaluate the ligand choice. A less bulky ligand might be necessary, though this could also decrease selectivity. Alternatively, protecting the amine to reduce its steric profile during the coupling can be a viable strategy.
Nucleophilic Aromatic Substitution (SNAr)

Problem: My SNAr reaction on 2,4-dichloropyridine is giving me a mixture of C2 and C4 substituted products.

Potential Cause Explanation & Solution
Competing Reaction Sites While C4 is generally more activated, the C2 position can also react, especially with potent nucleophiles or at elevated temperatures. The electronic nature of other substituents on the ring can also reverse the typical selectivity.[13] Solution: To favor C4 substitution, use milder conditions (lower temperature) and allow the reaction to proceed for a longer time to favor the thermodynamically more stable product. For some substrates, the choice of solvent is critical; non-polar aprotic solvents can sometimes favor ortho-substitution by coordinating with counter-ions.[14]
Influence of Ring Substituents Electron-donating groups on the pyridine ring can alter the LUMO distribution, making the C2 and C4 positions more similar in reactivity and leading to mixtures.[13] Solution: If the substrate has other substituents, the "rules" of reactivity may change. It may be necessary to perform a thorough optimization of solvent, temperature, and reaction time. Computational analysis (LUMO map) can be predictive in these cases.[13]
Directed ortho-Metalation (DoM) / Lithiation

Problem: My lithiation of 3,5-dichloropyridine followed by electrophilic quench is giving low yield or a mixture of products.

Potential Cause Explanation & Solution
Incorrect Base The choice of base is critical. Alkyllithiums like n-BuLi can act as nucleophiles, adding to the pyridine ring instead of acting as a base.[8] Solution: Use a strong, sterically hindered, non-nucleophilic base. Lithium Diisopropylamide (LDA) is the standard choice for selective C4 deprotonation of 3,5-dichloropyridine.[2][8]
Temperature Control Failure The 4-lithio-3,5-dichloropyridine intermediate is thermally unstable and can rearrange or decompose if the temperature rises.[8] Solution: The reaction must be rigorously maintained at -78 °C (dry ice/acetone bath) throughout the entire process, from base addition to the electrophilic quench.[2] Only after the electrophile has been added should the reaction be allowed to warm slowly.
Premature Quenching/Side Reactions The lithiated intermediate is extremely reactive. If the electrophile is not added promptly or if there are acidic protons elsewhere in the mixture (e.g., from moisture), the reaction will fail. Solution: Ensure all glassware is flame-dried, all reagents and solvents are anhydrous, and the reaction is run under a strictly inert atmosphere (Argon or Nitrogen). Add the electrophile quickly once the lithiation is complete.

Key Experimental Protocols & Visualizations

Workflow for Selecting a Functionalization Strategy

This diagram outlines a decision-making process for choosing the appropriate reaction conditions based on the desired outcome for a generic dichloropyridine.

G cluster_start cluster_reaction cluster_conditions cluster_product start Target Regioisomer? cross_coupling Cross-Coupling (Suzuki, B-H, etc.) start->cross_coupling C-C or C-N bond snar SNAr start->snar C-O, C-S, C-N bond (activated ring) lithiation Lithiation (DoM) start->lithiation C-C bond via C-H activation ligand Ligand Choice: Bulky (C4) vs. Less Bulky (C2) cross_coupling->ligand nucleophile Nucleophile & Solvent: Mild vs. Strong snar->nucleophile temp_base Temperature & Base: Low T, Hindered Base lithiation->temp_base product Desired Regioisomer ligand->product temp_base->product nucleophile->product

Caption: Decision workflow for regioselective functionalization.

Protocol 1: C2-Selective Buchwald-Hartwig Amination of 2,4-Dichloropyridine

This protocol is adapted from methodologies that achieve high regioselectivity for the C2 position.[6]

  • Setup: To a flame-dried Schlenk flask under an Argon atmosphere, add Palladium(II) acetate (Pd(OAc)₂, 2 mol%), Xantphos (4 mol%), and Cesium Carbonate (Cs₂CO₃, 1.4 equivalents).

  • Solvent Addition: Add anhydrous 1,4-dioxane to the flask.

  • Degassing: Stir the mixture at room temperature for 15 minutes, then sparge with Argon for an additional 10 minutes.

  • Reagent Addition: Add 2,4-dichloropyridine (1.0 equivalent) and the desired aniline or heterocyclic amine (1.1 equivalents) to the flask.

  • Reaction: Heat the reaction mixture to 100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS, typically 12-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®.

  • Purification: Concentrate the filtrate under reduced pressure and purify the resulting residue by flash column chromatography to yield the 4-chloro-N-arylpyridin-2-amine.

Protocol 2: C4-Selective Lithiation/Quench of 3,5-Dichloropyridine

This protocol is based on established procedures for directed metalation of 3,5-dichloropyridine.[2][8]

  • Setup: Add anhydrous tetrahydrofuran (THF) to a flame-dried, three-neck round-bottom flask equipped with a thermometer and under an Argon atmosphere. Add 3,5-dichloropyridine (1.0 equivalent).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: In a separate flask, prepare a solution of Lithium Diisopropylamide (LDA) (1.1 equivalents) in THF. Slowly add the LDA solution dropwise to the cooled pyridine solution, ensuring the internal temperature does not rise above -75 °C.

  • Stirring: Stir the resulting pale yellow solution at -78 °C for 1-2 hours to ensure complete formation of the 4-lithio intermediate.

  • Electrophilic Quench: Slowly add the desired electrophile (e.g., benzaldehyde, 1.2 equivalents) to the reaction mixture, again maintaining the temperature at -78 °C.

  • Warming & Quench: After stirring for an additional 1-2 hours at -78 °C, allow the reaction to warm slowly to room temperature. Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Workup & Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, dry with Na₂SO₄, concentrate, and purify by column chromatography.

References

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class. [Link]

  • Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. ResearchGate. [Link]

  • A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. National Institutes of Health (NIH). [Link]

  • Regioselective difunctionalization of pyridines via 3,4-pyridynes. National Institutes of Health (NIH). [Link]

  • Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. ResearchGate. [Link]

  • Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2,6-Dichloropyridines with 1-Methylpiperazine Studied by a Chemical Design Strategy. ResearchGate. [Link]

  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synfacts. [Link]

  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. National Institutes of Health (NIH). [Link]

  • Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi-Me(2)N(CH(2))(2)OLi. New Access to 6-Functional-2-chloropyridines and Chloro-bis-heterocycles. PubMed. [Link]

  • REGIOSELECTIVE ORTHO-LITHIATION OF HALOPYRIDINES. SYNTHESES OF ORTHO-DISUBSTITUTED PYRIDINES AND A CONVENIENT GENERATION OF 3,4-PYRIDYNE. ResearchGate. [Link]

  • One-pot Double Suzuki Couplings of Dichloropyrimidines. National Institutes of Health (NIH). [Link]

  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. National Institutes of Health (NIH). [Link]

  • Regioselective lithiation of 3-chloro-2-ethoxypyridine (1) and subsequent transmetalation to diorganomagnesium reagents of type 4 leading to 4-arylated pyridines of type 7 via the 3,4-pyridyne 5. ResearchGate. [Link]

  • A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. Journal of the American Chemical Society. [Link]

  • First Regioselective C-2 Lithiation of 3- and 4-Chloropyridines. Sci-Hub. [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Royal Society of Chemistry. [Link]

  • Suzuki–Miyaura Coupling. Royal Society of Chemistry. [Link]

  • ChemInform Abstract: Highly Regioselective Buchwald-Hartwig Amination at C-2 of 2,4-Dichloropyridine Enabling a Novel Approach to 2,4-Bisanilinopyridine (BAPyd) Libraries. ResearchGate. [Link]

  • Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. Chemistry – A European Journal. [Link]

  • Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. ResearchGate. [Link]

  • A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. White Rose Research Online. [Link]

  • Selective Palladium-Catalyzed Aminations on Dichloropyridines. ResearchGate. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

Sources

Technical Support Center: Purification of Polar Pyrrolopyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for navigating the complexities of purifying polar pyrrolopyridine compounds. This guide is structured as a series of frequently asked questions and troubleshooting scenarios designed to provide you, our fellow researchers and drug development professionals, with actionable solutions and the scientific rationale behind them. Our goal is to empower you to overcome common purification hurdles and achieve your desired compound purity with confidence.

Table of Contents

  • FAQs: Foundational Challenges

  • Troubleshooting Guides: Advanced Problem Solving

  • Experimental Protocols

  • References

FAQs: Foundational Challenges

Q1: My polar pyrrolopyridine isn't retaining on my C18 column, even with 100% aqueous mobile phase. What's happening?

This is a classic issue when a compound is too polar for traditional reversed-phase (RP) chromatography. The octadecyl (C18) stationary phase is highly nonpolar, and retention is driven by hydrophobic interactions. If your pyrrolopyridine has a high density of polar functional groups (e.g., hydroxyls, amines, amides), it will have a much stronger affinity for the polar aqueous mobile phase than for the nonpolar stationary phase, leading to it eluting in or near the void volume.

The Causality: This phenomenon is often referred to as "phase collapse" or "dewetting" in highly aqueous conditions, though with modern, end-capped columns, the primary issue is simply a lack of hydrophobic interaction. Your compound is essentially "washed off" the column before any meaningful retention can occur.

Immediate Solutions:

  • Switch to a Polar-Compatible RP Phase: Consider using a column with a less hydrophobic stationary phase, such as C8, or one with a polar-embedded group (e.g., amide, carbamate) or a polar end-capping. These phases are more resistant to dewetting and can offer alternative selectivity for polar analytes.

  • Consider HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is specifically designed for highly polar compounds. It uses a polar stationary phase (like bare silica or a diol-bonded phase) with a high concentration of a nonpolar organic solvent (typically acetonitrile) as the mobile phase. Water is used as the strong, eluting solvent.

Q2: I'm seeing severe peak tailing with my pyrrolopyridine compound. How can I fix this?

Peak tailing is arguably the most common problem encountered with amine-containing heterocycles like pyrrolopyridines. The primary cause is unwanted secondary interactions between the basic nitrogen atoms in your compound and acidic silanol groups on the surface of silica-based stationary phases.

The Causality: The lone pair of electrons on the pyrrolopyridine nitrogen can interact strongly with surface silanols (Si-OH), which can be deprotonated and negatively charged (Si-O⁻). This strong, non-specific binding leads to a portion of the analyte being retained longer than the bulk, resulting in a tailed peak shape.

Immediate Solutions:

  • Mobile Phase Modifiers: The most effective solution is to add a competing base or an acidic modifier to the mobile phase.

    • Acidic Modifier (e.g., 0.1% Formic Acid or Acetic Acid): This protonates the basic pyrrolopyridine, giving it a positive charge (R₃NH⁺). It also protonates the silanol groups, reducing the number of negatively charged sites and minimizing the unwanted ionic interaction.

    • Basic Modifier (e.g., 0.1% Ammonia or Triethylamine): This keeps the pyrrolopyridine neutral but deprotonates the silanol groups. The modifier itself (e.g., NH₄⁺) then acts as a competitive agent, shielding the analyte from the active sites. This is often preferred for preparative work where you need to recover the free base.

  • Increase Ionic Strength: Adding a salt like ammonium formate or ammonium acetate (e.g., 10-20 mM) can also help. The salt ions compete for the active sites on the stationary phase, effectively masking them from your compound.

Workflow for Addressing Peak Tailing

Technical Support Center: Overcoming Catalyst Poisoning in Pyrrolopyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of pyrrolopyridines (azaindoles). This guide is designed for researchers, scientists, and drug development professionals who utilize palladium-catalyzed cross-coupling reactions to construct and functionalize these vital heterocyclic scaffolds. Catalyst poisoning is a frequent and costly impediment in these syntheses, leading to stalled reactions, low yields, and difficult purifications. This document provides in-depth, field-proven insights and troubleshooting protocols to help you diagnose, overcome, and prevent catalyst deactivation.

Frequently Asked Questions (FAQs)

This section addresses the most common questions and issues encountered during the synthesis of pyrrolopyridines.

Q1: What are the primary indicators of catalyst poisoning in my reaction?

A: Identifying catalyst deactivation early is critical. The most common signs include:

  • Drastic Decrease in Reaction Rate: The reaction slows significantly or stalls completely before the starting material is consumed.

  • Formation of Palladium Black: The active, soluble palladium catalyst aggregates into inactive, black metallic particles. This is often a clear visual cue of catalyst death.[1]

  • Low Product Yield and Selectivity: The reaction fails to reach completion, resulting in a poor yield of the desired pyrrolopyridine. You may also observe an increase in byproducts from side reactions.[2]

  • Inconsistent Results: Reactions that previously worked well suddenly fail or give variable yields, suggesting the introduction of a poison from a new batch of reagent or solvent.

Q2: What are the most common sources of catalyst poisons in pyrrolopyridine synthesis?

A: Catalyst poisons are substances that bind to the active sites of the catalyst, preventing it from participating in the catalytic cycle.[3] They can be introduced through reactants, solvents, or the general lab environment. In the context of palladium-catalyzed reactions for pyrrolopyridine synthesis, the culprits are often subtle impurities.

Poison Category Specific Examples Common Sources
Sulfur Compounds Hydrogen sulfide (H₂S), thiols, thiophenes, sulfoxidesImpurities in starting materials (especially aryl halides), reagents, or solvents. Can be potent poisons even at ppm levels.[2][4]
Coordinating Nitrogen Species Amines, amides, nitriles, and other nitrogen-containing heterocyclesThe pyrrolopyridine product or starting material itself, excess amine coupling partners, additives, or impurities.[2][5]
Halides Excess inorganic or organic halidesCan arise from the starting materials or be introduced as additives (e.g., salts). Excess cyanide is particularly disruptive.[6]
Heavy Metals & Other Elements Lead, mercury, arsenic, phosphorusContaminants in reagents or from previous reactions in the same glassware.[3]
Carbon Monoxide (CO) Impurity in hydrogen gas (for reductions) or from decomposition of organic molecules.CO strongly adsorbs to palladium active sites.[5]
Water and Oxygen Moisture or air leaking into the reaction setup.Can lead to oxidation of the active Pd(0) catalyst and hydrolysis of sensitive reagents.[1][7]
Q3: The pyrrolopyridine core contains a basic nitrogen. Can the product itself poison the catalyst?

A: Yes, this is a critical and often overlooked aspect of synthesizing N-heterocycles. This phenomenon is a form of product inhibition. The lone pair of electrons on the pyridine nitrogen of the azaindole core can coordinate strongly to the electron-deficient palladium center. This coordination can stabilize the palladium complex to such an extent that it becomes a "dormant" or off-cycle species, effectively removing it from the catalytic cycle and slowing or stopping the reaction.[8] This is particularly problematic in reactions requiring higher temperatures or longer reaction times, where the equilibrium between the active catalyst and the product-inhibited complex becomes significant.

G Pd0 Pd0 Poisoned_Complex Poisoned_Complex Pd0->Poisoned_Complex Reversible Coordination Pyrrolopyridine Pyrrolopyridine

Q4: How do I choose a catalyst system that is more resistant to poisoning for pyrrolopyridine synthesis?

A: The choice of ligand is paramount. Electron-rich, bulky phosphine ligands are often superior for synthesizing N-heterocycles because they can promote the desired reductive elimination step over catalyst decomposition or product inhibition pathways.[9]

  • Biarylphosphine Ligands: Ligands like RuPhos, XPhos, and BrettPhos are designed to be bulky and electron-donating. They form stable complexes with palladium that are often more resistant to deactivation and can facilitate challenging couplings.[10]

  • N-Heterocyclic Carbenes (NHCs): NHC ligands form very strong bonds with palladium, which can prevent ligand dissociation and subsequent catalyst aggregation. An NHC palladium catalyst like (SIPr)Pd(allyl)Cl has been shown to be effective for constructing azaindole cores.[11]

  • Pre-catalysts: Using well-defined pre-catalysts (e.g., G2, G3, or G4 pre-catalysts from the Buchwald group) can ensure efficient and reproducible generation of the active Pd(0) species, which is often a challenge when starting from sources like Pd(OAc)₂.[10]

Q5: My reaction has stalled. What is the best course of action?

A: Before taking action, it's important to diagnose the potential cause. A stalled reaction doesn't always mean irreversible poisoning.

dot graph TD { A[Reaction Stalled] --> B{Is Palladium Black visible?}; B -->|Yes| C[Catalyst Aggregation/Decomposition]; C --> D[Action: Add fresh ligand first, then fresh catalyst. Consider a more robust ligand for re-optimization.]; B -->|No| E{Analyze aliquot by LCMS/TLC}; E --> F[Starting material consumed?]; F -->|Yes| G[Reaction is complete or has formed a stable intermediate. Proceed to workup.]; F -->|No| H[Incomplete Conversion]; H --> I{Possible Causes}; I --> J[1. Reversible Inhibition: Product or reagent coordination]; I --> K[2. Irreversible Poisoning: Impurity from new reagent batch]; I --> L[3. Reagent Degradation: e.g., boronic acid decomposition]; J --> M[Action: Gentle heating may shift equilibrium. Add more catalyst if necessary.]; K --> N[Action: Difficult to rescue. Focus on prevention for the next run. Purify all reagents.]; L --> O[Action: Add fresh coupling partner.];

} dot Caption: Troubleshooting workflow for a stalled cross-coupling reaction.

Troubleshooting Guides and Experimental Protocols

This section provides actionable protocols to mitigate catalyst poisoning.

Protocol 1: General Protocol for a Robust Buchwald-Hartwig Amination

This protocol for coupling an aryl halide with an amine to form a substituted pyrrolopyridine incorporates several best practices to minimize catalyst deactivation.

Materials:

  • Halogenated Pyrrolopyridine (1.0 equiv)

  • Amine (1.2-1.5 equiv)

  • Palladium Pre-catalyst (e.g., RuPhos Pd G3, 1-2 mol%)

  • Ligand (e.g., RuPhos, 1.5-3 mol%)

  • Base (e.g., NaOtBu or K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

Procedure:

  • Glassware Preparation: Ensure all glassware is oven-dried and cooled under a stream of inert gas (Argon or Nitrogen).

  • Reagent Addition: To a Schlenk flask or reaction vial, add the halogenated pyrrolopyridine, the palladium pre-catalyst, the ligand, and the base under an inert atmosphere.

  • Solvent and Amine Addition: Add the anhydrous, degassed solvent, followed by the amine coupling partner via syringe.

  • Degassing (Crucial Step): Subject the reaction mixture to three cycles of vacuum/backfill with inert gas to thoroughly remove any dissolved oxygen.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor its progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, quench carefully with water or a saturated aqueous solution of ammonium chloride, and proceed with standard extraction and purification procedures.[12]

Causality Behind Choices:

  • Inert Atmosphere: Prevents oxidation of the active Pd(0) catalyst and sensitive phosphine ligands.[1]

  • Bulky Ligand/Pre-catalyst: Promotes faster reductive elimination, outcompeting deactivation pathways, and provides greater stability.[9]

  • Degassed Solvent: Removes dissolved oxygen, a known catalyst poison.

  • Slight Excess of Amine: Ensures the aryl halide is fully consumed but avoid a large excess which could contribute to product inhibition.

Protocol 2: Chemical Reactivation of Poisoned Palladium Catalysts

While prevention is ideal, it is sometimes possible to chemically regenerate a poisoned catalyst, particularly when the poison is a nitrogen-containing compound. This procedure should be considered an advanced troubleshooting step.

Background: Catalysts poisoned by nitrogen compounds can sometimes be reactivated by treatment with a mild aqueous base solution at elevated temperatures. This process helps to displace the strongly coordinated nitrogen species from the palladium surface.[13]

Procedure:

  • Catalyst Isolation: After a failed reaction, separate the spent palladium catalyst from the reaction mixture. If it has crashed out as palladium black, it can be collected by filtration through a pad of Celite®.

  • Washing: Wash the isolated catalyst thoroughly with solvent to remove residual organic compounds.

  • Reactivation Slurry: Create a slurry of the spent catalyst in water. Add a mild inorganic base, such as sodium carbonate (Na₂CO₃), to achieve a pH of around 8.[13]

  • Heating: Transfer the slurry to a sealed vessel and heat it to a temperature between 150-200 °C for 2-4 hours. The pressure will increase, so an appropriate pressure vessel is required.[13]

  • Recovery: After cooling, recover the reactivated catalyst by filtration, wash with water until the filtrate is neutral, and then with an organic solvent like acetone or ethanol. Dry the catalyst under vacuum.

  • Testing: Test the activity of the regenerated catalyst on a small-scale reaction before committing to a larger scale.

Note: The success of this method is highly dependent on the nature of the poison and the catalyst support. Thermal regeneration (heating under a controlled atmosphere) and treatment with hydrogen are other methods, but they are often more complex to implement in a standard chemistry lab.[14][15]

References
  • Catalyst poisoning - Wikipedia. [URL: https://en.wikipedia.
  • Regeneration of palladium based catalyst for methane abatment - DCL Inc. [URL: https://www.dcl-inc.
  • Sulfur Poisoning and Regeneration of Palladium-based Catalysts - RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/1992/ft/ft9928801551]
  • Poisoning and deactivation of palladium catalysts - SciSpace. [URL: https://typeset.
  • Method for reactivating palladium catalysts - Google Patents. [URL: https://patents.google.
  • Sulfur Poisoning and Regeneration of Palladium-based Catalysts - RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlepdf/1991/ft/ft9918701859]
  • dealing with catalyst poisoning in the hydrogenation for synthesis - Benchchem. [URL: https://www.benchchem.
  • Poisoning and deactivation of palladium catalysts | Request PDF - ResearchGate. [URL: https://www.researchgate.
  • Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/25810148/]
  • Catalyst Poisoning Explained Simply | RevisionDojo. [URL: https://revisiondojo.
  • Catalyst Poisoning: Palladium & Platinum | StudySmarter. [URL: https://www.studysmarter.
  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - ACS Publications. [URL: https://pubs.acs.org/doi/10.
  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization - Diva-Portal.org. [URL: https://www.diva-portal.org/smash/get/diva2:1532450/FULLTEXT01.pdf]
  • A Catalytic Version of the Knorr Pyrrole Synthesis Permits Access to Pyrroles and Pyridines. [URL: https://www.organic-chemistry.org/abstracts/lit6/1021.shtm]
  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7958043/]
  • Technical Support Center: Synthesis of 7-Azaoxindole Derivatives - Benchchem. [URL: https://www.benchchem.
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5083103/]
  • Catalyst Poisoning Solutions - Gulf Bio Analytical. [URL: https://www.gulfbioanalytical.
  • Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions | Request PDF - ResearchGate. [URL: https://www.researchgate.
  • What Is Catalyst Poisoning In Chemical Reactions? - Chemistry For Everyone - YouTube. [URL: https://www.youtube.
  • Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions - White Rose eTheses Online. [URL: https://etheses.whiterose.ac.uk/25290/1/Thesis%20-%20FINAL.pdf]
  • Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions - DSpace@MIT. [URL: https://dspace.mit.edu/handle/1721.1/123160]
  • A Catalytic Version of the Knorr Pyrrole Synthesis Permits Access to Pyrroles and Pyridines. [URL: https://pubmed.ncbi.nlm.nih.gov/39524584/]
  • Palladium catalyst issues in cross-coupling reactions - Benchchem. [URL: https://www.benchchem.
  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7587213/]
  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System | Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/ja000109v]
  • Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Substituted 4-Azaindoles - Benchchem. [URL: https://www.benchchem.com/blog/wp-content/uploads/2024/02/Application-Notes-and-Protocols-for-the-Palladium-Catalyzed-Synthesis-of-Substituted-4-Azaindoles.pdf]
  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4919102/]
  • Process Development Overcomes a Challenging Pd-Catalyzed C–N Coupling for the Synthesis of RORc Inhibitor GDC-0022 - ResearchGate. [URL: https://www.researchgate.net/publication/339474706_Process_Development_Overcomes_a_Challenging_Pd-Catalyzed_C-N_Coupling_for_the_Synthesis_of_RORc_Inhibitor_GDC-0022]
  • Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6695724/]
  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. [URL: https://www.mdpi.com/1420-3049/23/10/2677]
  • A Catalytic Version of the Knorr Pyrrole Synthesis Permits Access to Pyrroles and Pyridines | Request PDF - ResearchGate. [URL: https://www.researchgate.net/publication/385848827_A_Catalytic_Version_of_the_Knorr_Pyrrole_Synthesis_Permits_Access_to_Pyrroles_and_Pyridines]
  • Synthetic strategies to pyrido fused heterocycles - Scilit. [URL: https://www.scilit.net/article/b39a37e1966a81a295c25983777d5a57]
  • Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols - Beilstein Journals. [URL: https://www.beilstein-journals.org/bjoc/articles/8/227]
  • Azaindole synthesis - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/azaindole-synthesis.shtm]
  • Mild and General Synthesis of Pyrrolo[2,1-a]isoquinolines and Related Polyheterocyclic Frameworks from Pyrrole Precursors Derived from a Mechanochemical Multicomponent Reaction | Request PDF - ResearchGate. [URL: https://www.researchgate.net/publication/322960682_Mild_and_General_Synthesis_of_Pyrrolo21-aisoquinolines_and_Related_Polyheterocyclic_Frameworks_from_Pyrrole_Precursors_Derived_from_a_Mechanochemical_Multicomponent_Reaction]
  • Mild and General Synthesis of Pyrrolo[2,1-a]isoquinolines and Related Polyheterocyclic Frameworks from Pyrrole Precursors Derived from a Mechanochemical Multicomponent Reaction - Sci-Hub. [URL: https://sci-hub.se/10.1002/open.201700207]
  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. [URL: https://www.mdpi.com/1420-3049/29/1/141]
  • Synthetic strategies to pyrido fused heterocycles - Indian Academy of Sciences. [URL: https://www.ias.ac.in/article/fulltext/jbsc/046/0060]
  • Advanced Strategies for Mitigating Catalyst Poisoning in Low and High Temperature Proton Exchange Membrane Fuel Cells: Recent Progress and Perspectives - MDPI. [URL: https://www.mdpi.com/2073-4344/14/1/53]
  • Synthesis of New Polyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones via an Ugi-Zhu/Cascade/Click Strategy - MDPI. [URL: https://www.mdpi.com/1420-3049/28/10/4106]
  • Pyrrolopyridine o-aminonitriles in heterocyclic synthesis: Synthesis and antimicrobial effects of novel pyridopyrrolopyrimidines and related molecules | Request PDF - ResearchGate. [URL: https://www.researchgate.

Sources

Instability and degradation of pyrrole-containing compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Understanding and Overcoming Instability and Degradation

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrrole-containing compounds. The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and blockbuster drugs.[1][2] However, its electron-rich, aromatic nature also makes it susceptible to various degradation pathways that can frustrate synthetic efforts and compromise compound stability.

This guide is designed to provide you, as a Senior Application Scientist, with field-proven insights and actionable troubleshooting strategies to diagnose, prevent, and manage the instability of these valuable molecules.

Section 1: Frequently Asked Questions (FAQs) - First Response Troubleshooting

This section addresses the most common and immediate issues encountered during experiments involving pyrrole-containing compounds.

Q1: My reaction mixture containing a pyrrole derivative immediately turned dark brown or black after adding acid. What is happening and is my experiment salvageable?

A: This is a classic sign of rapid, uncontrolled acid-catalyzed polymerization.[3] The pyrrole ring, being electron-rich, is highly sensitive to strong acids.[4] The acid protonates the pyrrole ring, typically at the C-2 or C-5 position, which disrupts its aromaticity.[3][4] This protonated intermediate is a potent electrophile that is immediately attacked by a neutral, unprotonated pyrrole molecule, initiating a chain reaction that forms insoluble, dark-colored polypyrrolic tars.[3][5]

Unfortunately, once this process begins and a significant amount of black precipitate forms, the desired product is often unrecoverable in good yield. The primary goal should be to prevent this from happening in the future.

Q2: I'm performing an acid-mediated reaction on a molecule with a pyrrole core, and my yield is consistently low with a lot of baseline material on my TLC plate. What's the likely cause?

A: This strongly suggests that a significant portion of your starting material is being consumed by a competing acid-catalyzed polymerization side reaction, even if you don't observe the dramatic color change mentioned above.[3] While some of your material is proceeding through the desired reaction pathway, the acidic conditions are simultaneously causing degradation.

The most robust solution is to install an electron-withdrawing protecting group on the pyrrole nitrogen (N-H). This modification decreases the electron density of the ring, making it far less susceptible to protonation and the subsequent polymerization cascade.[3] This strategy allows a much wider range of chemical transformations to be performed under acidic conditions.

Q3: How should I store my pyrrole-containing compounds to ensure their long-term stability?

A: Proper storage is critical. Unprotected pyrroles can darken simply upon exposure to air.[6] The primary drivers of degradation during storage are air (oxidation), light (photodegradation), and residual acid or base.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Temperature: Store at low temperatures (-20°C is recommended for long-term storage).

  • Light: Protect from light by using amber vials or by wrapping the container in aluminum foil. Pyrrole derivatives can be highly photolabile.[7][8]

  • Purity: Ensure the compound is free from acidic or basic impurities that could catalyze degradation. Purification by distillation or chromatography immediately before use is often recommended for simple pyrroles.[6]

Q4: What are the primary degradation pathways I should be aware of when developing a drug candidate containing a pyrrole moiety?

A: During drug development, you must assess stability under a range of stress conditions as outlined by ICH guidelines.[9][10] For pyrroles, the key vulnerabilities are:

  • Acidic Hydrolysis/Polymerization: Extreme instability in acidic pH is common, leading to polymerization or ring cleavage.[4][7]

  • Oxidation: The electron-rich ring is prone to oxidation, which can be mediated by air, peroxides, or metabolic enzymes like cytochrome P450s.[11][12] Metabolic oxidation often occurs on the carbons adjacent to the nitrogen.[11]

  • Photodegradation: Exposure to UV or visible light can trigger degradation. This is a critical parameter to test for any new chemical entity.[8]

  • Alkaline Hydrolysis: While often more stable than in acid, many pyrrole derivatives are labile in strongly alkaline media, which can lead to hydrolysis and ring-opening.[7]

Section 2: In-Depth Troubleshooting Guides by Degradation Pathway

Guide 1: Managing Acid-Catalyzed Polymerization

This is the most frequent and aggressive degradation pathway for unprotected pyrroles.

  • Troubleshooting Workflow:

    G start Low Yield / Black Tar in Acidic Reaction check_protection Is the Pyrrole N-H protected? start->check_protection no_protection No check_protection->no_protection yes_protection Yes check_protection->yes_protection protect_N Primary Solution: Install an N-protecting group (e.g., Tosyl, Boc, SEM) no_protection->protect_N optimize_conditions Alternative (Less Robust): Optimize Reaction Conditions no_protection->optimize_conditions check_boc Is the protecting group acid-labile (e.g., Boc)? yes_protection->check_boc lower_temp Lower Temperature (e.g., -78°C to 0°C) optimize_conditions->lower_temp slow_addition Slowly add acid to a diluted reaction mixture optimize_conditions->slow_addition weaker_acid Use a weaker or Lewis acid optimize_conditions->weaker_acid yes_boc Yes check_boc->yes_boc no_boc No check_boc->no_boc change_pg Switch to an acid-stable protecting group (e.g., Tosyl, SEM) yes_boc->change_pg investigate_other Investigate other degradation pathways (Oxidation, etc.) no_boc->investigate_other

Guide 2: Preventing Oxidative Degradation
  • Causality: The high electron density of the pyrrole ring makes it susceptible to oxidation, which can occur via multiple mechanisms. In the presence of chemical oxidants (like FeCl₃) or atmospheric oxygen, the process often begins with the formation of a radical cation. [12][15]This radical cation can then couple with other pyrrole molecules (neutral or radical) to initiate polymerization, ultimately forming polypyrrole. [12][15][16]In biological systems, enzymes like cytochrome P450s can epoxidize the ring, leading to pyrrolidinone metabolites or even ring opening. [11]

  • Prevention & Mitigation Strategies:

    • Inert Atmosphere: Always handle and store sensitive pyrrole compounds under an inert atmosphere (N₂ or Ar). Use Schlenk techniques or a glovebox for reactions.

    • Degassed Solvents: Use solvents that have been thoroughly degassed via sparging with an inert gas or through freeze-pump-thaw cycles.

    • Antioxidants: For formulated products, the inclusion of antioxidants can be a viable strategy, though this is less common during synthesis.

    • Structural Modification: Introducing electron-withdrawing groups onto the pyrrole ring can decrease its electron density, making it less prone to oxidation. [7]

Guide 3: Addressing Photodegradation
  • Causality: Pyrrole-containing compounds can absorb UV or even visible light, promoting them to an excited state. This excited molecule can then undergo various reactions, including direct bond cleavage, or it can react with molecular oxygen to form reactive oxygen species (ROS) like singlet oxygen, which then attack the pyrrole ring. [8]The specific pathway and rate of degradation are highly dependent on the substituents present on the ring. [7][8]

  • Prevention & Mitigation Strategies:

    • Light Protection: The most straightforward approach is to protect the compound from light at all stages: during reactions (cover flasks with foil), during workup and purification (minimize time on the rotovap or column), and during storage (use amber vials).

    • Photostability Testing: In drug development, formal photostability testing according to ICH Q1B guidelines is mandatory. This involves exposing the drug substance and product to controlled light sources to assess potential degradation.

    • Formulation: For drug products, UV-absorbing excipients or opaque packaging can be used to protect the active pharmaceutical ingredient (API).

Section 3: Advanced Protocols and Methodologies

Protocol 1: General Handling and Storage of Pyrrole Compounds
  • Purification: For simple liquid pyrroles, purify by distillation under reduced pressure immediately before use. Solid compounds should be purified by recrystallization or chromatography to remove acidic or metallic impurities.

  • Weighing & Transfer: For highly sensitive compounds, perform weighing and transfers inside a glovebox. For less sensitive materials, work quickly and blanket the vial with an inert gas (Ar or N₂) before and after removing material.

  • Solvent Preparation: Use anhydrous, degassed solvents for reactions and for preparing stock solutions.

  • Storage:

    • Short-Term (days-weeks): Store in a sealed vial under inert gas in a refrigerator (2-8°C), protected from light.

    • Long-Term (months-years): Aliquot the compound into separate, sealed vials under inert gas. Store in a freezer (-20°C or below), protected from light. Aliquotting prevents repeated freeze-thaw cycles and exposure of the entire batch to the atmosphere.

Protocol 2: N-Protection of Pyrrole with a Tosyl Group

This protocol provides a robust method to protect the pyrrole nitrogen, significantly increasing its stability to acidic and oxidative conditions.

  • Setup: To a flame-dried, round-bottom flask under a nitrogen atmosphere, add the pyrrole-containing starting material (1.0 eq) and anhydrous tetrahydrofuran (THF). Cool the solution to 0°C in an ice bath.

  • Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0°C for 30 minutes. The mixture may become a slurry.

  • Tosylation: In a separate flask, dissolve p-toluenesulfonyl chloride (TsCl, 1.1 eq) in a minimal amount of anhydrous THF. Add this solution dropwise to the pyrrolide anion slurry at 0°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Workup: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0°C.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the N-tosyl protected pyrrole.

Protocol 3: Setting Up a Forced Degradation Study

Forced degradation or stress testing is essential to identify likely degradation products and establish the intrinsic stability of a drug candidate. [9][10][17]

  • Objective: The goal is to achieve 5-20% degradation of the parent compound. Degradation beyond this level can lead to secondary and tertiary degradants that complicate analysis. [10]2. Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions (run in parallel):

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl.

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH.

    • Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide (H₂O₂).

    • Thermal Degradation: Store the solid compound and a solution of the compound at an elevated temperature (e.g., 60-80°C).

    • Photodegradation: Expose the solid compound and a solution to a calibrated light source according to ICH Q1B guidelines (e.g., >1.2 million lux hours and >200 watt hours/m²).

  • Controls: Prepare control samples stored under normal conditions (room temperature, protected from light) for each condition (e.g., compound in 0.1 M HCl at RT, compound in water at 60°C).

  • Time Points: Sample each stress condition at various time points (e.g., 2, 8, 24, 48 hours). The exact timing will depend on the compound's stability and may require a pilot experiment.

  • Analysis: Analyze all samples by a stability-indicating HPLC method (see Protocol 4), comparing stressed samples to the time-zero and control samples. Use a photodiode array (PDA) detector to check for peak purity and changes in UV spectra. Use LC-MS to obtain mass information on any new peaks that appear.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare 1 mg/mL Stock Solution acid Acidic (0.1 M HCl) prep_stock->acid Apply Stress base Basic (0.1 M NaOH) prep_stock->base Apply Stress oxidative Oxidative (3% H₂O₂) prep_stock->oxidative Apply Stress thermal Thermal (60°C) prep_stock->thermal Apply Stress photo Photolytic (ICH Q1B) prep_stock->photo Apply Stress sampling Sample at multiple time points acid->sampling base->sampling oxidative->sampling thermal->sampling photo->sampling hplc Analyze by RP-HPLC-PDA sampling->hplc lcms Identify degradants by LC-MS hplc->lcms New Peaks? report Report % Degradation & Degradation Profile hplc->report lcms->report

Caption: General workflow for a forced degradation study.

Section 4: Data Interpretation - The Role of Substituents

The stability of the pyrrole ring is not absolute; it is dramatically influenced by the electronic nature of its substituents. [7][18][19]Understanding these relationships is key to designing more stable molecules.

Substituent Type on RingEffect on StabilityRationale & Examples
Electron-Withdrawing Groups (EWGs) Increased stability towards acid-catalyzed polymerization and oxidation.EWGs (e.g., -CN, -CO₂R, -SO₂R) decrease the electron density of the pyrrole ring, making it less nucleophilic and less susceptible to protonation or oxidation. A cyano group on a pyrrole was shown to increase stability in necroptosis inhibitors. [20]
Electron-Donating Groups (EDGs) Decreased stability towards acid-catalyzed polymerization and oxidation.EDGs (e.g., -alkyl, -OR, -NR₂) increase the electron density of the ring, making it more reactive towards electrophiles like protons and oxidizing agents. Alkyl substituents increase the basicity of the pyrrole ring. [6]
N-H vs. N-R N-substitution generally increases stability .Replacing the acidic N-H proton with an alkyl or aryl group prevents deprotonation under basic conditions and can sterically hinder some reactions. N-methylation is a common strategy. [6]
Fused Ring Systems Can increase or decrease stability depending on the system.Fusing the pyrrole to another ring system, as in indole or carbazole, can modulate its electronic properties and stability. However, some fused systems, like certain pyrrolopyrimidines, can still be susceptible to oxidative ring opening. [11]

References

  • Zapadka, M., et al. (2015). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. Journal of AOAC International, 98(5), 1248-59. [Link]

  • McNeill, K. (2019). Exploring the photodegradation of pyrroles. ETH Zurich Department of Civil, Environmental and Geomatic Engineering News. [Link]

  • Wikipedia. (n.d.). Pyrrole. Retrieved January 19, 2026, from [Link]

  • Chemistry Stack Exchange. (2015). What is the degradation mechanism of pyrrole? [Link]

  • Nakamura, Y., et al. (2014). Effect of substituents on the structure, stability, and π-dimerization of dithienylpyrrole radical cations. The Journal of Organic Chemistry, 79(13), 6046-54. [Link]

  • YouTube. (2020). Pyrrole: Acid/Base Reactions. All 'bout Chemistry. [Link]

  • ResearchGate. (n.d.). Oxidative polymerization of pyrrole (Py) resulting in polypyrrole (PPy). [Link]

  • Filo. (2025). Sensitivity of Pyrrole to Acids. [Link]

  • Sarac, A. S., et al. (1995). Oxidative Polymerization of Pyrrole in Polymer Matrix. Journal of Polymer Science Part A: Polymer Chemistry, 33(10), 1581-1587. [Link]

  • Quora. (2018). Why is the reaction of pyrrole difficult with acid? [Link]

  • ResearchGate. (n.d.). Oxidative polymerization of pyrrole. [Link]

  • Abdiryim, T., et al. (2013). Kinetics and mechanism of pyrrole chemical polymerization. Polymer Bulletin, 70, 2639–2651. [Link]

  • Journal of Science and Arts. (2010). POLYPYRROLE FILMS PREPARED BY CHEMICAL OXIDATION OF PYRROLE IN AQUEOUS FeCl3 SOLUTION. [Link]

  • Coe, S. (n.d.). Metabolism of five membered nitrogen containing heterocycles. Hypha Discovery Blogs. Retrieved January 19, 2026, from [Link]

  • OAText. (2016). Application of a gradient UHPLC method for determination of chemical and physiological stability of pyrrole-containing ester derivative. [Link]

  • Yuan, J., et al. (2008). Structure-activity relationship and liver microsome stability studies of pyrrole necroptosis inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(11), 3231-3235. [Link]

  • Ciesielski, A., et al. (2024). Substituent effects and electron delocalization in five-membered N-heterocycles. Structural Chemistry. [Link]

  • Gemma, S., et al. (2020). Bioactive pyrrole-based compounds with target selectivity. RSC Medicinal Chemistry, 11(5), 539-554. [Link]

  • ResearchGate. (n.d.). A study of the degradation and stability of polypyrrole by inverse gas chromatography, X-ray photoelectron spectroscopy, and conductivity measurements. [Link]

  • ResearchGate. (n.d.). Density functional studies of the stepwise substitution of pyrrole, furan, and thiophene with BCO. [Link]

  • Tzankova, D., et al. (2017). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of Innovations in Pharmaceuticals and Biological Sciences, 4(4), 50-55. [Link]

  • ResearchGate. (n.d.). Photocatalytic Degradation of Organic Pollutant with Polypyrrole Nanostructures under UV and Visible light. [Link]

  • ACS Publications. (2026). Gold-Catalyzed Cyclization of Pyrrole-Tethered Allenynes for the Synthesis of 4-Acylindoles and Its Application to the Ergot Alkaloid Scaffold. Organic Letters. [Link]

  • MedCrave online. (2016). Forced Degradation Studies. [Link]

  • ResearchGate. (n.d.). Some representative drugs containing pyrrole ring. [Link]

  • MDPI. (2023). Illuminating Total Synthesis: Strategic Applications of Photochemistry in Natural Product Construction. [Link]

  • ResearchGate. (n.d.). 58 questions with answers in PYRROLES | Science topic. [Link]

  • PharmaInfo. (n.d.). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (n.d.). UV Photodissociation of Pyrroles: Symmetry and Substituent Effects. [Link]

  • Shabalin, D. A., et al. (n.d.). ADVANCES AND CHALLENGES IN THE SYNTHESIS OF PYRROLE SYSTEMS OF A LIMITED ACCESS. [Link]

  • Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development. [Link]

  • ResearchGate. (n.d.). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. [Link]

  • Carewell Pharma. (n.d.). B Pharmacy 4th Semester Syllabus. Retrieved January 19, 2026, from [Link]

  • International Journal of Creative Research Thoughts. (n.d.). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. [Link]

  • Chen, S., et al. (2021). Biodegradation of fipronil: current state of mechanisms of biodegradation and future perspectives. Applied Microbiology and Biotechnology, 105(21-22), 8035-8046. [Link]

Sources

Technical Support Center: Navigating SEM-Deprotection in Azaindole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide addresses the nuanced challenges associated with the deprotection of N-SEM (2-(trimethylsilyl)ethoxymethyl) protected azaindoles. The azaindole scaffold is a cornerstone in medicinal chemistry, but the seemingly routine step of removing the robust SEM group can be fraught with difficulties, leading to low yields, incomplete reactions, and unexpected side products.[1][2] This document provides in-depth, field-proven insights and troubleshooting protocols to help you navigate these complexities successfully.

Frequently Asked Questions (FAQs)

Q1: Why is SEM-deprotection on azaindoles more challenging than on other heterocycles or alcohols?

The N-SEM group on azaindoles and related electron-rich nitrogen heterocycles is notably more "rugged" or resistant to cleavage compared to its O-SEM counterpart on alcohols.[3] The nitrogen-carbon bond of the N-CH₂-O acetal is inherently more stable. Furthermore, the azaindole ring system itself can participate in unwanted side reactions, particularly under the conditions required for deprotection. A major complicating factor is the release of formaldehyde during the reaction, which can be captured by the nucleophilic azaindole core to form undesired adducts.[1][4]

Q2: What are the primary mechanisms for SEM cleavage, and what are their pros and cons for azaindoles?

There are two principal pathways for SEM deprotection: fluoride-mediated and acid-catalyzed.

  • Fluoride-Mediated (e.g., TBAF, HF-Pyridine): This is the most common method. The fluoride ion attacks the silicon atom, initiating an elimination cascade that liberates the free N-H, ethylene, formaldehyde, and a silyl fluoride species.[5] Its main advantage is that it avoids strongly acidic conditions which can degrade sensitive substrates. However, reactions can be sluggish, require high temperatures, and the basicity of TBAF (tetrabutylammonium fluoride) can be problematic for certain functional groups.[5][6] The water content in the TBAF reagent is also a critical parameter that can stall the reaction.[7]

  • Acid-Catalyzed (e.g., TFA, HCl, Lewis Acids): Protic or Lewis acids can be used to hydrolyze the acetal linkage.[5] While effective, this route is often plagued by side reactions in azaindole synthesis. Strong acids like trifluoroacetic acid (TFA) can promote the reaction of liberated formaldehyde with the azaindole ring, leading to complex mixtures and the formation of stable, tricyclic byproducts.[1][4][8]

dot

DeprotectionMechanisms cluster_fluoride Fluoride-Mediated Pathway cluster_acid Acid-Catalyzed Pathway start_F N-SEM Azaindole intermediate_F Pentavalent Siliconate Intermediate start_F->intermediate_F F⁻ attack on Si reagent_F TBAF (F⁻) reagent_F->intermediate_F end_F N-H Azaindole + TMSF + C₂H₄ + CH₂O intermediate_F->end_F β-elimination start_A N-SEM Azaindole intermediate_A Protonated Acetal start_A->intermediate_A Protonation reagent_A TFA (H⁺) reagent_A->intermediate_A end_A N-H Azaindole + Side Products intermediate_A->end_A Hydrolysis

Caption: Primary SEM-deprotection pathways for azaindoles.

Troubleshooting Guide: Common Issues & Solutions

Problem 1: My reaction is sluggish or stalls completely. How can I drive it to completion?

Common Causes & Diagnostic Checks:

  • Insufficient Reagent/Heat: The N-SEM bond is robust. Standard conditions (e.g., 1.1 eq TBAF, room temp) are often insufficient.

  • Water Content in Reagent: Commercial TBAF solutions in THF contain variable amounts of water, which can inhibit the fluoride ion's activity.[7] This is a very common cause of failure.

  • Steric Hindrance: Bulky substituents near the azaindole nitrogen can slow the reaction.

Solutions & Optimization Protocols:

  • Increase Stoichiometry and Temperature: Gradually increase the amount of TBAF (e.g., 3-5 equivalents) and the reaction temperature (e.g., 45-80 °C).[5][9] Monitor by TLC or LCMS to track the disappearance of starting material.

  • Use Anhydrous Conditions: While commercial TBAF is a hydrate, using anhydrous THF as the solvent and ensuring all glassware is dry can help. For particularly stubborn cases, using TBAF that has been treated with molecular sieves can be effective.[7]

  • Alternative Fluoride Source: Consider using HF-Pyridine or CsF in DMF at elevated temperatures, which can be more potent than TBAF for difficult substrates.[3]

Reagent SystemTemperature (°C)EquivalentsCommon SolventKey Considerations
TBAF 25 - 80 °C1.5 - 5.0THF, DMFHighly sensitive to water content; may require heat.[6][9]
HF-Pyridine 0 - 25 °CExcessMeCN, THFHighly corrosive and toxic; use with extreme caution.
CsF 80 - 120 °C3.0 - 10.0DMFRequires high temperatures; good for sterically hindered cases.[3]
Problem 2: I've isolated a major byproduct with an added CH₂ group, forming an 8-membered ring.

Causality & Mechanism:

This is a classic and well-documented issue in azaindole synthesis, particularly when using acidic deprotection methods like TFA.[1][2][4] The SEM group releases one equivalent of formaldehyde (CH₂O) upon cleavage. Under acidic conditions, the electron-rich azaindole core undergoes an intramolecular Pictet-Spengler-type reaction with this formaldehyde, leading to the formation of a stable, tricyclic 8-membered ring.[1][4]

dot

SideReaction SEM_Azaindole N-SEM Azaindole Deprotection Acidic Deprotection (e.g., TFA) SEM_Azaindole->Deprotection Products N-H Azaindole + Formaldehyde (CH₂O) Deprotection->Products PictetSpengler Intramolecular Electrophilic Aromatic Substitution Products->PictetSpengler [H⁺] SideProduct Tricyclic 8-Membered Ring Byproduct PictetSpengler->SideProduct

Caption: Formation of the 8-membered ring byproduct.

Prevention Strategies:

  • Avoid Strong Acids: The most reliable solution is to switch to a fluoride-mediated deprotection method (see Problem 1).

  • Use a Formaldehyde Scavenger: If acidic conditions are unavoidable due to other functional groups, incorporate a scavenger to trap formaldehyde as it forms. Common scavengers include thiols (e.g., ethanethiol, thiophenol) or electron-rich anilines.

  • Two-Step Acid/Base Method: Some protocols report success with a two-step procedure: initial treatment with TFA to form an intermediate, followed by a basic workup to release formaldehyde under conditions where it does not readily cyclize.[1][4] This requires careful optimization.

Experimental Protocol 1: TFA Deprotection with a Thiol Scavenger
  • Dissolve the N-SEM azaindole (1.0 eq) in dichloromethane (DCM, ~0.1 M).

  • Add ethanethiol (5.0 - 10.0 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add trifluoroacetic acid (TFA, 10.0 - 20.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring completion by TLC/LCMS.

  • Upon completion, carefully quench the reaction by pouring it into a cold, saturated solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Problem 3: My starting material is degrading, or I'm getting a complex mixture of products.

Common Causes:

  • Substrate Sensitivity: Many highly functionalized azaindoles, especially those developed for kinase inhibition, are sensitive to harsh conditions like refluxing in strong acid or using TBAF at high temperatures.[1][8]

  • Lewis Acid Incompatibility: Reagents like BF₃-OEt₂ have been reported to cause complex reaction mixtures with certain azaindole derivatives.[4]

Solutions: Mild and Selective Deprotection Methods

For sensitive substrates, the key is to use milder Lewis acids that can facilitate deprotection at or below room temperature.

dot

TroubleshootingTree Start SEM Deprotection Issue? Q_Complete Incomplete Reaction? Start->Q_Complete Q_SideProduct 8-Membered Ring Byproduct? Q_Complete->Q_SideProduct No Sol_Complete Increase Temp/TBAF eq. Check H₂O content. Use anhydrous solvent. Q_Complete->Sol_Complete Yes Q_Degradation General Degradation? Q_SideProduct->Q_Degradation No Sol_SideProduct Switch to TBAF method. Add formaldehyde scavenger (e.g., ethanethiol). Q_SideProduct->Sol_SideProduct Yes Sol_Degradation Use mild Lewis Acid: - MgBr₂ in Et₂O/MeNO₂ - SnCl₄ in DCM at 0 °C Q_Degradation->Sol_Degradation Yes End Purify Product Q_Degradation->End No Sol_Complete->End Sol_SideProduct->End Sol_Degradation->End

Caption: Decision tree for troubleshooting SEM-deprotection.

Recommended Mild Methods:

  • Magnesium Bromide (MgBr₂): This Lewis acid has proven highly effective for deprotecting SEM ethers under very mild conditions, often showing excellent selectivity in the presence of other sensitive groups like silyl ethers (e.g., TBS, TIPS).[3]

  • Tin(IV) Chloride (SnCl₄): For N-SEM deprotection on particularly sensitive substrates like nucleosides, SnCl₄ at low temperatures (0 °C to room temperature) has been used to achieve excellent yields.[8][10]

Experimental Protocol 2: Mild Deprotection with Magnesium Bromide (MgBr₂)

Reference: Adapted from Vakalopoulos, A. & Hoffmann, H. M. R. (2000).[3]

  • To a solution of the N-SEM azaindole (1.0 eq) in a mixture of anhydrous diethyl ether (Et₂O) and nitromethane (MeNO₂) (typically a 10:1 to 5:1 ratio, ~0.05 M), add anhydrous magnesium bromide (MgBr₂, 3.0 - 5.0 eq) in one portion at room temperature.

  • Stir the reaction mixture at room temperature for 4-24 hours. The reaction progress should be closely monitored by TLC or LCMS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the deprotected azaindole.

References

  • Total Synthesis. (n.d.). SEM Protecting Group: SEM Protection & Deprotection Mechanism. Retrieved from [Link]

  • Dahlin, J. L., et al. (2024). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 29(19), 4743. Available at: [Link]

  • ResearchGate. (n.d.). Lewis Acid-Mediated Cross-Coupling Reaction of 7-Azaindoles and Aldehydes: Cytotoxic Evaluation of C3-Linked Bis-7-azaindoles. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). SEM Deprotection - TBAF. Retrieved from [Link]

  • Vakalopoulos, A., & Hoffmann, H. M. R. (2000). Novel Deprotection of SEM Ethers: A Very Mild and Selective Method Using Magnesium Bromide. Organic Letters, 2(10), 1447–1450. Available at: [Link]

  • Mishra, R. K., et al. (2010). AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES. Nucleosides, Nucleotides and Nucleic Acids, 29(2), 132-143. Available at: [Link]

  • Common Organic Chemistry. (n.d.). Tetra-n-butylammonium Fluoride (TBAF). Retrieved from [Link]

  • PubMed. (2024). Synthetic Routes to 2-aryl-1 H-pyrrolo[2,3- b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Retrieved from [Link]

  • MDPI. (2024). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Retrieved from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Dichlorinated Pyridine Intermediates: A Comparative Analysis of Methyl 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Dichlorinated Heterocycles in Medicinal Chemistry

In the intricate landscape of drug discovery, the pyridine scaffold stands as a cornerstone, integral to the structure of numerous FDA-approved therapeutics.[1] Its unique electronic properties and capacity for hydrogen bonding make it a privileged structure in medicinal chemistry.[1][2] Within this class, dichlorinated pyridine derivatives serve as exceptionally versatile intermediates, offering multiple reactive vectors for the systematic construction of complex molecular architectures.[1][2]

This guide focuses on Methyl 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate , a sophisticated building block that merges the advantageous features of a dichloropyridine with the rigid, bicyclic framework of a 7-azaindole. We will provide an in-depth comparison of this intermediate against simpler, yet widely used, dichlorinated pyridines. The objective is to elucidate the distinct reactivity profiles and strategic advantages conferred by the fused pyrrole ring and N-carboxylate protecting group, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Comparative Reactivity Analysis: Unlocking Site-Selectivity

The synthetic utility of dichlorinated pyridines hinges on the ability to selectively functionalize one chloro-substituent over the other. This selectivity is governed by the inherent electronic properties of the pyridine ring and the influence of other substituents.

Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring is intrinsically electron-deficient due to the electronegative nitrogen atom, making it susceptible to nucleophilic attack.[3] This effect is most pronounced at the positions ortho (C2/C6) and para (C4) to the nitrogen, where the negative charge of the intermediate (a Meisenheimer complex) can be effectively delocalized onto the nitrogen atom.[3][4]

In the case of This compound , the situation is more nuanced. The C4 position is para to the ring nitrogen, and the C6 position is ortho. Both are activated. However, the fused electron-rich pyrrole ring and the electron-withdrawing N-methoxycarbonyl group modulate this reactivity. The C4 position generally exhibits higher reactivity towards nucleophiles due to the strong para-activation by the pyridine nitrogen. The C6 position, while also activated, is adjacent to the fused ring, which can introduce steric considerations.

In contrast, simpler dichloropyridines like 2,4-dichloropyridine exhibit a clear reactivity preference, with the C4 position being significantly more susceptible to nucleophilic attack than the C2 position.[5] This established hierarchy provides a predictable, albeit less flexible, synthetic handle.

Caption: Generalized SNAr Mechanism on a Dichloropyridine.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are fundamental to modern C-C bond formation. The selectivity in these reactions on dihalopyridines is often dictated by a combination of factors including the stability of the oxidative addition intermediate and steric hindrance.

For This compound , the electronic and steric environment of the C4 and C6 positions again leads to differential reactivity. While general trends for dichloropyridines often favor reaction at the 4-position, the specific ligand and base combination can be tuned to favor one site over the other, providing a powerful tool for divergent synthesis. For instance, bulky phosphine ligands can direct coupling towards the less sterically hindered position.

For simpler substrates like 2,5-dichloropyridine, Suzuki coupling reactions can be directed to preferentially occur at the C2 position due to its higher electrophilicity under certain conditions.[6] However, recent methodologies have demonstrated that this selectivity can be switched, allowing for functionalization at the C5 position.[6] This tunability is a key theme in the application of these intermediates.

Suzuki_Cycle pd0 Pd(0)L2 pd2_add R-Pd(II)L2-X pd0->pd2_add Oxidative Addition (R-X) pd2_trans R-Pd(II)L2-R' pd2_add->pd2_trans Transmetalation (R'-B(OR)2) pd2_trans->pd0 Reductive Elimination (R-R')

Caption: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling.

Comparative Data Summary

The following table provides a qualitative comparison of the reactivity profiles for the title compound versus common dichlorinated pyridine intermediates. "Reactivity" is a generalized term reflecting the propensity to undergo the specified reaction under standard conditions, with "High" indicating a more facile transformation.

IntermediateStructureC4 SNAr ReactivityC6/C2 SNAr ReactivityC4 Cross-CouplingC6/C2 Cross-CouplingKey Advantage
This compound HighMedium-HighHighHighRigid scaffold; Tunable selectivity; N-protection allows further pyrrole chemistry.
2,4-Dichloropyridine HighLowHighMediumPredictable C4 selectivity; Commercially available.
2,6-Dichloropyridine N/AHigh (Symmetric)N/AHigh (Symmetric)Symmetrical starting material for C2/C6 difunctionalization.
3,5-Dichloropyridine N/AN/ALow (meta)Low (meta)Used when meta-substitution is required; less activated.

Note: Structures are illustrative. Reactivity is context-dependent and can be altered by specific reaction conditions.

Experimental Protocols: A Framework for Self-Validating Synthesis

The following protocols are designed to be robust and self-validating, with explanations for key experimental choices.

Protocol 1: Site-Selective (C4) Nucleophilic Aromatic Substitution with an Amine

This protocol details the selective substitution at the more reactive C4 position of this compound.

Causality: The choice of a polar aprotic solvent like DMF or NMP facilitates the SNAr mechanism by solvating the cationic counter-ion of the nucleophile without interfering with its nucleophilicity. The addition of a non-nucleophilic base (e.g., DIPEA) is crucial to scavenge the HCl generated, preventing the protonation and deactivation of the amine nucleophile. The reaction temperature is elevated to overcome the activation energy barrier associated with the disruption of aromaticity in the rate-determining step.

Step-by-Step Methodology:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv).

  • Solvent & Reagents: Add anhydrous N,N-Dimethylformamide (DMF, approx. 0.1 M concentration). Add the desired amine nucleophile (1.1 equiv) followed by N,N-Diisopropylethylamine (DIPEA, 2.0 equiv).

  • Reaction: Heat the reaction mixture to 80-100 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until consumption of the starting material is observed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water (2x) and brine (1x) to remove DMF and salts.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the C4-substituted product.

Protocol 2: Site-Selective (C6) Suzuki-Miyaura Cross-Coupling

This protocol is designed to functionalize the remaining C6 position after a C4 SNAr reaction, demonstrating sequential diversification.

Causality: The Suzuki-Miyaura reaction requires a palladium(0) catalyst, which is generated in situ from a Pd(II) precatalyst like Pd(OAc)₂.[6][7] A phosphine ligand (e.g., SPhos) is essential to stabilize the palladium center and facilitate the oxidative addition and reductive elimination steps.[6] An inorganic base (e.g., K₃PO₄) is required to activate the boronic acid for transmetalation.[7][8] Anhydrous dioxane is a common solvent that performs well at the elevated temperatures required.

Experimental_Workflow start Methyl 4,6-dichloro-1H-pyrrolo [2,3-b]pyridine-1-carboxylate snar Protocol 1: C4-SsubNAr (Amine, DIPEA, DMF, 90°C) start->snar intermediate C4-Amino-C6-chloro Intermediate snar->intermediate suzuki Protocol 2: C6-Suzuki Coupling (Arylboronic acid, Pd(OAc)₂, SPhos, K₃PO₄, Dioxane, 100°C) intermediate->suzuki final_product Diversified C4,C6-Disubstituted Product suzuki->final_product

Caption: Workflow for Sequential Functionalization.

Step-by-Step Methodology:

  • Setup: To a flame-dried Schlenk tube, add the C4-amino-C6-chloro intermediate (1.0 equiv), the arylboronic acid (1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).

  • Catalyst/Ligand: Add Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv) and SPhos (0.1 equiv).

  • Inerting: Seal the tube, and evacuate and backfill with an inert gas (N₂ or Ar) three times.

  • Solvent: Add anhydrous, degassed 1,4-dioxane (approx. 0.1 M).

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by LC-MS. The reaction is typically complete within 12-24 hours.[6]

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography to yield the final disubstituted product.

Applications in Drug Discovery: The 7-Azaindole Advantage

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core is a prominent scaffold in modern medicinal chemistry, appearing in inhibitors for a range of biological targets. For example, derivatives have been developed as potent and selective PDE4B inhibitors for treating inflammatory diseases and as ATM inhibitors for cancer therapy.[9][10] The strategic value of This compound lies in its ability to serve as a starting point for building libraries of such compounds. The differential reactivity of the C4 and C6 positions allows for controlled, sequential diversification, enabling a thorough exploration of the structure-activity relationship (SAR) around the core.

Conclusion

While simple dichloropyridines are workhorse intermediates with predictable reactivity, This compound offers a superior platform for creating complex, three-dimensional molecules with high therapeutic potential. Its rigid bicyclic structure, combined with the tunable, differential reactivity of its two chloro-substituents, provides medicinal chemists with a powerful tool for navigating the complexities of modern drug design. The ability to perform sequential, site-selective functionalizations is not merely a synthetic convenience; it is a strategic advantage that accelerates the discovery of novel, high-efficacy drug candidates.

References

  • Bollini, S., et al. (2011). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Google Patents. WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines. Google Patents.
  • Phil, D., et al. (2020). Dichlorine–pyridine N-oxide halogen-bonded complexes. RSC Advances. Available at: [Link]

  • PubMed. Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. PubMed. Available at: [Link]

  • YouTube. (2020). (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. YouTube. Available at: [Link]

  • MacMillan, D. W. C., et al. (2018). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Journal of the American Chemical Society. Available at: [Link]

  • YouTube. (2019). nucleophilic aromatic substitutions. YouTube. Available at: [Link]

  • SciSpace. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. SciSpace. Available at: [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

  • National Institutes of Health. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. National Institutes of Health. Available at: [Link]

  • National Institutes of Health. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. National Institutes of Health. Available at: [Link]

  • MDPI. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. NROChemistry. Available at: [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of Methyl 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of kinase inhibitor discovery, the 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold has emerged as a privileged structure.[1][2] Its ability to mimic the purine core of ATP allows for effective competition at the kinase hinge region, a critical interaction for inhibitory activity.[1] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of derivatives originating from a specifically substituted scaffold: Methyl 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate . We will explore how modifications to this core structure influence inhibitory potency and selectivity against key kinase targets, compare these derivatives with alternative inhibitor scaffolds, and provide detailed experimental protocols for their synthesis and evaluation.

The 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine Scaffold: A Foundation for Kinase Inhibition

The parent compound, 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine, serves as a versatile starting material for the synthesis of a diverse library of potential kinase inhibitors.[3] The strategic placement of chlorine atoms at the 4 and 6 positions of the 7-azaindole core offers several advantages in drug design:

  • Synthetic Handles: The chloro groups are amenable to various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, enabling the introduction of a wide range of substituents to explore the chemical space around the scaffold.[4][5]

  • Modulation of Electronic Properties: The electron-withdrawing nature of the chlorine atoms can influence the pKa of the pyrrole nitrogen and the overall electron distribution of the heterocyclic system, potentially impacting binding affinity to the target kinase.

  • Steric Influence: The presence of substituents at these positions can direct the orientation of the molecule within the ATP-binding pocket, leading to enhanced potency and selectivity.

The introduction of a methyl carboxylate group at the N1 position further modifies the scaffold's properties. This N-acylation can impact the planarity of the ring system and provide an additional point for interaction or derivatization.[6]

Structure-Activity Relationship (SAR) Insights

While specific SAR data for derivatives of this compound is emerging, we can extrapolate key trends from studies on related 7-azaindole-based kinase inhibitors. The primary focus of derivatization often revolves around substitutions at the C4 and C5 positions, which typically project into the solvent-exposed region of the kinase ATP-binding site, and modifications at the N1 position of the pyrrole ring.

Impact of Substitutions at C4 and C6

The chlorine atoms at the C4 and C6 positions are key points for diversification. Replacing these atoms with various aryl, heteroaryl, or alkyl groups through cross-coupling reactions can significantly impact kinase inhibitory activity. For instance, in the context of Janus Kinase (JAK) inhibitors, substitutions at the C4 position with groups capable of forming hydrogen bonds with the kinase hinge region are often crucial for potent inhibition.[3]

Influence of the N1-Substituent

The N1 position of the 7-azaindole core is another critical site for modification. The methyl carboxylate group in our core compound can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to introduce a diverse array of functionalities. Alternatively, the N1 position can be substituted with different alkyl or aryl groups. Studies on other 7-azaindole derivatives have shown that the nature of the N1 substituent can influence selectivity and pharmacokinetic properties. For example, the introduction of a methyl group at the N1 position of a 7-azaindole scaffold has been shown to increase selectivity for certain kinases.[1]

Comparative Analysis with Alternative Scaffolds

The 1H-pyrrolo[2,3-b]pyridine core is a prominent scaffold in kinase inhibitor design, but numerous other heterocyclic systems have also demonstrated potent inhibitory activity. Here, we compare our target scaffold with two well-established alternatives for Fibroblast Growth Factor Receptor (FGFR) and Janus Kinase (JAK) inhibition.

FGFR Inhibitors: A Comparison of Scaffolds
ScaffoldKey Features & AdvantagesRepresentative Inhibitor(s)
1H-Pyrrolo[2,3-b]pyridine - Mimics ATP, forming key hydrogen bonds with the kinase hinge region.- Versatile for substitution at multiple positions to achieve potency and selectivity.[7]Compound 4h (FGFR1-3 inhibitor)[8]
Pyrazolo[3,4-d]pyrimidine - Another purine isostere with a similar hinge-binding motif.- Often exhibits good kinase selectivity.Dovitinib
Quinazoline - A well-established scaffold in kinase inhibition.- Can be readily functionalized to optimize activity and pharmacokinetic properties.Erdafitinib
JAK Inhibitors: A Comparison of Scaffolds
ScaffoldKey Features & AdvantagesRepresentative Inhibitor(s)
1H-Pyrrolo[2,3-b]pyridine - Forms critical hydrogen bonds with the JAK hinge region.- Amenable to modifications that can confer selectivity among JAK isoforms.[3]Baricitinib, Tofacitinib[3]
Pyrrolo[1,2-b]pyridazine - A distinct heterocyclic system that can also occupy the ATP binding site.- Modifications can lead to potent and selective JAK inhibitors.[9]BMS-911543
Azabenzimidazole - A different hinge-binding motif that has been successfully exploited for JAK inhibition.Ruxolitinib

Experimental Protocols

To facilitate further research and development of derivatives from the this compound scaffold, we provide the following detailed experimental protocols.

Synthesis of this compound

Caption: General workflow for the N-acylation of the 4,6-dichloro-7-azaindole core.

Step-by-Step Protocol:

  • To a solution of 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in a suitable anhydrous solvent (e.g., tetrahydrofuran), add a strong base such as sodium hydride (1.1 eq) portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at room temperature for 30 minutes to allow for the formation of the corresponding sodium salt.

  • Cool the reaction mixture back to 0 °C and add methyl chloroformate (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired this compound.

General Protocol for Suzuki Cross-Coupling

Caption: General workflow for the diversification of the scaffold via Suzuki coupling.

Step-by-Step Protocol:

  • In a reaction vessel, combine this compound (1.0 eq), the desired aryl or heteroaryl boronic acid or ester (1.1-1.5 eq), a palladium catalyst such as Pd(PPh3)4 (0.05-0.1 eq), and a base (e.g., K2CO3, Cs2CO3) (2.0-3.0 eq).

  • Add a suitable solvent system, such as a mixture of toluene, ethanol, and water.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Heat the reaction mixture to reflux (typically 80-110 °C) and stir for the required time (2-24 hours), monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography to yield the desired C4 or C6 substituted product. The regioselectivity of the reaction may depend on the reaction conditions and the specific boronic acid used.

In Vitro Kinase Inhibition Assay (General Protocol)

Caption: General workflow for an in vitro kinase inhibition assay.

Step-by-Step Protocol (Example using ADP-Glo™ Kinase Assay):

  • Reagent Preparation: Prepare kinase buffer, kinase solution, substrate/ATP solution, and serial dilutions of the test compounds in DMSO.

  • Kinase Reaction:

    • To the wells of a microplate, add the test compound solution.

    • Add the kinase solution to all wells.

    • Initiate the reaction by adding the substrate/ATP mixture.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Signal Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to control wells.

    • Determine the IC50 value by fitting the dose-response data to a suitable model.[10]

Conclusion

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The strategic positioning of the chloro substituents provides versatile handles for synthetic elaboration, allowing for a thorough exploration of the SAR. By leveraging established synthetic methodologies and robust biological assays, researchers can systematically modify this core structure to optimize potency, selectivity, and pharmacokinetic profiles. The comparative analysis with alternative scaffolds highlights the continued relevance of the 7-azaindole core in kinase inhibitor design while also underscoring the importance of exploring diverse chemical matter to address the challenges of drug resistance and off-target effects. This guide serves as a foundational resource for scientists and drug development professionals engaged in the pursuit of next-generation kinase inhibitors.

References

Sources

Comparison of different catalytic systems for pyrrolopyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrrolopyridine scaffold is a privileged heterocyclic motif present in numerous biologically active compounds and pharmaceuticals. Its synthesis has been a subject of intense research, leading to the development of a diverse array of catalytic systems. This guide provides an in-depth, objective comparison of the predominant catalytic strategies for constructing the pyrrolopyridine core, including palladium-, copper-, and gold-catalyzed methods, as well as metal-free approaches. By examining the underlying mechanisms, performance metrics, and practical considerations of each system, this document aims to empower researchers to make informed decisions in their synthetic endeavors.

Introduction to Pyrrolopyridine Synthesis Strategies

The construction of the pyrrolopyridine ring system, also known as azaindole, typically involves the formation of a five-membered pyrrole ring fused to a pyridine ring. The choice of catalytic system is paramount, as it dictates the reaction's efficiency, regioselectivity, substrate scope, and functional group tolerance. Transition metal catalysis has revolutionized this field, offering powerful tools for C-N and C-C bond formation.[1] This guide will dissect and compare four major catalytic paradigms.

Palladium-Catalyzed Systems: The Workhorse of Cross-Coupling

Palladium catalysis is arguably the most extensively studied and versatile approach for pyrrolopyridine synthesis.[1][2] These methods often rely on powerful cross-coupling reactions to construct the pyrrole ring.

Mechanistic Rationale: The Larock Heteroannulation

A prime example of palladium-catalyzed pyrrolopyridine synthesis is the Larock heteroannulation. This reaction involves the palladium-catalyzed coupling of an ortho-haloaminopyridine with an alkyne.[3][4] The catalytic cycle, illustrated below, showcases the elegance of this transformation.

Palladium-Catalyzed Larock Heteroannulation cluster_0 Catalytic Cycle Pd0 Pd(0)L_n PdII Oxidative Addition (Ar-Pd(II)-X) Pd0->PdII Ar-X Alkyne_Coord Alkyne Coordination PdII->Alkyne_Coord Alkyne Migratory_Insertion Migratory Insertion Alkyne_Coord->Migratory_Insertion Cyclization Intramolecular C-N Coupling Migratory_Insertion->Cyclization Reductive_Elimination Reductive Elimination Cyclization->Reductive_Elimination Reductive_Elimination->Pd0 Regeneration Product Pyrrolopyridine Reductive_Elimination->Product caption Fig. 1: Catalytic cycle of the Larock heteroannulation.

Caption: Figure 1. A simplified catalytic cycle for the Palladium-catalyzed Larock heteroannulation.

The cycle begins with the oxidative addition of the ortho-haloaminopyridine to a Pd(0) complex. Subsequent coordination and migratory insertion of the alkyne, followed by intramolecular C-N bond formation and reductive elimination, furnishes the pyrrolopyridine product and regenerates the active Pd(0) catalyst.[3][4]

Performance and Considerations

Palladium-catalyzed methods are renowned for their broad substrate scope and high efficiency.[5] However, the cost of palladium and the potential for metal contamination in the final product are significant considerations, particularly in pharmaceutical applications.

Catalyst SystemTypical ConditionsYield RangeAdvantagesDisadvantages
Palladium Pd(OAc)₂, PPh₃, base (e.g., K₂CO₃), DMF, 100-120 °C60-95%High yields, broad substrate scope, well-establishedHigh catalyst cost, potential for metal contamination, often requires phosphine ligands

Copper-Catalyzed Systems: A Cost-Effective Alternative

Copper catalysis has emerged as a highly attractive alternative to palladium-based systems, primarily due to the lower cost and toxicity of copper.[6] These methods are particularly effective for intramolecular C-N bond formation.

Mechanistic Rationale: Intramolecular C-H Amination

Copper-catalyzed intramolecular C-H amination provides a direct route to pyrrolidines and other nitrogen-containing heterocycles. While the precise mechanism can vary, a plausible pathway involves a Cu(I)/Cu(III) catalytic cycle.

Copper-Catalyzed Intramolecular Amination cluster_1 Catalytic Cycle CuI Cu(I) Oxidative_Addition Oxidative Addition (L_n-Cu(III)-X) CuI->Oxidative_Addition Amine Substrate + Oxidant CH_Activation C-H Activation Oxidative_Addition->CH_Activation Reductive_Elimination Reductive Elimination (C-N bond formation) CH_Activation->Reductive_Elimination Reductive_Elimination->CuI Regeneration Product Pyrrolopyridine Reductive_Elimination->Product caption Fig. 2: A proposed catalytic cycle for copper-catalyzed intramolecular C-H amination.

Caption: Figure 2. A proposed catalytic cycle for copper-catalyzed intramolecular C-H amination.

In this cycle, a Cu(I) species is oxidized to a Cu(III) intermediate, which then facilitates the intramolecular C-H activation and subsequent C-N bond formation via reductive elimination to yield the cyclized product and regenerate the Cu(I) catalyst.[4]

Performance and Considerations

Copper-catalyzed reactions often require ligands to stabilize the copper species and promote the desired reactivity. While generally offering good to excellent yields, the reaction conditions can sometimes be harsher than their palladium-catalyzed counterparts.

Catalyst SystemTypical ConditionsYield RangeAdvantagesDisadvantages
Copper CuI or Cu(OAc)₂, ligand (e.g., phenanthroline), base (e.g., K₂CO₃), solvent (e.g., DMSO), 100-140 °C50-90%Low catalyst cost, lower toxicity than palladiumMay require specific ligands, sometimes harsher conditions

Gold-Catalyzed Systems: Mild and Efficient Cyclizations

Gold catalysis has gained prominence for its ability to effect unique transformations under remarkably mild conditions, particularly the activation of alkynes and allenes.[7][8]

Mechanistic Rationale: Intramolecular Hydroarylation

For pyrrolopyridine synthesis, gold catalysts excel at promoting the intramolecular hydroarylation of alkynes. The high affinity of gold for carbon-carbon multiple bonds is the key to this reactivity.

Gold-Catalyzed Intramolecular Hydroarylation cluster_2 Catalytic Cycle Au_cat [Au]⁺ Alkyne_Activation Alkyne Activation Au_cat->Alkyne_Activation Alkyne Substrate Nucleophilic_Attack Intramolecular Nucleophilic Attack Alkyne_Activation->Nucleophilic_Attack Protodeauration Protodeauration Nucleophilic_Attack->Protodeauration H⁺ Protodeauration->Au_cat Regeneration Product Pyrrolopyridine Protodeauration->Product caption Fig. 3: A simplified mechanism for gold-catalyzed intramolecular hydroarylation. Metal-Free Pictet-Spengler Reaction cluster_3 Reaction Pathway Reactants β-arylethylamine + Aldehyde/Ketone Iminium_Ion Iminium Ion Formation Reactants->Iminium_Ion H⁺ Cyclization Intramolecular Electrophilic Aromatic Substitution Iminium_Ion->Cyclization Deprotonation Deprotonation Cyclization->Deprotonation Product Pyrrolopyridine (Tetrahydro derivative) Deprotonation->Product caption Fig. 4: The reaction pathway of the metal-free Pictet-Spengler reaction.

Caption: Figure 4. The reaction pathway of the metal-free Pictet-Spengler reaction.

The reaction is initiated by the formation of an iminium ion from the amine and carbonyl compound under acidic conditions. The electron-rich pyrrole ring then attacks the electrophilic iminium ion, leading to ring closure. [9]

Performance and Considerations

Metal-free methods offer significant advantages in terms of cost and environmental impact. However, they may have a more limited substrate scope and sometimes require harsher conditions (e.g., strong acids, high temperatures) compared to their metal-catalyzed counterparts.

Catalyst SystemTypical ConditionsYield RangeAdvantagesDisadvantages
Metal-Free Acid catalyst (e.g., TFA, HCl), solvent (e.g., toluene, CH₂Cl₂), 25-110 °C40-85%Low cost, no metal contamination, environmentally friendlyOften requires activated substrates, may require harsher conditions

Experimental Protocols

To provide a practical context for the discussed catalytic systems, this section details representative experimental procedures for the synthesis of a pyrrolopyridine derivative using each of the four methodologies.

Palladium-Catalyzed Larock Heteroannulation

Synthesis of 2,3-Disubstituted Pyrrolo[2,3-b]pyridine [6]

  • To a solution of 2-amino-3-iodopyridine (1.0 mmol) and an internal alkyne (1.2 mmol) in DMF (5 mL) is added Pd(OAc)₂ (0.05 mmol), LiCl (1.0 mmol), and K₂CO₃ (2.0 mmol).

  • The reaction mixture is degassed with argon for 15 minutes.

  • The mixture is then heated to 110 °C and stirred for 12 hours.

  • After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired pyrrolopyridine.

Copper-Catalyzed Intramolecular Cyclization

Synthesis of a Pyrrolo[1,2-a]quinoxaline Derivative [10]

  • A mixture of 1-(2-aminophenyl)pyrrole (1.0 mmol), arylacetic acid (1.2 mmol), CuSO₄ (0.1 mmol), and 2,2'-bipyridyl (0.1 mmol) in DMF (5 mL) is prepared in a sealed tube.

  • The tube is sealed, and the reaction mixture is heated to 130 °C for 8 hours with stirring.

  • After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated in vacuo.

  • The residue is purified by flash column chromatography to yield the pyrrolo[1,2-a]quinoxaline product.

Gold-Catalyzed Intramolecular Hydroarylation

Synthesis of a Pyrrolo[2,3-c]pyridinone Derivative [7][8]

  • To a solution of N-propargyl-pyrrole-2-carboxamide (1.0 mmol) in acetonitrile (10 mL) is added AuCl₃ (0.05 mmol).

  • The reaction mixture is heated to reflux (approximately 82 °C) and stirred for 4 hours.

  • The solvent is removed under reduced pressure.

  • The crude residue is purified by column chromatography on silica gel to give the desired pyrrolo[2,3-c]pyridinone.

Metal-Free Pictet-Spengler Reaction

Synthesis of a Tetrahydropyrrolo[3,4-b]pyridine Derivative

  • A solution of tryptamine (1.0 mmol) and an aldehyde (1.1 mmol) in toluene (10 mL) is treated with trifluoroacetic acid (1.0 mmol).

  • The reaction mixture is stirred at room temperature for 24 hours.

  • The mixture is then neutralized with a saturated aqueous solution of NaHCO₃ and extracted with dichloromethane.

  • The combined organic layers are dried over Na₂SO₄ and concentrated under reduced pressure.

  • The resulting crude product is purified by column chromatography on silica gel to afford the tetrahydropyrrolo[3,4-b]pyridine.

Conclusion

The synthesis of pyrrolopyridines can be achieved through a variety of powerful catalytic systems, each with its own set of advantages and limitations. Palladium catalysis offers unparalleled versatility and efficiency, while copper catalysis provides a more economical and less toxic alternative. Gold catalysis excels in mild and atom-economical alkyne cyclizations, and metal-free approaches align with the principles of green chemistry. The optimal choice of catalyst will ultimately depend on the specific target molecule, available starting materials, and the desired process parameters, including cost, scalability, and environmental impact. This guide serves as a foundational resource to aid researchers in navigating these choices and designing robust and efficient synthetic routes to this important class of heterocyclic compounds.

References

  • Arcadi, A., et al. (2011). Access to pyrrolo-pyridines by gold-catalyzed hydroarylation of pyrroles tethered to terminal alkynes. Beilstein Journal of Organic Chemistry, 7, 1468–1474.
  • Larock, R. C. (n.d.). Larock Reaction in the Synthesis of Heterocyclic Compounds.
  • Marques, M. M. B., et al. (2018).
  • Sharma, D., et al. (2021). Synthesis of pyrrolo[3,4-c]pyridines via metal-free cross-coupling/cyclization cascades of β-ketothioamides with 2-aroylmalononitrile at room temperature.
  • Cacchi, S., et al. (2011). Access to pyrrolo-pyridines by gold-catalyzed hydroarylation of pyrroles tethered to terminal alkynes. Beilstein Journal of Organic Chemistry, 7, 1468-1474.
  • Söderberg, B. C. G. (2006). Transition metal catalyzed synthesis of 5-azaindoles. Tetrahedron, 62(24), 5557-5564.
  • Yue, W. S. (2018). Synthesis of Azaindoles. Current Organic Synthesis, 15(6), 771-779.
  • Larock, R. C., & Yum, E. K. (1991). Synthesis of Indoles via Palladium-Catalyzed Heteroannulation of Internal Alkynes. Journal of the American Chemical Society, 113(17), 6689–6690.
  • Muñiz, K., et al. (2020). Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. Organometallics, 39(13), 2445–2453.
  • Toste, F. D., et al. (2005). An Intramolecular Reaction between Pyrroles and Alkynes Leads to Pyrrole Dearomatization under Cooperative Actions of a Gold Catalyst and Isoxazole Cocatalysts. Journal of the American Chemical Society, 127(33), 11599–11609.
  • Li, X., et al. (2018). Advances in transition-metal catalyzed C–H bond activation of amidines to synthesize aza-heterocycles. Organic & Biomolecular Chemistry, 16(29), 5221-5238.
  • Cox, E. D., & Cook, J. M. (1995). The Pictet-Spengler condensation: a new direction for an old reaction. Chemical Reviews, 95(6), 1797–1842.
  • Chaskar, A. C., et al. (2017). Copper‐catalyzed synthesis of pyrrolo[1,2‐a]quinoxalines. ChemistrySelect, 2(26), 7867-7871.
  • Gevorgyan, V., et al. (2006). Gold(I)-Catalyzed Intramolecular Hydroarylation of Allenes. Organic Letters, 8(12), 2555–2558.
  • Ma, S., et al. (2007). Cu(II)-Catalyzed C-N Coupling of (Hetero)aryl Halides and N-Nucleophiles Promoted by α-Benzoin Oxime. Synlett, 2007(18), 2888-2892.
  • Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions, 6, 151-206.

Sources

Navigating Chemical Space: A Comparative Guide to Bioisosteric Replacement of the Pyrrolopyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of researchers, scientists, and drug development professionals.

In the landscape of modern drug discovery, the pyrrolopyridine scaffold holds a privileged position. This versatile heterocyclic system, an isostere of purine, is a cornerstone in the design of numerous biologically active molecules, most notably as kinase inhibitors in oncology.[1] Its ability to mimic the purine core of ATP allows for effective competition at the hinge region of kinase binding pockets.[1][2] However, the quest for improved potency, selectivity, pharmacokinetic profiles, and novel intellectual property necessitates the exploration of chemical space beyond this established framework. Bioisosteric replacement and the closely related concept of scaffold hopping have emerged as powerful strategies to achieve these goals.[3]

This guide provides an in-depth comparison of various bioisosteric replacements for the pyrrolopyridine scaffold. We will delve into the rationale behind these strategic molecular modifications, compare their pharmacological profiles with supporting data, and provide insights into the synthetic accessibility of these novel cores.

The Pyrrolopyridine Core: A Privileged Scaffold and the Rationale for its Replacement

The pyrrolopyridine nucleus, also known as azaindole, exists in six isomeric forms and is a key pharmacophore in both natural products and synthetic drugs.[4][5] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and analgesic properties.[4][5][6] For instance, vemurafenib, a BRAF inhibitor, and pexidartinib, a CSF1R inhibitor, are successful marketed drugs that feature a pyrrolopyridine core.[4][7]

Despite its successes, reliance on the pyrrolopyridine scaffold can present challenges, including:

  • Selectivity: Due to its structural similarity to ATP, achieving high selectivity against the vast array of kinases in the human kinome can be difficult, leading to potential off-target effects.[1]

  • Physicochemical Properties: Issues related to solubility, metabolic stability, and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties can limit the developability of some pyrrolopyridine-based candidates.

  • Intellectual Property: The chemical space around the pyrrolopyridine scaffold is heavily explored, making it challenging to secure novel intellectual property.

Bioisosteric replacement offers a rational approach to address these limitations by substituting the core scaffold with other chemical moieties that retain similar steric and electronic properties, thereby preserving the desired biological activity while potentially improving other key drug-like characteristics.[3][8]

Key Bioisosteric Replacements for the Pyrrolopyridine Scaffold: A Comparative Analysis

The following sections explore prominent bioisosteric replacements for the pyrrolopyridine scaffold, offering a comparative analysis of their synthetic strategies and pharmacological outcomes.

Pyrrolopyrimidines: The "7-Azaindole" Analogs

Pyrrolopyrimidines, particularly the 7H-pyrrolo[2,3-d]pyrimidine isomer, are classic bioisosteres of purines and, by extension, pyrrolopyridines.[9] This scaffold has been extensively utilized in the development of kinase inhibitors.

Structural Rationale: The replacement of a carbon atom in the pyridine ring of a pyrrolopyridine with a nitrogen atom to form a pyrimidine ring can modulate the electronic properties and hydrogen bonding capabilities of the molecule.[10] This can lead to altered binding interactions with the target protein.

Comparative Performance:

ScaffoldKey AdvantagesKey ChallengesRepresentative Example(s)
Pyrrolopyridine Established scaffold with proven clinical success.Potential for off-target kinase activity, crowded IP space.Vemurafenib (BRAF inhibitor)
Pyrrolopyrimidine Can offer improved selectivity and potency.[7] Often retains key binding interactions.Synthesis can be complex depending on substitution patterns.Pexidartinib (CSF1R inhibitor)[7]

Experimental Workflow: Synthesis and Evaluation of Pyrrolopyrimidine Analogs

The synthesis of pyrrolopyrimidine analogs often involves multi-step sequences, frequently employing cross-coupling reactions like the Suzuki-Miyaura or Buchwald-Hartwig reactions to introduce desired substituents.[7]

G cluster_synthesis Synthesis cluster_evaluation Evaluation Start Pyrrolopyrimidine Core Synthesis Step1 Functionalization (e.g., Halogenation) Start->Step1 Step2 Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig) Step1->Step2 Step3 Final Product Step2->Step3 Assay1 Enzymatic Kinase Assays (IC50) Step3->Assay1 Compound Library Assay2 Cellular Proliferation Assays Assay1->Assay2 Assay3 ADME Profiling Assay2->Assay3 Assay4 In vivo Efficacy Studies Assay3->Assay4

Caption: A generalized workflow for the synthesis and evaluation of pyrrolopyrimidine-based kinase inhibitors.

Pyrrolopyrazines: Exploring Novel H-Bonding Patterns

Pyrrolopyrazines represent another class of diazaindole bioisosteres that have been successfully employed in scaffold hopping strategies, particularly in the development of JAK inhibitors.[11]

Structural Rationale: The arrangement of nitrogen atoms in the pyrazine ring offers a different spatial orientation of hydrogen bond donors and acceptors compared to pyrrolopyridines and pyrrolopyrimidines. This can lead to novel binding modes and improved selectivity.

Comparative Performance: A study on JAK3 inhibitors demonstrated that a pyrrolopyrazine scaffold, identified through a scaffold hopping approach, yielded compounds with comparable enzymatic and cellular activity to tofacitinib (a pyrrolopyrimidine).[11] This highlights the potential of this scaffold to produce potent and selective inhibitors.

ScaffoldTargetKey Finding
Pyrrolopyrimidine (Tofacitinib) JAK3Potent pan-JAK inhibitor.
Pyrrolopyrazine Analog JAK3Comparable enzymatic and cellular activity to tofacitinib, demonstrating successful scaffold hopping.[11]
Thiophene-Based Bioisosteres: Expanding Heterocyclic Diversity

Moving beyond nitrogen-containing heterocycles, thiophene-based analogs offer a distinct electronic and steric profile. The synthesis of thiophene bioisosteres of the pyrrolo[3,2-c]quinoline framework has been reported, showcasing the feasibility of this approach.[12]

Structural Rationale: The replacement of a benzene or pyridine ring with a thiophene ring alters the size, shape, and electronics of the scaffold. Thiophene can engage in different types of interactions, such as sulfur-pi interactions, which may contribute to binding affinity.

Synthetic Approach: A green and diastereoselective synthesis of novel thiophene bioisosteres has been developed using an intramolecular 1,3-dipolar cycloaddition of in situ generated azomethine ylides.[12] This method offers an efficient and environmentally friendly route to these complex tricyclic frameworks.

G Start Thiophene Aldehyde & Sarcosine Step1 In situ generation of Azomethine Ylide Start->Step1 Step2 Intramolecular 1,3-Dipolar Cycloaddition Step1->Step2 Step3 Tricyclic Thiophene Bioisostere Step2->Step3

Caption: Synthetic route to thiophene bioisosteres via 1,3-dipolar cycloaddition.

Pyridazine-Based Bioisosteres: Classical and Non-Classical Replacements

Pyridazine and its derivatives are valuable scaffolds in medicinal chemistry with a broad range of biological activities.[13] Both classical and non-classical bioisosteres incorporating the pyridazine moiety have been synthesized and evaluated.

Structural Rationale: The vicinal nitrogen atoms in the pyridazine ring create a unique dipole moment and hydrogen bonding pattern, which can be exploited to achieve desired target interactions. Non-classical bioisosteres, such as those incorporating trifluoromethyl groups, can further modulate lipophilicity and metabolic stability.[14]

Comparative Performance: Studies have shown that non-classical pyridazine bioisosteres can exhibit better antibacterial and antifungal activity compared to their classical counterparts.[14][15] This underscores the importance of exploring a diverse range of bioisosteric replacements.

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling for Pyrrolopyrimidine Functionalization:

  • To a reaction vessel, add the halogenated pyrrolopyrimidine (1.0 eq.), the corresponding boronic acid or ester (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh3)4, 0.05-0.1 eq.), and a base (e.g., K2CO3 or Cs2CO3, 2.0-3.0 eq.).

  • Add a suitable solvent system (e.g., dioxane/water or toluene/ethanol/water).

  • Degas the reaction mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired functionalized pyrrolopyrimidine.

General Protocol for In Vitro Kinase Inhibition Assay (IC50 Determination):

  • Prepare a series of dilutions of the test compounds in DMSO.

  • In a microplate, add the kinase enzyme, the appropriate substrate (e.g., a peptide or protein), and ATP in a suitable assay buffer.

  • Add the diluted test compounds to the wells. Include positive (known inhibitor) and negative (DMSO vehicle) controls.

  • Incubate the plate at a controlled temperature (e.g., 30 °C) for a specified period.

  • Stop the reaction and quantify the amount of product formed or ATP consumed using a suitable detection method (e.g., luminescence, fluorescence, or radioactivity).

  • Calculate the percentage of inhibition for each compound concentration relative to the controls.

  • Determine the IC50 value by fitting the dose-response data to a sigmoidal curve using appropriate software.

Conclusion and Future Perspectives

The bioisosteric replacement of the pyrrolopyridine scaffold is a powerful and proven strategy in drug design. By exploring alternative heterocyclic cores such as pyrrolopyrimidines, pyrrolopyrazines, and thiophene-based systems, researchers can overcome the limitations of the parent scaffold and unlock new avenues for therapeutic intervention. The choice of a particular bioisostere should be guided by a combination of structure-based design, synthetic feasibility, and the desired pharmacological profile. As our understanding of the subtle interplay between scaffold architecture and biological activity continues to grow, we can expect the development of even more innovative and effective therapeutics based on novel bioisosteric replacements.

References

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC.
  • The synthesis of trifluoromethyl-pyrrolo-pyridazine nonclassical... - ResearchGate.
  • Pyrrolopyrimidines: An update on recent advancements in their medicinal attributes.
  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach.
  • Straightforward Synthesis of Thiophene Bioisosteres of the Pyrrolo[3,2-c]quinoline Framework from Martinelline Alkaloids - MDPI.
  • Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC - NIH.
  • Recent advances of pyrrolopyridines derivatives: a patent and literature review - PubMed.
  • Scaffold Hopping Towards Potent and Selective JAK3 Inhibitors: Discovery of Novel C-5 Substituted Pyrrolopyrazines - ResearchGate.
  • Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture - PSE Community.org.
  • Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators - NIH.
  • Scaffold Hopping Approach to a New Series of Pyridine Derivatives as Potent Inhibitors of CDK2 - PubMed.
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - MDPI.
  • Synthesis and structure-activity relationships of piperidinylpyrrolopyridine derivatives as potent and selective H-1 antagonists - ResearchGate.
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Publishing.
  • Novel Pyridine Bioisostere of Cabozantinib as a Potent c-Met Kinase Inhibitor: Synthesis and Anti-Tumor Activity against Hepatocellular Carcinoma - MDPI.
  • (PDF) Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - ResearchGate.
  • Medicinal Chemistry and Chemical Biology Highlights - CHIMIA.
  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC - PubMed Central.
  • Structure-activity relationships of a series of pyrrolo[3,2-d]pyrimidine derivatives and related compounds as neuropeptide Y5 receptor antagonists. | Semantic Scholar.
  • Bioisosteric Replacement and Scaffold Hopping in Lead Generation and Optimization - PubMed.
  • The Use of Bioisosterism in Drug Design and Molecular Modification - Semantic Scholar.
  • Discovery and structure-activity relationships of pyrrolone antimalarials - PubMed.
  • Pyrrole: An insight into recent pharmacological advances with structure activity relationship - PubMed.
  • The role of bioisosterism in modern drug design: Current applications and challenges.
  • Bioisosteres of Pyridine Group: A Case Study with Rosiglitazone as PPAR-γ Activator in Diabetes Mellitus Treatment - Auctores | Journals.
  • Novel Substituted Purine Isosteres: Synthesis, Structure-Activity Relationships and Cytotoxic Activity Evaluation - MDPI.
  • Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture.

Sources

A Comparative Guide to Spectroscopic Analysis for Regiochemistry Confirmation in Substituted Pyrrolopyridines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in the field of drug development, the unambiguous determination of a molecule's structure is a cornerstone of successful research. In the synthesis of substituted pyrrolopyridines, a class of heterocyclic compounds with significant therapeutic potential, the control and confirmation of regiochemistry are critical.[1] The isomeric position of substituents on the pyrrolopyridine scaffold can profoundly influence biological activity, making precise structural elucidation an indispensable step in the drug discovery pipeline.[2][3]

This guide provides an in-depth, comparative analysis of various spectroscopic techniques to definitively establish the regiochemistry of substituted pyrrolopyridines. Moving beyond a simple recitation of methods, we will delve into the causality behind experimental choices and the interpretation of spectral data, equipping you with the expertise to confidently assign the correct regioisomer.

The Challenge: Differentiating Pyrrolopyridine Regioisomers

The pyrrolopyridine core, also known as azaindole, can exist in several isomeric forms depending on the position of the nitrogen atom in the pyridine ring. When substituents are introduced, the number of possible regioisomers increases, presenting a significant analytical challenge. Spectroscopic techniques are the primary tools to navigate this complexity, each offering a unique piece of the structural puzzle.

Core Spectroscopic Techniques for Regiochemical Analysis

The robust confirmation of regiochemistry in substituted pyrrolopyridines relies on a multi-faceted spectroscopic approach. While one-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy provides the foundational data, two-dimensional NMR techniques, in conjunction with Mass Spectrometry (MS), are often essential for unequivocal structure determination. Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy offer complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful technique for determining the precise connectivity and spatial arrangement of atoms in a molecule.[4][5] For substituted pyrrolopyridines, a combination of 1D and 2D NMR experiments is typically required for unambiguous regiochemical assignment.[6][7]

The ¹H NMR spectrum provides initial, crucial insights into the substitution pattern. The chemical shifts (δ), coupling constants (J), and multiplicities of the aromatic protons are highly sensitive to the electronic environment, which is directly influenced by the position of substituents and the nitrogen atom in the pyridine ring.

For instance, in a comparative analysis of 4-azaindole and 7-azaindole derivatives, the proton chemical shifts can be diagnostic. The protons on the pyridine ring are typically deshielded (appear at a higher ppm) compared to those on the pyrrole ring due to the electron-withdrawing nature of the nitrogen atom. The specific pattern of these shifts and the observed coupling constants between adjacent protons allow for the initial differentiation of isomers.[8][9]

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for Unsubstituted Azaindoles

Proton4-Azaindole7-Azaindole
H1 (NH)~11.5~11.8
H2~7.3~7.5
H3~6.5~6.5
H5~8.2~7.1
H6~7.1~8.0

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are also influenced by the position of the nitrogen atom and any substituents. Computational methods can be employed to predict ¹³C NMR chemical shifts, aiding in the assignment of complex spectra.[10][11][12]

For complex substituted pyrrolopyridines, 1D NMR spectra can be crowded and difficult to interpret. 2D NMR techniques are indispensable for definitively establishing the connectivity between atoms and, consequently, the regiochemistry.

  • Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms.[13] It is invaluable for assigning the carbon signals based on their attached, and often more easily assigned, protons.

  • Heteronuclear Multiple Bond Correlation (HMBC): HMBC is arguably the most critical 2D NMR experiment for determining regiochemistry. It reveals correlations between protons and carbons that are two or three bonds apart (²JCH and ³JCH).[14][15] By observing these long-range correlations, one can piece together the molecular skeleton and confirm the positions of substituents relative to the pyrrolopyridine core. For example, a correlation between a substituent's proton and a specific carbon in the pyrrolopyridine ring can definitively establish the point of attachment.[7][16]

  • Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY provides information about the spatial proximity of protons.[17][18] If two protons are close in space (typically within 5 Å), a cross-peak will be observed in the NOESY spectrum. This is particularly useful for confirming the relative positions of substituents around the heterocyclic ring, especially when HMBC data is ambiguous.[14][16][19]

Workflow for NMR-Based Regiochemical Assignment

Caption: A typical workflow for the determination of regiochemistry in substituted pyrrolopyridines using a suite of NMR experiments.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation Patterns

Mass spectrometry provides the exact molecular weight of the compound, which is crucial for confirming the elemental composition.[20][21] High-resolution mass spectrometry (HRMS) is particularly powerful in this regard. Furthermore, the fragmentation pattern observed in tandem mass spectrometry (MS/MS) can provide valuable structural information.[22][23][24]

Different regioisomers of substituted pyrrolopyridines can exhibit distinct fragmentation pathways upon ionization.[25][26] The stability of the resulting fragment ions is influenced by the position of the substituent and the nitrogen atom, leading to characteristic differences in the mass spectra that can be used to distinguish between isomers.

Table 2: Expected Mass Spectrometry Data for a Hypothetical Monosubstituted Pyrrolopyridine

ParameterExpected ValueSignificance
High-Resolution Mass (HRMS) Calculated [M+H]⁺Confirms elemental composition and molecular formula.
MS/MS Fragmentation Isomer-specific fragment ionsProvides structural clues based on differential fragmentation pathways.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: Complementary Techniques

While not as definitive as NMR and MS for regiochemical assignment, IR and UV-Vis spectroscopy provide valuable complementary data.

  • IR Spectroscopy: The IR spectrum reveals the presence of specific functional groups in the molecule.[27] While the core pyrrolopyridine vibrations might be similar between isomers, the position and electronic nature of substituents can cause subtle shifts in the vibrational frequencies of neighboring bonds, which can sometimes be used for differentiation.

  • UV-Vis Spectroscopy: The UV-Vis absorption spectrum is sensitive to the electronic structure and conjugation of the molecule.[28][29][30] Different regioisomers will have distinct electronic distributions, leading to variations in their absorption maxima (λmax) and molar absorptivity (ε). Computational studies can also predict the electronic spectra of different isomers for comparison with experimental data.[18][31][32]

Experimental Protocols

NMR Sample Preparation and Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified pyrrolopyridine derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or methanol-d₄) in a 5 mm NMR tube. Ensure the sample is fully dissolved and free of particulate matter by filtering if necessary.

  • 1D ¹H and ¹³C NMR Acquisition: Acquire standard 1D spectra on a high-field NMR spectrometer (≥400 MHz). For ¹H NMR, use a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a longer acquisition time and a larger number of scans are typically required due to the lower natural abundance of the ¹³C isotope.

  • 2D NMR Acquisition (HSQC, HMBC, NOESY): Utilize standard pulse programs for each 2D experiment. Optimize acquisition parameters, such as the number of increments in the indirect dimension and the relaxation delay, to obtain high-quality spectra. For HMBC, it is crucial to set the long-range coupling delay to an appropriate value (typically optimized for J = 8-10 Hz) to observe the desired two- and three-bond correlations. For NOESY, the mixing time should be optimized based on the size of the molecule to maximize the Nuclear Overhauser Effect.

Mass Spectrometry Sample Preparation and Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a solvent compatible with the ionization source, such as methanol or acetonitrile.[17] For liquid chromatography-mass spectrometry (LC-MS), the solvent should be compatible with the mobile phase.

  • Data Acquisition: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements. For tandem MS (MS/MS), select the protonated molecular ion ([M+H]⁺) as the precursor ion and subject it to collision-induced dissociation (CID) to generate a fragmentation spectrum.

Data Interpretation Workflow

G cluster_0 Spectroscopic Data Acquisition cluster_1 Data Analysis and Interpretation cluster_2 Structure Confirmation NMR 1D & 2D NMR analyze_NMR Assign Signals Establish Connectivity (HMBC) Determine Proximity (NOESY) NMR->analyze_NMR MS HRMS & MS/MS analyze_MS Confirm Molecular Formula Analyze Fragmentation MS->analyze_MS IR_UV IR & UV-Vis analyze_IR_UV Identify Functional Groups Compare λmax IR_UV->analyze_IR_UV confirm Cross-validate Data Confirm Regiochemistry analyze_NMR->confirm analyze_MS->confirm analyze_IR_UV->confirm

Caption: A comprehensive workflow for the spectroscopic analysis and regiochemical confirmation of substituted pyrrolopyridines.

Conclusion

The definitive assignment of regiochemistry in substituted pyrrolopyridines is a critical step in the drug discovery process, ensuring the correct structure-activity relationships are established. A synergistic approach utilizing a suite of spectroscopic techniques is paramount for achieving this goal. While ¹H and ¹³C NMR provide the foundational structural information, 2D NMR experiments, particularly HMBC and NOESY, are the linchpins for unambiguously determining atomic connectivity and spatial relationships. High-resolution mass spectrometry validates the elemental composition, and its fragmentation patterns offer valuable corroborating evidence. IR and UV-Vis spectroscopy serve as important complementary techniques. By following the detailed protocols and interpretative guidance provided in this guide, researchers can confidently and accurately elucidate the regiochemistry of their synthesized pyrrolopyridine derivatives, paving the way for the development of novel and effective therapeutic agents.

References

  • BenchChem. (2025). Mass Spectrometry of Alkylated Pyrrole Derivatives: An In-depth Technical Guide. BenchChem.
  • KBS. (2022, October 1). A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow's milk. PubMed Central.
  • Khaled, M. H., et al. (n.d.).
  • Analytical Instrumentation Center, University of Missouri. (n.d.).
  • ResearchGate. (n.d.). (a)
  • ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXI. (2022, May 17).
  • Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases. PubMed Central.
  • Synthesis and sar of 2- and 3-substituted 7-azaindoles as potential dopamine D4 ligands. (1999, February 22). PubMed.
  • ResearchGate. (2022, October). A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow's milk.
  • Emery Pharma. (2018, April 2).
  • ResearchGate. (n.d.).
  • Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2024, May 19). PubMed.
  • Semantic Scholar. (n.d.). Chemistry of the azaindoles (review).
  • Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles. (2021, March 30). PubMed.
  • Reddit. (2014, March 8).
  • Semantic Scholar. (2021, March 30). Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles.
  • Wagen, C. (2023, March 14). Computational NMR Prediction: A Microreview. Corin Wagen.
  • ResearchGate. (2025, August 10). Analysis of the N.M.R. Spectrum of pyrrole.
  • The Silicon Review. (2024, April 22). 6 Differences between UV-Vis Spectroscopy and IR Spectroscopy.
  • University of Leicester. (n.d.).
  • Organic Chemistry Portal. (2007).
  • ResearchGate. (n.d.).
  • Discovery of N-substituted 7-azaindoles as Pan-PIM kinases inhibitors - Lead optimiz
  • The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity. (2013, November 7). Organic & Biomolecular Chemistry (RSC Publishing).
  • Studies on the stereochemical assignment of 3-acylidene 2-oxindoles. RSC Publishing.
  • NPTEL-NOC IITM. (2013, July 8). Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry [Video]. YouTube.
  • Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles.
  • ResearchGate. (n.d.). Isomeric forms of pyrrolopyridines.
  • Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. PubMed Central.
  • Liu, et al. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal, 5(2), 25–29.
  • University of Bristol. (n.d.). NMR Techniques in Organic Chemistry: a quick guide.
  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PubMed Central.
  • Chemistry LibreTexts. (2022, May 26). 1.3: UV/Vis and IR Spectroscopy.
  • ResearchGate. (n.d.).
  • Jackson, G. (2020, April 11).
  • Azaindole Therapeutic Agents. PubMed Central.
  • ResearchGate. (n.d.). Regioselective synthesis of C2‐substituted 7‐azaindoles. Reactions were...
  • Highlighting mass spectrometric fragmentation differences and similarities between hydroxycinnamoyl-quinic acids and hydroxycinnamoyl-isocitric acids. (2017, April 4). PubMed Central.
  • ChemRxiv. (n.d.). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines.
  • ResearchGate. (n.d.). Relevant NMR couplings observed in NOESY and HMBC spectra of 8...
  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.
  • ResearchGate. (2025, August 7). 1H and 13C NMR study of the steric and electronic structure of 2-(pyridyl)pyrroles | Request PDF.
  • ResearchGate. (n.d.). HMBC-HMQC and HMQC-NOESY-HMQC spectra of MSG. a A 2D plane extracted...
  • Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. (2023, January 18). PubMed Central.

Sources

A Comparative Guide to the Validated Synthesis of 2-Aryl-1H-pyrrolo[2,3-b]pyridin-4-amines

Author: BenchChem Technical Support Team. Date: January 2026

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a privileged scaffold in medicinal chemistry.[1][2][3] Its unique electronic properties and ability to act as a bioisostere for indole have led to its incorporation into a multitude of biologically active molecules, including potent kinase inhibitors.[4][5] This guide provides an in-depth validation of a specific and efficient synthetic route to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines, a class of compounds with significant therapeutic potential. We will dissect a strategically optimized pathway, compare it with viable alternatives, and provide the detailed experimental protocols necessary for its successful implementation and validation.

The synthetic approach detailed herein prioritizes efficiency, selectivity, and scalability, addressing common challenges encountered in the synthesis of polysubstituted 7-azaindoles. Our validated route hinges on a sequence of palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry for their reliability and broad functional group tolerance.[6][7]

I. The Validated Synthetic Pathway: A Strategic Approach

The chosen synthetic strategy for the target 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amine (Compound 5 ) is a multi-step sequence commencing from a commercially available or readily synthesized 4-chloro-7-azaindole precursor. The core of this strategy lies in the judicious ordering of key bond-forming reactions and the use of a temporary protecting group to ensure chemoselectivity.

The overall transformation is outlined below:

  • Protection of the pyrrole N-H to prevent interference in subsequent cross-coupling reactions.

  • Chemoselective C-2 Arylation via a Suzuki-Miyaura cross-coupling reaction.

  • C-4 Amination through a Buchwald-Hartwig amination.

  • Deprotection to unveil the final target molecule.

This sequence is deliberately designed to leverage the differential reactivity of the halogenated positions on the pyrrolopyridine core.

Validated_Synthetic_Route start 4-Chloro-2-iodo-1H- pyrrolo[2,3-b]pyridine (1) step1 SEM-Protected Intermediate (2) start->step1 SEM-Cl, NaH THF step2 C-2 Arylated Intermediate (3) step1->step2 ArB(OH)2, Pd(PPh3)4 Na2CO3, Dioxane/H2O step3 C-4 Aminated Intermediate (4) step2->step3 R2NH, Pd(OAc)2, RuPhos NaOt-Bu, t-BuOH final Target Molecule (5) 2-Aryl-1H-pyrrolo[2,3-b]pyridin-4-amine step3->final TBAF or HCl THF or Dioxane

Figure 1: Validated synthetic workflow for 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines.

Causality Behind Experimental Choices:
  • N-H Protection: The pyrrole nitrogen of the 7-azaindole core is acidic and can undergo N-arylation or interfere with the catalytic cycle of palladium.[8] The 2-(trimethylsilyl)ethoxymethyl (SEM) group is chosen as the protecting group due to its stability under the conditions of both Suzuki and Buchwald-Hartwig couplings and its reliable removal under specific conditions (fluoride source or acid).[4]

  • Order of Coupling - Suzuki First: The initial route development explored the sequence of these crucial cross-coupling steps.[4][9] Attempts to perform the Buchwald-Hartwig amination on the 2-iodo-4-chloro intermediate (1 ) proved unsuccessful. The oxidative addition of palladium occurs preferentially at the more reactive C-2 iodo position, leading to reduction and other side products rather than amination at C-4.[4][9] Therefore, the Suzuki-Miyaura coupling at C-2 is performed first. This chemoselective reaction proceeds cleanly on the 2-iodo position, leaving the 4-chloro position intact for the subsequent amination.

  • Catalyst Selection:

    • Suzuki-Miyaura: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a robust and reliable catalyst for Suzuki couplings involving aryl iodides and boronic acids.[4]

    • Buchwald-Hartwig Amination: The amination of the electron-rich 4-chloro-7-azaindole core is challenging. The use of sterically hindered, electron-rich biaryl phosphine ligands like RuPhos is critical.[4][10] These ligands facilitate the reductive elimination step, which is often the rate-limiting step in C-N bond formation, and promote high catalyst turnover numbers.[11][12]

II. Comparative Analysis of Synthetic Routes

To validate our chosen pathway, it is essential to compare it against alternative synthetic strategies for constructing the 2-aryl-7-azaindole scaffold.

Strategy Key Reactions Advantages Disadvantages & Challenges Reference
Validated Route 1. N-Protection2. Suzuki Coupling (C-2)3. Buchwald-Hartwig (C-4)4. DeprotectionHigh yields, excellent chemoselectivity, well-defined and reliable steps, broad substrate scope.Multi-step process, challenges in final SEM-deprotection can lead to side products.[4]
Alternative Route 1 1. N-Protection2. Buchwald-Hartwig (C-4)3. C-2 ArylationPotentially shorter if C-2 functionalization is simple.Failed for this substrate; preferential oxidative addition of Pd at C-2 leads to side reactions instead of C-4 amination.[4][9]
Alternative Route 2 Sonogashira Coupling & CyclizationConvergent, builds the pyrrole ring. Can be performed in one pot.Requires specific starting materials (e.g., 2-amino-3-iodopyridine), may require harsh cyclization conditions (strong base or heat).[13][14][15]
Alternative Route 3 Chichibabin CyclizationOne-pot synthesis from simpler picoline and nitrile precursors.Often requires strongly basic conditions (e.g., LDA), can have a limited substrate scope, and may produce complex side products.[16]

The comparative analysis clearly favors the validated route for its reliability and predictability, despite being a linear four-step process. The challenges associated with alternative routes, particularly the failure of the reversed coupling sequence, underscore the importance of strategic planning in complex heterocyclic synthesis.

III. Experimental Protocols & Validation Data

The following protocols are derived from established literature procedures and represent a validated method for obtaining the target compounds.[4]

Key Workflow for Synthesis and Validation

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_validation Validation s1 Step 1: SEM Protection s2 Step 2: Suzuki-Miyaura Coupling s1->s2 s3 Step 3: Buchwald-Hartwig Amination s2->s3 s4 Step 4: SEM Deprotection s3->s4 p1 Column Chromatography s4->p1 Crude Product v1 1H & 13C NMR p1->v1 Purified Product v2 Mass Spectrometry (HRMS) v1->v2 v3 Purity Analysis (HPLC) v2->v3

Figure 2: Standard experimental workflow for the synthesis, purification, and validation of the target compound.

Protocol 1: Suzuki-Miyaura Cross-Coupling of Intermediate (2)
  • Reaction: 4-Chloro-2-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine (2 ) with (4-(hydroxymethyl)phenyl)boronic acid.

  • Procedure:

    • To a degassed solution of intermediate 2 (1.0 eq) in a 2:1 mixture of 1,4-dioxane and water, add the arylboronic acid (1.2 eq) and sodium carbonate (Na₂CO₃, 2.0 eq).

    • Spage the resulting mixture with argon for 15 minutes.

    • Add Pd(PPh₃)₄ (0.05 eq) and heat the reaction mixture at 80-100 °C.

    • Monitor the reaction progress by TLC or LC-MS. Upon completion (typically 1-9 hours), cool the mixture to room temperature.

    • Dilute with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue by silica gel column chromatography to afford the C-2 arylated intermediate (3 ).[4]

Protocol 2: Buchwald-Hartwig Amination of Intermediate (3)
  • Reaction: 4-Chloro-2-aryl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine (3 ) with a secondary amine (e.g., N-benzylmethylamine).

  • Procedure:

    • To an oven-dried flask, add intermediate 3 (1.0 eq), Pd(OAc)₂ (0.05 eq), and RuPhos (0.1 eq).

    • Evacuate and backfill the flask with argon (repeat three times).

    • Add anhydrous tert-butanol, the secondary amine (1.5 eq), and sodium tert-butoxide (NaOt-Bu, 2.0 eq).

    • Heat the mixture at 80-100 °C and monitor by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

    • Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify by silica gel column chromatography to yield the C-4 aminated product (4 ).[4]

Validation Data Summary

Successful synthesis must be confirmed through rigorous spectroscopic analysis. The data below is representative of what is expected for compounds within this class.

Analysis Type Intermediate (3) Final Product (5)
¹H NMR Appearance of new aromatic signals corresponding to the coupled aryl group. Disappearance of the C-2 proton signal.Pyrrole N-H proton appears as a broad singlet (>11 ppm). Characteristic signals for the aryl and amine substituents are present.
¹³C NMR New signals in the aromatic region (120-140 ppm) for the aryl group.Shift of carbons in the pyrrolopyridine core upon amination and deprotection.
HRMS ([M+H]⁺) Mass corresponds to the addition of the aryl group and loss of iodine from intermediate 2 . For example, for C₂₀H₂₆N₂O₂SiCl, [M+H]⁺ calculated: 389.1452.[4]Mass corresponds to the addition of the amine group and loss of the SEM protecting group from intermediate 3 .
Purity (HPLC) >95% after purification.>98% after final purification.

IV. Conclusion and Future Outlook

The synthetic route detailed in this guide, proceeding via a strategic sequence of N-protection, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination, represents a robust and validated method for accessing 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines. The rationale behind the specific ordering of the coupling reactions is critical to its success, avoiding significant side reactions observed in alternative sequences.[4][9] The provided protocols, supported by comparative analysis and validation data, offer researchers a reliable blueprint for the synthesis of this important class of molecules. This foundational route serves as a powerful platform for the development of diverse compound libraries, accelerating progress in drug discovery and medicinal chemistry.[6][17]

V. References

  • Haukedal, H., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 25(15), 3499. [Link]

  • Merugu, S. R., et al. (2020). Initial route to 2-aryl-1H-pyrrolo[2,3-b]pyridine-4-amines, side products and structure of the RuPhos and XPhos Pd G2 catalyst. ResearchGate. [Link]

  • Singh, R., & Kumar, V. (2020). Synthesis of 2‐aryl‐7‐azaindole using 2‐fluoro‐3‐methyl pyridine via C−F bond cleavage and in situ dehydrogenation of 2‐aryl‐7‐azaindoline. ResearchGate. [Link]

  • de Mattos, M. C., et al. (2007). Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6. Synthesis, 2007(14), 2149-2152. [Link]

  • Organic Chemistry Portal. Azaindole synthesis. [Link]

  • Sharma, P., & Kumar, A. (2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein Journal of Organic Chemistry, 18, 258-296. [Link]

  • Martins, F., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Catalysts, 8(10), 457. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Shaaban, M. R., & El-Sayed, N. N. E. (2023). Different strategies for synthesis of 7-azaindoles. ResearchGate. [Link]

  • Li, H., et al. (2022). Experimental validation of the predicted synthesis route for an FDA-approved drug. ResearchGate. [Link]

  • Hilmy, K. M. H., et al. (2023). NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. Bulletin of the Chemical Society of Ethiopia, 37(4), 987-1002. [Link]

  • Almansour, A. I. (2012). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]

  • Jacobs, A. (2024). Exploring Novel Synthetic Routes in Medicinal Chemistry. Hilaris Publisher. [Link]

  • Request PDF. (2007). Synthesis of 2-substituted-7-azaindoles from 2-amino-3-picolin. [Link]

  • Oldenhuis, N. J., et al. (2005). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters, 7(17), 3753–3756. [Link]

  • Synthetic Medicinal Chemistry: Advancing Drug Discovery and Development. (n.d.). Longdom. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Quintana, R. D., & Feringa, B. L. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(44), 15594-15603. [Link]

  • Singh, K. J., et al. (2007). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. The Journal of Organic Chemistry, 72(12), 4381–4389. [Link]

  • Kaada, C. J., et al. (2023). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules, 28(19), 6939. [Link]

  • Martins, F., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Universidade Nova de Lisboa. [Link]

  • Roughley, S. D., & Jordan, A. M. (2015). Analysis of Past and Present Synthetic Methodologies on Medicinal Chemistry: Where Have All the New Reactions Gone?. Journal of Medicinal Chemistry, 58(22), 8781–8805. [Link]

  • Bagle, A. R., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega, 8(8), 7799–7812. [Link]

  • Fors, B. P., & Buchwald, S. L. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters, 12(20), 4438–4441. [Link]

  • Siler, D. A., et al. (2022). Making Better Decisions During Synthetic Route Design: Leveraging Prediction to Achieve Greenness-by-Design. ChemRxiv. [Link]

  • Sancak, K., et al. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Journal of the Serbian Chemical Society, 77(7), 893-902. [Link]

  • Hilmy, K. M. H., et al. (2023). Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. ResearchGate. [Link]

  • Al-Masoudi, N. A., & Al-Sultani, H. K. (2021). Synthesis of Some 7H-pyrrolo[2,3-d]Pyrimidin-4-Amine Compounds Derived From Fluorobenzaldehyde Using Ultrasonic Waves. Iraqi Journal of Science, 62(10), 3737-3745. [Link]

  • Gobis, K., et al. (2022). Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. Molecules, 27(19), 6520. [Link]

Sources

Pyrrolopyrimidine vs. Pyrrolopyridine Inhibitors: A Comparative Efficacy Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of kinase inhibitor discovery, the pyrrolopyrimidine and pyrrolopyridine scaffolds have emerged as foundational frameworks for the development of targeted therapeutics. Their structural resemblance to the endogenous ATP purine ring allows them to function as competitive inhibitors for a vast array of protein kinases, which are critical regulators of cellular signaling pathways.[1][2] Dysregulation of these pathways is a hallmark of numerous diseases, most notably cancer and inflammatory disorders, making kinase inhibitors a cornerstone of modern pharmacology.

This guide provides an in-depth, objective comparison of the efficacy of pyrrolopyrimidine and pyrrolopyridine inhibitors, moving beyond a simple cataloging of compounds to a nuanced discussion of their structure-activity relationships (SAR), selectivity profiles, and pharmacokinetic properties. The insights presented herein are supported by experimental data to empower researchers in making informed decisions during the lead optimization process.

The Core Scaffolds: A Tale of Two Bioisosteres

At the heart of this comparison are two heterocyclic scaffolds that are bioisosteric to purine: pyrrolopyrimidine and pyrrolopyridine. This bioisosteric relationship is the cornerstone of their mechanism of action, enabling them to bind to the ATP-binding pocket of kinases.[1][2] The core structure of each provides a platform for chemical modifications that dictate the inhibitor's potency, selectivity, and overall drug-like properties.

The pyrrolopyrimidine scaffold, also known as 7-deazapurine, and the pyrrolopyridine scaffold, or azaindole, both present nitrogen atoms in positions that can form crucial hydrogen bonds with the hinge region of the kinase domain, mimicking the interaction of adenine.[2][3] The choice between these scaffolds is a critical decision in drug design, often driven by the specific topology of the target kinase's active site and the desired physicochemical properties of the final compound.

Comparative Efficacy: A Multi-faceted Analysis

The efficacy of a kinase inhibitor is not solely defined by its raw potency (e.g., IC50 value) but is a composite of its selectivity, cellular activity, and in vivo pharmacological properties. This section will dissect these facets, drawing on published data to highlight the nuanced differences between pyrrolopyrimidine and pyrrolopyridine-based inhibitors.

Potency and Structure-Activity Relationship (SAR)

Both scaffolds have yielded highly potent inhibitors, with IC50 values often in the low nanomolar range. The potency is heavily influenced by the nature and position of substituents on the core ring system.

For pyrrolopyrimidine inhibitors, extensive SAR studies have demonstrated that substitutions at various positions can dramatically impact activity. For instance, in a series of Mer and Axl tyrosine kinase inhibitors, 7-aryl-2-anilino-pyrrolopyrimidines showed potent inhibition, with a representative compound exhibiting IC50 values of 2 nM and 16 nM for Mer and Axl, respectively.[4] Docking studies revealed that a salt bridge formation with ASP678 of the Mer kinase domain was crucial for this high potency.[4] Similarly, for LIMK2 inhibitors, the hydrogen bond between the pyrrolopyrimidine core and Ile408, along with hydrophobic interactions, were identified as key determinants of activity.[3]

Pyrrolopyridine inhibitors have also demonstrated remarkable potency. For example, a series of 1H-pyrrolo[2,3-b]pyridine derivatives were identified as potent inhibitors of Cdc7 kinase, with one compound reaching an IC50 value of 7 nM.[5] The successful market presence of vemurafenib, a pyrrolopyridine-based inhibitor of BRAF V600E, further underscores the potential of this scaffold.[2]

The key takeaway from SAR studies is that while both scaffolds can serve as a foundation for potent inhibitors, the optimal substitution patterns are highly target-dependent. The subtle differences in the electronic and steric properties of the two cores can lead to distinct interactions with the target kinase, offering opportunities for fine-tuning potency.

Selectivity: The Art of Hitting the Right Target

Kinase selectivity is a critical determinant of a drug's therapeutic window. Off-target kinase inhibition can lead to undesirable side effects. The choice between a pyrrolopyrimidine and pyrrolopyridine scaffold can influence the selectivity profile.

Pyrrolopyrimidine inhibitors have been developed with high selectivity for various kinases. For instance, a series of pyrrolo[2,3-d]pyrimidine derivatives were identified as selective RET kinase inhibitors, with a conscious effort to minimize off-target effects on kinases like KDR.[6] The selectivity of these compounds was attributed to specific interactions of the substituted scaffold with the RET kinase active site.[6]

Pyrrolopyridine derivatives have also been engineered for high selectivity. A study on pyrrolo[3,2-c]pyridine derivatives identified a compound that was a potent and selective FMS kinase inhibitor, showing over 33-fold selectivity for FMS compared to other tested kinases.[7] However, it's also noted that due to their structural similarity to ATP, pyrrolopyridine derivatives can be non-selective kinase inhibitors, and selectivity is primarily conferred by the attached substituents.[2]

The concept of "scaffold hopping," where one core structure is replaced with another while maintaining similar biological activity, is a powerful strategy in medicinal chemistry.[8][9][10] The switch between pyrrolopyrimidine and pyrrolopyridine scaffolds can be employed to modulate the selectivity profile of an inhibitor series.[11]

Pharmacokinetic Properties: From the Bench to the Bedside

Favorable pharmacokinetic (PK) properties, including absorption, distribution, metabolism, and excretion (ADME), are essential for a drug candidate's success. The physicochemical properties of the core scaffold can significantly impact the PK profile.

In a notable example of pharmacokinetic property-driven optimization, a thienopyrimidine scaffold was replaced with a pyrrolopyrimidine core, leading to a significant improvement in metabolic stability (from 4% to 65% remaining).[12] Further modifications of the pyrrolopyrimidine scaffold resulted in a compound with much better oral bioavailability.[12] This highlights the potential of the pyrrolopyrimidine scaffold to impart favorable PK properties.

The pyrrolopyridine scaffold is also present in approved drugs like vemurafenib, indicating its compatibility with good pharmacokinetic profiles.[13] The overall PK profile of a compound is a complex interplay of its core structure and appended functional groups. Therefore, while the scaffold plays a role, extensive optimization of the entire molecule is necessary to achieve the desired ADME characteristics.

Data Summary: A Head-to-Head Look at Representative Inhibitors

To provide a more concrete comparison, the following table summarizes the performance of representative pyrrolopyrimidine and pyrrolopyridine inhibitors against various kinase targets.

Inhibitor ScaffoldTarget KinaseRepresentative CompoundIC50 (nM)Key FindingsReference
Pyrrolopyrimidine Mer/AxlCompound 272 (Mer), 16 (Axl)Potent dual inhibitor with cellular activity.[4]
Pyrrolopyrimidine RETCompound 1Potent in vitroWell-tolerated with robust in vivo efficacy.[6]
Pyrrolopyrimidine HER2/EGFRCompound 2cb11 (HER2), 11 (EGFR)Good DMPK profile and significant in vivo antitumor efficacy.[14]
Pyrrolopyridine Cdc7Compound 427Potent ATP mimetic inhibitor.[5]
Pyrrolopyridine FMSCompound 1r30Potent and selective inhibitor with anti-inflammatory effects.[7]
Pyrrolopyridine BRAF V600EVemurafenibMarketed DrugSuccessful example of a pyrrolopyridine-based drug.[2]

Experimental Protocols: A Guide to Comparative Evaluation

To rigorously compare the efficacy of novel pyrrolopyrimidine and pyrrolopyridine inhibitors, a standardized set of experimental protocols is essential.

In Vitro Kinase Inhibition Assay (IC50 Determination)

This assay is fundamental for determining the potency of an inhibitor against its target kinase.

Methodology:

  • Reagent Preparation:

    • Kinase Buffer: A buffer optimized for the specific kinase's activity (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT).

    • Substrate: A specific peptide or protein substrate for the kinase.

    • ATP: A solution of ATP, typically at a concentration close to the Km of the kinase.

    • Enzyme: Purified, active recombinant kinase.

    • Test Compounds: Serial dilutions of the pyrrolopyrimidine and pyrrolopyridine inhibitors.

  • Assay Procedure:

    • Add diluted inhibitors to the wells of a microplate.

    • Add a master mix containing the kinase and substrate.

    • Incubate to allow for inhibitor binding.

    • Initiate the kinase reaction by adding ATP.

    • Allow the reaction to proceed for a defined time at an optimal temperature.

    • Stop the reaction.

  • Detection and Analysis:

    • Quantify the amount of phosphorylated substrate using methods such as:

      • Radiometric assays ([³²P]-ATP).

      • Fluorescence-based assays (e.g., TR-FRET).

      • Luminescence-based assays (e.g., ADP-Glo™).

    • Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Assays

Cell-based assays are crucial for confirming that an inhibitor can engage its target in a physiological context and exert the desired biological effect.

Methodology:

  • Cell Culture: Culture a relevant cell line that expresses the target kinase.

  • Compound Treatment: Treat the cells with varying concentrations of the test inhibitors.

  • Western Blot Analysis:

    • Lyse the cells and perform SDS-PAGE.

    • Probe with antibodies against the phosphorylated form of the target kinase or its downstream substrates to assess target engagement.

  • Cell Viability/Proliferation Assays:

    • Use assays such as MTT, MTS, or CellTiter-Glo® to measure the effect of the inhibitors on cell viability and proliferation.

In Vivo Efficacy Studies

Animal models are used to evaluate the in vivo efficacy and tolerability of lead compounds.

Methodology:

  • Xenograft Model: Implant tumor cells into immunocompromised mice.

  • Compound Administration: Once tumors are established, treat the mice with the test compounds via an appropriate route (e.g., oral gavage, intraperitoneal injection).

  • Efficacy Assessment:

    • Monitor tumor growth over time.

    • At the end of the study, excise the tumors and perform pharmacodynamic analysis (e.g., Western blot for target inhibition).

  • Tolerability Assessment: Monitor the general health of the animals, including body weight changes.

Signaling Pathways and Experimental Workflow Diagrams

To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.

Representative Kinase Signaling Pathway (JAK-STAT)

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT Receptor->STAT Recruits & Phosphorylates JAK->Receptor Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates Gene Target Gene Transcription Nucleus->Gene Inhibitor Pyrrolopyrimidine or Pyrrolopyridine Inhibitor Inhibitor->JAK Inhibits ATP Binding

Caption: The JAK-STAT signaling pathway and the inhibitory action of ATP-competitive inhibitors.

General Experimental Workflow for Inhibitor Comparison

Experimental_Workflow Start Synthesize Pyrrolopyrimidine & Pyrrolopyridine Analogs InVitro In Vitro Kinase Assay (IC50 Determination) Start->InVitro Cellular Cellular Assays (Target Engagement, Viability) InVitro->Cellular InVivo In Vivo Efficacy (Xenograft Models) Cellular->InVivo PK Pharmacokinetic Studies (ADME) InVivo->PK Lead Lead Candidate Selection PK->Lead

Caption: A streamlined workflow for the comparative evaluation of kinase inhibitors.

Conclusion: A Strategic Choice in Drug Design

The decision to pursue a pyrrolopyrimidine or a pyrrolopyridine scaffold is a strategic one, with implications for potency, selectivity, and pharmacokinetic properties. Neither scaffold is universally superior; rather, their utility is context-dependent, dictated by the specific therapeutic target and the desired attributes of the final drug candidate.

This guide has provided a framework for a rational, evidence-based comparison of these two important inhibitor classes. By understanding their inherent properties and leveraging the power of medicinal chemistry to optimize their structures, researchers can continue to develop novel and effective kinase inhibitors for the treatment of a wide range of diseases. The key to success lies in a thorough and systematic evaluation of both scaffolds against the target of interest, using the experimental approaches outlined herein.

References

  • Lee, K., et al. (2020). Structure-activity relationship of 7-aryl-2-anilino-pyrrolopyrimidines as Mer and Axl tyrosine kinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1822-1833. [Link]

  • Shankar, N., et al. (2024). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. Bioorganic Chemistry, 153, 107867. [Link]

  • Wang, Y., et al. (2014). Theoretical study on the interaction of pyrrolopyrimidine derivatives as LIMK2 inhibitors: insight into structure-based inhibitor design. Journal of Molecular Modeling, 20(3), 2136. [Link]

  • Menichincheri, M., et al. (2010). Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships. Journal of Medicinal Chemistry, 53(20), 7296-7315. [Link]

  • Abdel-Maksoud, M. S., et al. (2017). Recent advances of pyrrolopyridines derivatives: a patent and literature review. Expert Opinion on Therapeutic Patents, 27(4), 405-425. [Link]

  • Abdel-Maksoud, M. S., et al. (2024). Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity. Results in Chemistry, 7, 101438. [Link]

  • St. Jean, D. J., Jr, et al. (2021). Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors. ACS Medicinal Chemistry Letters, 12(12), 1913-1921. [Link]

  • Poindexter, G. S., et al. (2000). Structure-Activity Relationships of a Series of Pyrrolo[3,2-d]pyrimidine Derivatives and Related Compounds as Neuropeptide Y5 Receptor Antagonists. Journal of Medicinal Chemistry, 43(11), 2130-2142. [Link]

  • Christodoulou, M. S., et al. (2021). Novel Substituted Purine Isosteres: Synthesis, Structure-Activity Relationships and Cytotoxic Activity Evaluation. Molecules, 27(1), 247. [Link]

  • Christodoulou, M. S., et al. (2021). Novel Substituted Purine Isosteres: Synthesis, Structure-Activity Relationships and Cytotoxic Activity Evaluation. PMC, 27(1), 247. [Link]

  • Kim, J., et al. (2022). Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors. Bioorganic & Medicinal Chemistry Letters, 55, 128451. [Link]

  • Anastassiadis, T., et al. (2011). Structure and selectivity of pyrolopyridazine compounds. A, kinase... ResearchGate. [Link]

  • Li, H., et al. (2022). Scaffold Hopping Towards Potent and Selective JAK3 Inhibitors: Discovery of Novel C-5 Substituted Pyrrolopyrazines. ResearchGate. [Link]

  • Walleser, J. L., et al. (2024). Structure-Activity Relationship of a Pyrrole Based Series of PfPKG Inhibitors as Anti-Malarials. Journal of Medicinal Chemistry, 67(5), 3467-3503. [Link]

  • Ishikawa, T., et al. (2012). Design and synthesis of pyrrolo[3,2-d]pyrimidine HER2/EGFR dual inhibitors: improvement of the physicochemical and pharmacokinetic profiles for potent in vivo anti-tumor efficacy. Bioorganic & Medicinal Chemistry Letters, 22(22), 6996-7000. [Link]

  • El-Fakharany, E. M., et al. (2021). Novel Bis- and Mono-Pyrrolo[2,3-d]pyrimidine and Purine Derivatives: Synthesis, Computational Analysis and Antiproliferative Evaluation. Molecules, 26(11), 3330. [Link]

  • El-Damasy, A. K., et al. (2019). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Future Medicinal Chemistry, 11(15), 1939-1954. [Link]

  • Kumar, A., et al. (2023). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules, 28(21), 7393. [Link]

  • Van der Westhuizen, C., et al. (2020). 7H-pyrrolo[2,3-d]pyrimidin-4-amine based inhibitors of calcium dependent protein kinase 1 have distinct inhibitory and oral pharmacokinetic characteristics compared with 1H-pyrazolo[3,4-d]pyrimidin-4-amine based inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(16), 127321. [Link]

  • St. Jean, D. J., Jr, et al. (2021). Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors. ACS Medicinal Chemistry Letters, 12(12), 1913-1921. [Link]

  • Wikipedia contributors. (2023, December 29). Janus kinase inhibitor. Wikipedia. [Link]

  • Chen, X., et al. (2012). Novel pyrrolopyrimidine analogues as potent dipeptidyl peptidase IV inhibitors based on pharmacokinetic property-driven optimization. European Journal of Medicinal Chemistry, 50, 247-256. [Link]

  • Szeliga, J., & Obniska, J. (2022). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 27(13), 4210. [Link]

  • Lu, T., et al. (2025). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules, 30(14), 2917. [Link]

  • Lu, T., et al. (2024). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. Molecules, 29(12), 2829. [Link]

  • Matijošytė, I., et al. (2025). Synthesis, Antiproliferative Activity, and ADME Profiling of Novel Racemic and Optically Pure Aryl-Substituted Purines and Purine Bioisosteres. Molecules, 30(2), 345. [Link]

  • Feng, Y., et al. (2015). Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. Journal of Medicinal Chemistry, 58(13), 5438-5452. [Link]

  • Wang, Y., et al. (2018). Design and synthesis of 4-(2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-7-yl)-N-(5-(piperazin-1-ylmethyl)pyridine-2-yl)pyrimidin-2-amine as a highly potent and selective cyclin-dependent kinases 4 and 6 inhibitors and the discovery of structure-activity relationships. Bioorganic & Medicinal Chemistry Letters, 28(5), 974-978. [Link]

  • Christodoulou, M. S., et al. (2021). Novel Substituted Purine Isosteres: Synthesis, Structure-Activity Relationships and Cytotoxic Activity Evaluation. Molecules, 27(1), 247. [Link]

  • Zhang, L., et al. (2016). Scaffold Hopping Approach to a New Series of Pyridine Derivatives as Potent Inhibitors of CDK2. Archiv der Pharmazie, 349(4), 285-294. [Link]

  • Kumar, A., et al. (2025). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. ResearchGate. [Link]

  • Dar, A. A., et al. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Journal of Molecular Structure, 1264, 133242. [Link]

  • Iovine, V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4938. [Link]

  • Med School Made Easy. (2022, July 29). Drug Distribution - Pharmacokinetics [Video]. YouTube. [Link]

  • Dr. G Bhanu Prakash. (2024, November 28). 7. Pharmacokinetics: Metabolism: Prodrugs: General Pharmacology [Video]. YouTube. [Link]

Sources

Analytical methods for the characterization of pyrrolo[2,3-b]pyridine scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Analytical Characterization of Pyrrolo[2,3-b]pyridine Scaffolds

Introduction: The Significance of the Pyrrolo[2,3-b]pyridine Core

The pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold of immense interest to researchers, scientists, and drug development professionals. Its unique structure, which mimics the indole core of tryptophan while offering distinct hydrogen bonding capabilities, has made it a cornerstone in medicinal chemistry.[1][2] This scaffold is integral to numerous biologically active compounds with applications ranging from anticancer and anti-inflammatory to antiviral agents.[3][4][5] Given its therapeutic potential, the unambiguous structural confirmation and purity assessment of novel pyrrolo[2,3-b]pyridine derivatives are not merely procedural formalities; they are foundational to establishing robust structure-activity relationships (SAR) and ensuring the validity of biological findings.

This guide provides an in-depth comparison of the primary analytical methods for characterizing these vital scaffolds. We will move beyond simple procedural lists to explain the causality behind methodological choices, offering field-proven insights to ensure that every analytical workflow is a self-validating system.

Core Analytical Techniques: A Multi-Pronged Approach to Structural Elucidation

The comprehensive characterization of a novel pyrrolo[2,3-b]pyridine derivative relies on an integrated approach, where each technique provides a unique and complementary piece of the structural puzzle. The primary methods employed are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Single-Crystal X-ray Crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Blueprint

NMR spectroscopy is the most powerful technique for determining the precise connectivity and constitution of a molecule in solution. For the pyrrolo[2,3-b]pyridine scaffold, ¹H and ¹³C NMR, supported by two-dimensional (2D) experiments, provide an exhaustive map of the atomic framework.

Expertise & Causality: The choice of deuterated solvent is critical. Dimethyl sulfoxide (DMSO-d₆) is frequently used due to its ability to dissolve a wide range of organic compounds and because the acidic N-H proton of the pyrrole ring is often clearly visible, whereas it might exchange too rapidly in solvents like methanol-d₄.[3]

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.[6][7] Ensure the sample is fully dissolved to avoid line broadening.

  • Instrument Setup: Acquire spectra on a 400 MHz or higher field spectrometer to achieve optimal signal dispersion.[6]

  • ¹H NMR Acquisition:

    • Use a standard single-pulse experiment.

    • Acquire 16-32 scans with a relaxation delay of 1-2 seconds.

    • Reference the spectrum to the residual solvent peak (e.g., DMSO at δ 2.50 ppm) or tetramethylsilane (TMS) at δ 0.00 ppm.[7][8]

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse program (e.g., zgpg30).

    • Acquire a sufficient number of scans (typically >1024) to achieve a good signal-to-noise ratio, as ¹³C has a low natural abundance.

    • Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at δ 39.52 ppm).[8]

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).

Data Interpretation and Comparative Analysis

The chemical shifts of the protons and carbons are highly sensitive to the electronic environment, making NMR an excellent tool for confirming substitution patterns.

Table 1: Comparative ¹H and ¹³C NMR Data for Substituted Pyrrolo[2,3-b]pyridine Analogues (in DMSO-d₆)

Compound / Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Reference
Compound 4b (Hilmy et al.)1.98 (s, 3H, CH₃), 2.23 (s, 3H, CH₃), 2.26 (s, 3H, CH₃-C=O), 6.71 (1H-pyrrole), 7.04-7.44 (m, 9H, Ar-H), 11.97 (s, 2H, NH₂)20.95, 21.35, 21.38, 102.18, 106.25, 128.41-129.36, 135.79-137.27, 153.80, 159.49[3]
Compound 5b (Hilmy et al.)2.25 (s, 3H, CH₃), 6.84 (s, 1H-pyrrole), 7.08-7.31 (m, 9H, Ar-H), 8.40 (s, 2H, NH₂), 12.01 (s, 1H, NH)20.68, 87.07, 114.04, 125.38-138.80, 145.02, 171.99[3]
Compound 6a (Hilmy et al.)2.26 (s, 2H, NH₂), 6.77 (s, 1H-pyrrole), 7.14-7.44 (m, 10H, Ar-H), 12.01 (s, 2H, NH₂)66.37, 106.12, 120.01, 127.36-129.27, 153.64, 158.93[3]

Trustworthiness: For complex structures, 2D NMR experiments like COSY (H-H correlation), HSQC (direct C-H correlation), and HMBC (long-range C-H correlation) are essential. They provide an internal cross-validation of the assignments made from 1D spectra, ensuring the proposed structure is correct.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (≥400 MHz) cluster_analysis Data Analysis & Elucidation Prep Dissolve 5-10 mg in 0.6 mL Solvent Acq_1H 1. Acquire ¹H Spectrum Prep->Acq_1H Acq_13C 2. Acquire ¹³C Spectrum Acq_1H->Acq_13C Acq_2D 3. Acquire 2D Spectra (COSY, HSQC, HMBC) Acq_13C->Acq_2D Assign Assign Signals Acq_2D->Assign Validate Validate with 2D Data Assign->Validate Structure Final Structure Confirmation Validate->Structure MS_Fragmentation M Molecular Ion [M]⁺ F1 Fragment 1 (-R₁•) M->F1 Loss of R₁ F2 Fragment 2 (-HCN) M->F2 Loss of HCN from pyridine F3 Fragment 3 (Rearrangement) F1->F3 Ring Contraction F4 Fragment 4 (-R₂•) F1->F4 Loss of R₂ HPLC_Workflow cluster_dev Method Development cluster_val Analysis & Validation Col Select Column (e.g., C18) Mob Optimize Mobile Phase & Gradient Col->Mob Det Select Detection Wavelength (UV) Mob->Det Inject Inject Sample Det->Inject Chrom Obtain Chromatogram Inject->Chrom Purity Calculate Purity (% Area) Chrom->Purity Validate Method Validation (Selectivity, Precision) Purity->Validate Integrated_Strategy Start Synthesized Crude Product TLC_LCMS 1. Reaction Check: TLC & LC-MS Start->TLC_LCMS Purify 2. Purification: Column Chromatography TLC_LCMS->Purify Reaction Successful NMR_HRMS 3. Structural Confirmation: ¹H/¹³C NMR & HRMS Purify->NMR_HRMS Purity 4. Purity & Final Check: HPLC (>95%) Elemental Analysis NMR_HRMS->Purity Structure Confirmed Xray Optional: X-ray Crystallography (For definitive 3D structure) NMR_HRMS->Xray Final Characterized Compound Purity->Final

Sources

A Comparative Guide to the In Vitro and In Vivo Evaluation of Novel Pyrrolopyridine Derivatives as JAK Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Janus kinase (JAK) family of enzymes represents a critical signaling hub for numerous cytokines and growth factors, making them a prime therapeutic target for a wide range of autoimmune diseases, inflammatory conditions, and cancers.[1][2][3] The pyrrolopyridine scaffold has emerged as a privileged structure in the design of potent and selective JAK inhibitors.[3][4] This guide provides a comprehensive comparison of the preclinical evaluation of novel pyrrolopyridine-based JAK inhibitors, offering insights into experimental design, data interpretation, and best practices from a Senior Application Scientist's perspective.

The core of JAK-mediated signaling is the JAK-STAT pathway.[1][2][5] Upon cytokine binding, receptor-associated JAKs phosphorylate each other and the receptor itself, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[6] Activated STATs then dimerize, translocate to the nucleus, and regulate the expression of target genes involved in immunity, proliferation, and inflammation.[2][6] Dysregulation of this pathway is a key driver in many diseases, making its inhibition a compelling therapeutic strategy.[2][7]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Extracellular Intracellular JAK JAK Receptor_P Extracellular pY JAK_P pJAK JAK->JAK_P 2. Activation JAK_P->Receptor:f1 3. Phosphorylation STAT STAT JAK_P->STAT 5. STAT Phosphorylation Receptor_P:f1->STAT 4. STAT Docking STAT_P pSTAT STAT_Dimer pSTAT Dimer STAT_P->STAT_Dimer 6. Dimerization DNA DNA STAT_Dimer->DNA 7. Nuclear Translocation Gene_Expression Gene Expression DNA->Gene_Expression 8. Transcription Cytokine Cytokine Cytokine->Receptor:f0 1. Binding Inhibitor Pyrrolopyridine Inhibitor Inhibitor->JAK_P Inhibition

Caption: The JAK-STAT signaling cascade and the inhibitory action of pyrrolopyridine derivatives.

Part 1: In Vitro Evaluation - Establishing Potency and Selectivity

The in vitro assessment of novel pyrrolopyridine derivatives is a multi-step process designed to confirm target engagement, determine functional cellular activity, and establish the selectivity profile of the compounds.

Biochemical Assays: Direct Target Engagement

The foundational step is to measure the direct inhibitory activity of a compound against the purified JAK enzymes (JAK1, JAK2, JAK3, and TYK2). This is crucial for quantifying the compound's potency.

  • Causality: In vitro kinase assays provide the most direct and quantitative method to verify and quantify the affinity and efficacy of potential inhibitors against their target enzymes.[8][9] This allows for the calculation of the half-maximal inhibitory concentration (IC50), a key metric for potency.

  • Self-Validation: These assays must include a known potent inhibitor (e.g., Ruxolitinib) as a positive control to validate the assay's performance and provide a benchmark for comparison.[10] A negative control (vehicle, e.g., DMSO) is also essential to establish the baseline enzyme activity.

Cellular Assays: Assessing Functional Inhibition

While biochemical assays confirm target binding, cellular assays determine if the compound can enter a cell and inhibit the JAK-STAT pathway in a more biologically relevant context.

  • Causality: Measuring the inhibition of cytokine-induced STAT phosphorylation (pSTAT) is a direct readout of the compound's functional activity within the cell.[11][12] This step is vital as it accounts for cell permeability and intracellular target engagement.

  • Self-Validation: The assay design should allow for the comparison of a compound's effect on different JAK-dependent pathways. For example, using different cytokines that signal through specific JAKs can help confirm the selectivity observed in biochemical assays.[12]

Comparative In Vitro Data

The following table presents hypothetical, yet realistic, data for three novel pyrrolopyridine derivatives compared to the established JAK1/2 inhibitor, Ruxolitinib.

CompoundJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)IL-6 induced pSTAT3 (Cellular IC50, nM)
PYR-A 2.55.1>50015
PYR-B 1.2205>10008
PYR-C 353845110
Ruxolitinib 3.32.8428130

Data based on representative values found in literature.[10]

Interpretation:

  • PYR-A shows potent JAK1/2 inhibition, similar to Ruxolitinib.

  • PYR-B demonstrates high selectivity for JAK1 over other JAK family members, a desirable trait for minimizing potential side effects associated with JAK2 or JAK3 inhibition.[13][14]

  • PYR-C is a less potent, pan-JAK inhibitor, meaning it inhibits multiple JAK isoforms at similar concentrations.[11]

Part 2: In Vivo Evaluation - From Bench to Preclinical Models

Promising candidates from in vitro screening are advanced to in vivo studies to assess their pharmacokinetic properties and efficacy in a living organism.

Pharmacokinetic (PK) Studies

PK studies determine how a compound is absorbed, distributed, metabolized, and excreted (ADME). These parameters are critical for establishing an effective dosing regimen.

  • Causality: Understanding a compound's half-life, bioavailability, and clearance is essential for predicting its exposure and maintaining therapeutic concentrations in vivo.[15][16] Poor PK properties can lead to a lack of efficacy, regardless of in vitro potency.

  • Self-Validation: PK studies are typically conducted in rodent models (e.g., mice or rats) using different administration routes (e.g., oral, intravenous) to calculate key parameters like absolute bioavailability.[16]

In Vivo Efficacy (Pharmacodynamic) Models

Efficacy is assessed in animal models of disease, often using patient-derived xenografts (PDX) for oncology indications or models of induced inflammation for autoimmune diseases.[17][18]

  • Causality: Xenograft models, where human tumor cells are implanted into immunodeficient mice, provide a robust platform to evaluate a compound's anti-tumor activity in a physiological setting.[17][18][19] The primary endpoint is often tumor growth inhibition.

  • Self-Validation: Efficacy studies must include a vehicle control group to measure the natural progression of the disease and a positive control group (a clinically relevant drug) to benchmark the performance of the novel compound.[17]

Comparative In Vivo Data (Leukemia Xenograft Model)
CompoundDosing RegimenTumor Growth Inhibition (%)pSTAT5 Inhibition in Tumor (%)Oral Bioavailability (%)
PYR-A 50 mg/kg, BID859245
PYR-B 50 mg/kg, BID919560
PYR-C 50 mg/kg, BID455025
Ruxolitinib 50 mg/kg, BID889050

Data are representative for illustrative purposes.

Interpretation:

  • PYR-B's high selectivity and superior bioavailability translated into the best in vivo efficacy.

  • PYR-A performed well, consistent with its potent in vitro profile and good PK.

  • PYR-C's lower potency and poor bioavailability resulted in modest in vivo activity, highlighting the importance of both parameters.

Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation a Biochemical Assays (Potency - IC50) b Cellular Assays (Function - pSTAT) a->b c Selectivity Profiling b->c d Pharmacokinetics (PK) (ADME) c->d Lead Candidate Selection e Efficacy Models (Tumor Growth Inhibition) d->e Clinical Trials Clinical Trials e->Clinical Trials IND-Enabling Studies

Sources

Safety Operating Guide

A Comprehensive Guide to Personal Protective Equipment and Safe Handling of Methyl 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety protocols and logistical guidance for the handling and disposal of Methyl 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate. Given the absence of a specific Safety Data Sheet (SDS) for this exact compound, the following procedures are based on established best practices for handling chlorinated heterocyclic compounds and the hazard profile of structurally similar molecules.[1][2] This guide is intended for researchers, scientists, and professionals in drug development and should be used in conjunction with a thorough institutional risk assessment and adherence to all local safety regulations.

Hazard Identification and Risk Assessment

  • Acute Oral Toxicity (Category 4): Harmful if swallowed.[3]

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[3][4]

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[3][4]

  • Specific Target Organ Toxicity, Single Exposure (Category 3): May cause respiratory irritation.[3][4]

The presence of chlorine atoms on the pyridine ring suggests that this compound should be handled as a halogenated organic compound, with specific considerations for its reactivity and disposal.[5][6][7]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust PPE plan is the primary defense against accidental exposure. The following table outlines the minimum required PPE, with the rationale for each selection rooted in the anticipated hazards.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles with side shields are mandatory. A face shield should be worn over goggles when there is a significant risk of splashing or when handling larger quantities.[1][3][8]Protects against splashes and airborne particles that can cause serious eye irritation.[3][4]
Hand Protection Chemically resistant gloves are required. Butyl rubber or neoprene gloves are recommended for handling pyridine and its derivatives.[1][8] Nitrile gloves may offer some protection for incidental contact but should be changed frequently. Always inspect gloves for tears or punctures before use.[8][9]Provides a critical barrier to prevent skin contact, which can lead to irritation and potential absorption.[3]
Body Protection A flame-retardant lab coat, fully buttoned, is the minimum requirement.[1] For procedures with a higher risk of splashing or contamination, chemically impervious coveralls should be considered.Protects the skin on the arms and torso from contact with the chemical.
Respiratory Protection All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[9][10] If a fume hood is unavailable or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with organic vapor cartridges is necessary.[2]The compound is expected to cause respiratory irritation, and a fume hood provides the most effective engineering control to prevent inhalation of dust or vapors.[3][4]
Footwear Closed-toe, chemical-resistant shoes must be worn in the laboratory at all times.[2]Protects the feet from spills.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a standardized operational procedure is critical for minimizing risk. The following workflow should be followed for all activities involving this compound.

Preparation and Engineering Controls
  • Ventilation: Confirm that the chemical fume hood is operational and has a current certification. All handling of the solid compound and its solutions must be performed within the fume hood.[9][10]

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and unobstructed.[8][10]

  • Spill Kit: Have a spill kit rated for chemical spills readily available. This should include absorbent materials, appropriate waste bags, and additional PPE.[11]

Handling the Compound
  • Don PPE: Before handling the chemical, correctly put on all required PPE as outlined in the table above.

  • Avoid Dust Formation: When weighing or transferring the solid compound, do so carefully to avoid creating dust. Use appropriate tools and techniques to minimize aerosolization.[3][12]

  • Container Management: Keep the container tightly closed when not in use to prevent contamination and potential release into the laboratory environment.[9][12]

  • Work Practice: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound, even after removing gloves.[3][10]

Emergency Procedures
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][3]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. Seek medical attention if irritation persists.[3]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

  • Small Spill: For a small spill within a fume hood, use an inert absorbent material to clean it up. Place the absorbed material into a sealed, labeled container for hazardous waste disposal.[11][13]

  • Large Spill: For a large spill, evacuate the area and contact your institution's environmental health and safety department.[11]

Disposal Plan: Managing Halogenated Waste

Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: As a chlorinated organic compound, all waste containing this compound must be collected in a designated "Halogenated Organic Waste" container.[5][11] Do not mix with non-halogenated waste, as this significantly increases disposal costs and complexity.[7][14]

  • Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name of its contents.[6][11] Keep a running list of all components in the waste container.

  • Disposal Route: Dispose of the hazardous waste through a licensed and certified hazardous waste disposal contractor.[1] Follow all local, state, and federal regulations. Never dispose of this chemical down the drain or in regular trash.[1][11]

Workflow Visualization

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal RiskAssessment Risk Assessment GatherPPE Gather Required PPE RiskAssessment->GatherPPE Identify Hazards VerifyControls Verify Engineering Controls (Fume Hood, Eyewash) GatherPPE->VerifyControls Prepare Workspace DonPPE Don PPE Correctly VerifyControls->DonPPE Ready to Handle HandleInHood Handle Compound in Fume Hood DonPPE->HandleInHood StoreProperly Store in Sealed Container HandleInHood->StoreProperly After Use SegregateWaste Segregate Halogenated Waste HandleInHood->SegregateWaste Generate Waste LabelContainer Label Waste Container SegregateWaste->LabelContainer DisposeContractor Dispose via Certified Contractor LabelContainer->DisposeContractor

Caption: Workflow for the safe handling of the specified compound.

References

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
  • Benchchem. (2025). Essential Safety and Operational Protocols for Handling Pyridin-4-ol-d5.
  • Hazardous Waste Segreg
  • Washington State University. (n.d.).
  • Safety Data Sheet. (2023, February 1). Pyridine, 6551E-3.
  • Braun Research Group. (n.d.).
  • Cornell EHS. (n.d.). 7.2 Organic Solvents.
  • Benchchem. (2025). Personal protective equipment for handling 2,3-Dihydrofuro[2,3-c]pyridine.
  • Campus Operations. (n.d.).
  • Safety & Risk Services. (n.d.). Organic Solvent Waste Disposal.
  • Fluorochem Ltd. (2024, December 19).
  • Angene Chemical. (2025, June 7).
  • Acros PharmaTech Limited. (2018, August 20).
  • Sigma-Aldrich. (2025, August 5).
  • Synquest Labs. (2016, December 8).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.